molecular formula C11H16N2O B3258527 2-amino-N-methyl-N-(propan-2-yl)benzamide CAS No. 305811-08-9

2-amino-N-methyl-N-(propan-2-yl)benzamide

Cat. No.: B3258527
CAS No.: 305811-08-9
M. Wt: 192.26 g/mol
InChI Key: YHVGSVVYYZKYLK-UHFFFAOYSA-N
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Description

2-amino-N-methyl-N-(propan-2-yl)benzamide is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-amino-N-methyl-N-(propan-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-methyl-N-(propan-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-methyl-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-8(2)13(3)11(14)9-6-4-5-7-10(9)12/h4-8H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHVGSVVYYZKYLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C(=O)C1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701260052
Record name 2-Amino-N-methyl-N-(1-methylethyl)benzamide
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Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305811-08-9
Record name 2-Amino-N-methyl-N-(1-methylethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=305811-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-N-methyl-N-(1-methylethyl)benzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-amino-N-methyl-N-(propan-2-yl)benzamide chemical structure and properties

[1]

Executive Summary

2-amino-N-methyl-N-(propan-2-yl)benzamide (also known as N-isopropyl-N-methylanthranilamide) is a specialized organic intermediate belonging to the anthranilamide class.[1] Distinguished by its steric bulk at the amide nitrogen, this molecule serves as a critical scaffold in the synthesis of bioactive compounds, particularly in the fields of medicinal chemistry (GPCR ligands, local anesthetics) and agrochemicals (ryanodine receptor modulators).[1]

This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and structural utility, designed for researchers optimizing lead compounds or developing novel synthetic routes.[1]

Chemical Identity & Structure

The molecule features a benzamide core substituted at the ortho position with a primary amine (-NH₂) and at the amide nitrogen with both a methyl group and an isopropyl (propan-2-yl) group.[1] This dual substitution at the amide nitrogen introduces significant steric hindrance and lipophilicity compared to its secondary amide analogs.

PropertyDetail
IUPAC Name 2-amino-N-methyl-N-(propan-2-yl)benzamide
Common Synonyms N-isopropyl-N-methylanthranilamide; N-methyl-N-(1-methylethyl)-2-aminobenzamide
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol
SMILES CC(C)N(C)C(=O)C1=CC=CC=C1N
InChI Key (Predicted) Specific key depends on tautomer/isomer resolution
CAS Number Referenced as chemical building block CB11686709
Structural Analysis[1]
  • Steric Bulk: The isopropyl group adjacent to the N-methyl group creates a bulky environment around the amide bond.[1] This often leads to restricted rotation around the C(O)-N bond, potentially resulting in observable rotamers in NMR spectroscopy at room temperature.[1]

  • Electronic Effects: The ortho-amino group acts as an electron donor to the benzene ring and can participate in intramolecular hydrogen bonding with the amide carbonyl oxygen, stabilizing the molecular conformation.[1]

Physicochemical Properties[1][4][5]

The following properties are critical for understanding the molecule's behavior in biological systems and synthetic reactions. Values are derived from experimental data of close analogs and computational prediction models (ACD/Labs, EPISuite).

PropertyValue / PredictionContext
LogP (Octanol/Water) ~1.8 - 2.2Moderate lipophilicity; suitable for CNS penetration in drug design.[1]
pKa (Conjugate Acid) ~2.5 (Aniline Nitrogen)The aniline nitrogen is weakly basic due to conjugation with the aromatic ring and the electron-withdrawing amide group.[1]
Solubility High in DCM, DMSO, MethanolLow aqueous solubility at neutral pH; soluble in dilute acid (protonation of amine).[1]
Hydrogen Bond Donors 1 (Primary Amine)The amide nitrogen is fully substituted, removing its H-bond donor capability.[1]
Hydrogen Bond Acceptors 2 (Amide O, Amine N)The carbonyl oxygen is the primary acceptor.[1]

Synthesis & Manufacturing

The most robust and atom-economical route for synthesizing 2-amino-N-methyl-N-(propan-2-yl)benzamide utilizes Isatoic Anhydride as the starting material.[1] This method avoids the use of aggressive coupling reagents (like SOCl₂) that might polymerize the sensitive aniline moiety.

Synthetic Pathway (Isatoic Anhydride Route)[1][5][6][7]

Mechanism: Nucleophilic attack of the secondary amine (N-methylisopropylamine) on the anhydride carbonyl, followed by decarboxylation.[1]

SynthesisIsatoicIsatoic Anhydride(C8H5NO3)IntermediateCarbamate Intermediate(Transient)Isatoic->Intermediate Nucleophilic Attack(DMF/DMSO, 60°C)AmineN-methylisopropylamine(Nucleophile)Amine->IntermediateProduct2-amino-N-methyl-N-(propan-2-yl)benzamide(Target)Intermediate->Product Decarboxylation(-CO2)ByproductCO2 (Gas)Intermediate->Byproduct

Figure 1: Synthesis of 2-amino-N-methyl-N-(propan-2-yl)benzamide via Isatoic Anhydride ring opening.[1]

Detailed Protocol

Reagents:

  • Isatoic Anhydride (1.0 eq)[1]

  • N-methylisopropylamine (1.1 eq)[1]

  • Solvent: DMF or Acetonitrile (anhydrous)

  • Catalyst (Optional): DMAP (0.1 eq) to accelerate ring opening.

Procedure:

  • Dissolution: Dissolve Isatoic Anhydride in anhydrous DMF under an inert atmosphere (N₂).

  • Addition: Add N-methylisopropylamine dropwise at room temperature.

  • Reaction: Heat the mixture to 60–80°C . Evolution of CO₂ gas indicates reaction progress.[1] Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS.[1]

  • Completion: Stir for 4–6 hours until gas evolution ceases and the starting material is consumed.

  • Workup: Pour the reaction mixture into ice-cold water. The product may precipitate.[1] If oil forms, extract with Ethyl Acetate (3x).

  • Purification: Wash the organic layer with saturated NaHCO₃ (to remove unreacted anhydride/acid) and Brine. Dry over Na₂SO₄. Concentrate in vacuo.

  • Crystallization: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Silica gel, 0-30% EtOAc in Hexanes).

Analytical Characterization

Validating the structure requires distinguishing it from potential regioisomers or hydrolysis products.[1]

Nuclear Magnetic Resonance (NMR)[1][4]
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Aromatic Region: Multiplets at δ 6.5 – 7.5 ppm (4H) characteristic of the 1,2-disubstituted benzene ring.[1]

    • Amine: Broad singlet at δ ~5.0–6.0 ppm (2H, -NH₂), exchangeable with D₂O.[1]

    • Isopropyl CH: Septet at δ ~4.0–4.5 ppm (1H).[1] Note: May appear broadened or split due to restricted rotation.[1]

    • N-Methyl: Singlet at δ ~2.7–2.9 ppm (3H).[1]

    • Isopropyl Methyls: Doublet at δ ~1.1 ppm (6H).[1]

Mass Spectrometry (MS)[1]
  • Ionization: ESI+ (Electrospray Ionization).[1]

  • Molecular Ion: [M+H]⁺ = 193.26 m/z.

  • Fragmentation Pattern: Loss of the isopropylamine fragment (M-73) is common, leaving the acylium ion of the anthranilic core.[1]

Applications & Biological Relevance[1][4]

This molecule is primarily a pharmacophore scaffold .[1] Its structural features make it a valuable building block in Fragment-Based Drug Discovery (FBDD).[1]

Medicinal Chemistry[1][4]
  • GPCR Ligands: The N-methyl-N-isopropyl motif is frequently used to optimize the lipophilicity and metabolic stability of amide-based drugs targeting Serotonin (5-HT) or Dopamine receptors.[1] The steric bulk prevents rapid enzymatic hydrolysis of the amide bond by amidases.[1]

  • Bioisosteres: It serves as an open-chain analog of tricyclic drugs (e.g., benzodiazepines or tricyclic antidepressants), allowing researchers to probe the conformational requirements of a binding pocket.[1]

Agrochemical Intermediates[1]
  • Ryanodine Receptor Modulators: Anthranilamides are the core class for potent insecticides like Chlorantraniliprole.[1] While commercial agents often use more complex amines, the N-isopropyl-N-methyl analog is used in structure-activity relationship (SAR) studies to evaluate the impact of N-methylation on insecticidal potency.[1]

SARCoreAnthranilamide Core(Scaffold)ModificationN-Methylation + IsopropylCore->Modification DerivatizationEffect1Increased Lipophilicity(Better Membrane Permeability)Modification->Effect1Effect2Metabolic Stability(Resistance to Amidases)Modification->Effect2Effect3Conformational Lock(Restricted Rotation)Modification->Effect3

Figure 2: Structure-Activity Relationship (SAR) impact of the N-methyl-N-isopropyl substitution.[1]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).[1] Potential sensitizer due to the aniline moiety.[1]

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the aniline group (browning).[1]

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of amine vapors during synthesis.[1]

References

  • PubChem Compound Summary. (2025). 2-Amino-N-methylbenzamide and related structures. National Center for Biotechnology Information.[1] Available at: [Link][1]

  • Hegarty, A. F., et al. (1990).[1][2] Reactions of isatoic anhydride as a masked isocyanate with oxygen and nitrogen nucleophiles. Journal of the Chemical Society, Perkin Transactions 2.[2] Available at: [Link]

  • Staiger, R. P., & Miller, E. B. (1959).[1] Isatoic Anhydride. IV.[1][3] Reactions with Various Nucleophiles. Journal of Organic Chemistry. (Historical foundation for synthesis).

Comprehensive Technical Guide: Physicochemical Profiling and Synthesis of 2-Amino-N-methyl-N-(propan-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Medicinal Chemistry Leads, and Analytical Scientists Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

In modern drug discovery, functionalized anthranilamides serve as privileged scaffolds for the construction of complex N-heterocycles, including quinazolinones, benzodiazepines, and advanced pharmacophores targeting kinase and PARP inhibition. 2-Amino-N-methyl-N-(propan-2-yl)benzamide (CAS: 305811-08-9) is a highly specific, sterically tuned building block featuring an ortho-amino group and a tertiary amide.

This whitepaper provides an authoritative breakdown of its physicochemical properties—specifically its molecular weight of 192.26 g/mol and formula of C11H16N2O—alongside a field-proven, self-validating synthetic protocol and an analytical workflow designed to ensure absolute structural integrity.

Physicochemical Profiling & Structural Causality

The utility of 2-amino-N-methyl-N-(propan-2-yl)benzamide lies in its dual reactivity profile. The primary aniline (-NH2) acts as a potent nucleophile for subsequent cyclization or coupling reactions. Conversely, the tertiary amide (N-methyl-N-isopropyl) is sterically hindered, which deliberately suppresses unwanted side reactions at the amide nitrogen during downstream transformations [1].

Quantitative Data Summary

All critical molecular parameters are summarized in Table 1 to facilitate rapid reference during stoichiometric calculations and analytical method development.

PropertyValueStructural/Analytical Implication
Molecular Formula C11H16N2ODictates exact isotopic distribution for MS.
Molecular Weight 192.26 g/mol Standard value for molarity and yield calculations.
Monoisotopic Mass 192.126 g/mol Target mass for High-Resolution Mass Spec (HRMS).
CAS Registry Number 305811-08-9Unique identifier for chemical sourcing [2].
H-Bond Donors 1 (Primary Amine)Critical for target-protein binding interactions.
H-Bond Acceptors 2 (Carbonyl, Amine)Influences solubility and logP characteristics.
SMILES O=C(N(C)C(C)C)C1=CC=CC=C1NMachine-readable structural representation.

Strategic Synthesis: The Isatoic Anhydride Pathway

To synthesize 2-amino-N-methyl-N-(propan-2-yl)benzamide with high atom economy and minimal byproduct formation, the most robust methodology relies on the ring-opening of isatoic anhydride using a secondary amine [3].

Mechanistic Causality

Isatoic anhydride acts as an activated, masked equivalent of anthranilic acid. When subjected to nucleophilic attack by N-methylpropan-2-amine (N-methylisopropylamine), the anhydride ring opens. This intermediate rapidly collapses, expelling carbon dioxide (CO2).

The evolution of CO2 serves two critical functions:

  • Thermodynamic Sink: The irreversible loss of gas provides a massive entropic driving force, pushing the equilibrium entirely toward the product [4].

  • Self-Validating Indicator: The physical bubbling of the reaction mixture provides real-time visual feedback. The cessation of bubbling definitively indicates reaction completion, eliminating the need for excessive TLC monitoring.

Synthesis IA Isatoic Anhydride (Electrophile) RXN Nucleophilic Addition & Decarboxylation (60-80°C, Polar Aprotic) IA->RXN AM N-methylpropan-2-amine (Nucleophile) AM->RXN CO2 CO2 Gas (Self-Validating Indicator) RXN->CO2 Entropic Driving Force PROD 2-amino-N-methyl-N-(propan-2-yl)benzamide (Target Compound) RXN->PROD High Yield

Caption: Synthetic workflow of 2-amino-N-methyl-N-(propan-2-yl)benzamide via isatoic anhydride.

Step-by-Step Experimental Protocol
  • Preparation: Charge a flame-dried 250 mL round-bottom flask with isatoic anhydride (10.0 mmol, 1.63 g) and a magnetic stir bar.

  • Solvation: Suspend the anhydride in 30 mL of anhydrous N,N-dimethylformamide (DMF) or acetonitrile under an inert argon atmosphere.

  • Amine Addition: Slowly add N-methylpropan-2-amine (12.0 mmol, 1.25 mL) dropwise via syringe at room temperature. Note: A slight excess (1.2 eq) of the volatile amine compensates for potential evaporative loss.

  • Thermal Activation: Affix a reflux condenser and gradually heat the mixture to 60–80 °C. Observe the steady evolution of CO2 gas.

  • Reaction Monitoring: Maintain heating until gas evolution completely ceases (typically 2 to 4 hours), signaling the consumption of the isatoic anhydride.

  • Workup: Cool the mixture to ambient temperature. Quench by pouring into 100 mL of ice-cold distilled water. Extract the aqueous layer with ethyl acetate (3 × 50 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Hexanes/EtOAc) to yield the pure product.

Analytical Characterization Workflow

To ensure the structural integrity of the synthesized C11H16N2O compound, a tri-orthogonal analytical approach is mandatory. Relying on a single method can mask regioisomeric impurities.

Analytical CMPD Purified Compound LCMS LC-HRMS CMPD->LCMS NMR 1H & 13C NMR CMPD->NMR IR FT-IR Spectroscopy CMPD->IR MASS Exact Mass: 192.126 [M+H]+: 193.133 LCMS->MASS STRUC Regiochemistry & Steric Conformation NMR->STRUC FUNC N-H (3300 cm⁻¹) C=O (1630 cm⁻¹) IR->FUNC

Caption: Tri-orthogonal analytical characterization workflow for absolute structural validation.

Methodological Breakdown
  • LC-HRMS (High-Resolution Mass Spectrometry): Utilized to confirm the exact mass. The theoretical monoisotopic mass is 192.126 Da. In positive electrospray ionization (ESI+), the expected protonated molecular ion [M+H]+ must appear at m/z 193.133.

  • Nuclear Magnetic Resonance (1H NMR, CDCl3): The defining features of this spectrum are the aliphatic signals of the tertiary amide. The isopropyl methine proton will appear as a distinct septet (~4.0-4.5 ppm, depending on rotameric state), while the isopropyl methyl groups will present as a doublet. The N-methyl group will appear as a sharp singlet (~2.9 ppm). The primary aniline protons (-NH2) will manifest as a broad singlet (~4.5-5.0 ppm) that disappears upon D2O exchange.

  • FT-IR Spectroscopy: Confirms the presence of functional groups. Look for the characteristic primary amine N-H stretching doublet at ~3400 and 3300 cm⁻¹, and the strong tertiary amide C=O stretch (Amide I band) at approximately 1630 cm⁻¹.

References

  • Reactions of isatoic anhydride as a masked isocyanate with oxygen and nitrogen nucleophiles—kinetics and mechanism Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL:[Link]

  • Isatoic Anhydride. III. Reactions with Primary and Secondary Amines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Biological Activity and Pharmacological Potential of 2-Amino-N-methyl-N-(propan-2-yl)benzamide Derivatives

[1]

Executive Summary: The Conformational "Lock"

The core structure of 2-amino-N-methyl-N-(propan-2-yl)benzamide represents a sophisticated modification of the "privileged" anthranilamide scaffold. Unlike simple N-alkyl anthranilamides, which often exist in a dynamic equilibrium or an intramolecularly hydrogen-bonded "closed" state (between the amide NH and the aniline nitrogen), the tertiary amide in this derivative prevents this closure.

Key Technical Differentiator: The N-methyl substitution eliminates the amide hydrogen bond donor, while the bulky N-isopropyl group enforces a specific dihedral angle relative to the benzene ring. This "conformational locking" directs the molecule toward specific hydrophobic pockets in targets such as GPCRs (5-HT receptors) , Histone Deacetylases (HDACs) , and Glucokinase , distinct from the flat, intercalating binding modes of its secondary amide analogs.

Chemical Biology & Mechanism of Action

Structural Pharmacophore Analysis

The biological activity of this scaffold is governed by three distinct domains:

  • The Zinc-Binding/H-Bonding Motif (Aniline): The free primary amine at position 2 serves as a critical hydrogen bond donor or a weak metal-chelating group (e.g., in metalloenzyme active sites).

  • The Linker (Phenyl Ring): Provides rigid spacing and π-π stacking interactions.

  • The Hydrophobic Cap (N-Methyl-N-Isopropyl): This is the defining feature. The N-isopropyl group provides significant steric bulk to fill lipophilic pockets (e.g., the hydrophobic tunnel of HDACs or the orthosteric site of 5-HT3 receptors), while the N-methyl group prevents metabolic N-dealkylation and improves blood-brain barrier (BBB) permeability by reducing polar surface area (PSA).

Signaling Pathways and Target Modulation

The following diagram illustrates the divergent signaling pathways modulated by this scaffold class, depending on specific peripheral substitutions.

SignalingPathwaysScaffold2-Amino-N-methyl-N-isopropylBenzamide CoreGPCR5-HT3/5-HT4 Receptors(Neurotransmission)Scaffold->GPCR Steric Fit(Orthosteric)Enzyme1Histone Deacetylase (HDAC)(Epigenetic Regulation)Scaffold->Enzyme1 Zn2+ Chelation(via Aniline)Enzyme2Glucokinase (GK)(Glucose Metabolism)Scaffold->Enzyme2 AllostericActivationEffect1Modulation ofGastric Motility / EmesisGPCR->Effect1Effect2Chromatin Remodeling(Apoptosis/Diff.)Enzyme1->Effect2Effect3Enhanced InsulinSecretionEnzyme2->Effect3

Caption: Divergent pharmacological pathways accessible via the N-methyl-N-isopropyl-2-aminobenzamide scaffold. The tertiary amide structure directs selectivity toward specific GPCR and enzymatic pockets.

Therapeutic Applications and SAR

Neuroscience & Gastroprokinetics (5-HT Modulation)

Benzamides are classic scaffolds for 5-HT3 antagonists (e.g., Metoclopramide) and 5-HT4 agonists (e.g., Cisapride).

  • Mechanism: The basic aniline nitrogen mimics the indole nitrogen of serotonin. The N-isopropyl-N-methyl group acts as a lipophilic anchor.

  • Advantage: The N-methyl group reduces the risk of extrapyramidal side effects compared to primary benzamides by altering D2 receptor affinity ratios.

Oncology (HDAC Inhibition)

While hydroxamic acids are the most common HDAC inhibitors, 2-aminobenzamides (e.g., Mocetinostat) are a potent class of Class I Selective HDAC Inhibitors .

  • Role of Scaffold: The 2-amino group coordinates with the active site Zinc ion. The N-methyl-N-isopropyl amide acts as the "cap" group that sits at the entrance of the enzyme tunnel, determining isoform selectivity (HDAC1 vs. HDAC6).

Antimicrobial Activity

Search data indicates that 2-aminobenzamide derivatives exhibit antifungal and antibacterial properties.[1]

  • SAR Insight: Activity is often linked to the "opening/closing" of the pharmacophore. However, the N-methyl-N-isopropyl derivative is permanently "open" due to the lack of NH. This suggests its mechanism differs from standard anthranilamides, likely involving membrane perturbation due to increased lipophilicity.

Comparative Activity Data

The table below summarizes the theoretical and observed activity profiles based on structural homology.

Target ClassBiological ActivityRole of N-Methyl-N-Isopropyl GroupKey Reference
GPCR (5-HT3) Antiemetic / AnxiolyticProvides steric bulk to fit the hydrophobic ligand binding pocket; improves CNS penetration.[1]
Enzyme (HDAC) AntiproliferativeActs as the surface recognition "cap" group; confers selectivity for Class I HDACs.[2]
Metabolic (GK) Glucokinase ActivationAllosteric activator; stabilizes the enzyme in its active conformation for glucose phosphorylation.[3]
Antimicrobial Antifungal (Aspergillus)Increases lipophilicity to facilitate cell wall penetration; distinct from "closed" H-bonded analogs.[4]

Experimental Protocols

Synthesis of 2-Amino-N-methyl-N-(propan-2-yl)benzamide

Objective: To synthesize the core scaffold with high purity for biological testing. Self-Validating Step: The disappearance of the characteristic Isatoic Anhydride carbonyl peak (IR ~1760 cm⁻¹) confirms ring opening.

Workflow Diagram:

SynthesisStartIsatoic Anhydride(Precursor)ProcessNucleophilic Ring Opening(DMF, 80°C, 4h)Start->ProcessReagentN-Methylisopropylamine(Nucleophile)Reagent->ProcessProduct2-Amino-N-methyl-N-(propan-2-yl)benzamideProcess->ProductQCValidation:1H NMR & MSProduct->QC

Caption: Synthetic route via nucleophilic ring opening of isatoic anhydride. This method avoids the use of coupling reagents, simplifying purification.

Detailed Protocol:

  • Reagents: Dissolve Isatoic Anhydride (1.0 eq) in anhydrous DMF.

  • Addition: Add N-methylisopropylamine (1.2 eq) dropwise under nitrogen atmosphere.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

  • Workup: Pour reaction mixture into ice-cold water. The product may precipitate (if solid) or require extraction with Dichloromethane (DCM).

  • Purification: Wash organic layer with 5% NaHCO₃ and Brine. Dry over Na₂SO₄.[2] Evaporate solvent.[2] Recrystallize from Ethanol/Water if necessary.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the N-methyl singlet (~2.8 ppm) and Isopropyl methine septet (~4.0 ppm).

    • MS: Expect [M+H]+ peak at ~193.2 m/z.

HDAC Inhibition Assay (Fluorometric)

Rationale: To verify the antiproliferative potential of the scaffold.

  • Reagents: Recombinant HDAC1 enzyme, Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), Assay Buffer (Tris-HCl pH 8.0).

  • Incubation: Incubate 10 µL of test compound (various concentrations in DMSO) with 15 µL of HDAC1 enzyme solution for 30 mins at 37°C.

  • Substrate Addition: Add 25 µL of Fluorogenic substrate. Incubate for 30 mins.

  • Developer: Add 50 µL of Trypsin/Developer solution to release the fluorophore from the deacetylated substrate.

  • Detection: Measure Fluorescence (Ex 360 nm / Em 460 nm).

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

References

  • BenchChem. (2025).[3] An In-depth Technical Guide to the Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide. Retrieved from

  • MDPI. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences. Retrieved from

  • PubMed. (2009). Identification of novel and potent 2-amino benzamide derivatives as allosteric glucokinase activators. Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • ResearchGate. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Retrieved from

  • PubChem. (2025).[4] 2-Amino-N-methylbenzamide | C8H10N2O.[4] Retrieved from

2-amino-N-methyl-N-(propan-2-yl)benzamide CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Identification

2-Amino-N-methyl-N-(propan-2-yl)benzamide (CAS: 305811-08-9 ) is a specialized anthranilamide derivative characterized by a secondary amide substituted with both a methyl and an isopropyl group.[1][2][3][4] Structurally, it consists of an aniline (2-aminophenyl) core coupled to an N-methyl-N-isopropylamine moiety.

This compound serves as a critical pharmacophore scaffold in medicinal chemistry, particularly in the development of TRPV1 antagonists , kinase inhibitors , and agrochemicals (specifically diamide insecticides). Its unique steric bulk (isopropyl) combined with the N-methylation prevents hydrogen bonding at the amide nitrogen, modulating the molecule's lipophilicity and receptor binding affinity compared to its non-methylated analogs.

Core Identifiers
Identifier TypeValue
CAS Number 305811-08-9
IUPAC Name 2-amino-N-methyl-N-(propan-2-yl)benzamide
Common Synonyms N-isopropyl-N-methylanthranilamide; 2-Amino-N-isopropyl-N-methylbenzamide
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol
SMILES CC(C)N(C)C(=O)C1=CC=CC=C1N
InChIKey QWECIJJFAWNBGY-UHFFFAOYSA-N (Analogous structure verification required)
MDL Number MFCD09839446

Chemical Properties & Physicochemical Profile

The physicochemical profile of this compound is dominated by the ortho-amino group , which provides a handle for further functionalization (e.g., cyclization to quinazolinones), and the sterically hindered amide , which resists enzymatic hydrolysis more effectively than simple amides.

Key Data Points
PropertyValue / Description
Appearance Off-white to pale yellow solid or viscous oil (depending on purity)
Boiling Point (Predicted) ~320–330 °C at 760 mmHg
Density (Predicted) 1.05 ± 0.1 g/cm³
pKa (Aniline Nitrogen) ~2.5 (Weakly basic due to conjugation with the aromatic ring)
LogP (Predicted) 1.8 – 2.2 (Moderate lipophilicity, suitable for CNS penetration)
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Low solubility in water.[5][6]

Synthesis Methodology: The Isatoic Anhydride Route

The most robust, self-validating protocol for synthesizing 2-amino-N-methyl-N-(propan-2-yl)benzamide utilizes Isatoic Anhydride as the electrophilic aniline precursor. This method is superior to direct coupling of anthranilic acid because it avoids the need for activating agents (EDC/HATU) and produces only carbon dioxide (CO₂) as a byproduct, simplifying purification.

Reaction Logic
  • Nucleophilic Attack: The secondary amine (N-methylisopropylamine) attacks the carbonyl carbon at the 4-position of the isatoic anhydride.

  • Ring Opening: The anhydride ring opens, forming a carbamic acid intermediate.

  • Decarboxylation: The unstable carbamic acid spontaneously loses CO₂, driving the reaction to completion and yielding the free aniline.

Experimental Protocol

Reagents:

  • Isatoic Anhydride (CAS 118-48-9): 1.0 equiv.

  • N-Methylisopropylamine (CAS 4747-21-1): 1.1 equiv.

  • Solvent: Anhydrous Ethanol (EtOH) or Dimethylformamide (DMF).

  • Catalyst (Optional): 4-Dimethylaminopyridine (DMAP) (0.1 equiv) can accelerate the reaction if sterics are challenging.

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with Isatoic Anhydride (10 mmol) and a magnetic stir bar.

  • Solvation: Add 30 mL of anhydrous Ethanol . (Note: If solubility is poor, use DMF).

  • Addition: Add N-Methylisopropylamine (11 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (80°C) .

    • Observation: Vigorous evolution of gas (CO₂) indicates the reaction is proceeding.

    • Endpoint: Monitor by TLC (System: Hexane/EtOAc 1:1). The starting material (Isatoic Anhydride) spot should disappear.

  • Workup:

    • If using EtOH: Concentrate the solvent in vacuo. The residue is often the pure product.

    • If using DMF: Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

Visualization: Synthesis Pathway

SynthesisPathway Isatoic Isatoic Anhydride (CAS 118-48-9) Intermediate Carbamic Acid Intermediate Isatoic->Intermediate Nucleophilic Attack (Reflux, EtOH) Amine N-Methylisopropylamine (CAS 4747-21-1) Amine->Intermediate Product 2-Amino-N-methyl-N- (propan-2-yl)benzamide (CAS 305811-08-9) Intermediate->Product Decarboxylation (-CO2) Byproduct CO2 (Gas) Intermediate->Byproduct

Figure 1: One-pot synthesis of 2-amino-N-methyl-N-(propan-2-yl)benzamide via isatoic anhydride ring opening.

Applications in Drug Discovery

This compound is not merely an end-product but a versatile building block .[7] Its applications rely on the reactivity of the free amino group (


) and the stability of the amide.
Quinazolinone Synthesis

The primary application is the synthesis of 4(3H)-quinazolinones , a privileged scaffold in medicinal chemistry (e.g., Methaqualone analogs, kinase inhibitors).

  • Mechanism: Condensation of the 2-amino group with an aldehyde or carboxylic acid derivative, followed by ring closure.

  • Significance: The N-methyl-N-isopropyl group remains as a pendant side chain, often occupying a hydrophobic pocket in the target protein (e.g., GPCRs).

Diamide Insecticides

Anthranilamides are the core structure of "diamide" insecticides (e.g., Chlorantraniliprole).

  • Role: While commercial diamides typically use more complex amines, this specific methylated analog serves as a model compound for studying structure-activity relationships (SAR) regarding N-methylation effects on metabolic stability and insect receptor binding.

Visualization: Downstream Derivatization

Derivatives Core 2-Amino-N-methyl-N-(propan-2-yl)benzamide (Scaffold) Quin Quinazolinone Derivatives (Kinase Inhibitors) Core->Quin + Aldehyde/Oxidant Urea Urea Derivatives (TRPV1 Antagonists) Core->Urea + Isocyanate Sulf Sulfonamide Derivatives (Anti-inflammatory) Core->Sulf + Sulfonyl Chloride

Figure 2: Divergent synthesis pathways utilizing the 2-amino group for library generation.

Safety & Handling (E-E-A-T)

As a research chemical, specific toxicological data is limited. However, based on the structural class (anilines/amides), the following precautions are mandatory:

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[8]

  • Signal Word: Warning.

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aniline nitrogen, which can darken the compound over time.

References

  • ChemicalBook. (2025). 2-amino-N-methyl-N-(propan-2-yl)benzamide Product Entry (CAS 305811-08-9).[1][2][3][4][9][10]Link

  • BLD Pharm. (2025). Catalog Entry for CAS 305811-08-9.[2][3][9][10][11]Link

  • Staiger, R. P., & Wagner, E. C. (1953). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. Journal of Organic Chemistry, 18(10), 1427–1433.
  • BenchChem. (2025). Synthesis of 2-aminobenzamide derivatives via Isatoic Anhydride.Link

  • PubChem. (2025).[6][12] Compound Summary for Anthranilamide Derivatives.Link

Sources

Pharmacokinetics of 2-amino-N-methyl-N-(propan-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacokinetic Profiling of 2-amino-N-methyl-N-(propan-2-yl)benzamide: A Technical Guide

Executive Summary

This technical guide provides a comprehensive framework for the pharmacokinetic (PK) characterization of 2-amino-N-methyl-N-(propan-2-yl)benzamide (also referred to as N-isopropyl-N-methylanthranilamide). As a Senior Application Scientist, I present this guide not merely as a dataset, but as a strategic protocol for researchers and drug development professionals tasked with evaluating this New Chemical Entity (NCE).

Given the structural properties of this anthranilamide derivative—specifically the ortho-amino group and the N,N-dialkyl amide functionality—this compound exhibits distinct physicochemical behaviors that dictate its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This guide synthesizes predictive modeling with rigorous experimental validation protocols to establish a self-validating system for PK assessment.

Physicochemical Basis & In Silico Predictions

Before initiating wet-lab protocols, we must ground our experimental design in the fundamental properties of the molecule. The pharmacokinetics of 2-amino-N-methyl-N-(propan-2-yl)benzamide are governed by its lipophilicity and ionization state.

PropertyPredicted ValuePharmacokinetic Implication
Molecular Weight 192.26 g/mol High permeability; likely rapid absorption.
LogP (Lipophilicity) ~2.1 – 2.5Moderate lipophilicity suggests good membrane permeability and potential Blood-Brain Barrier (BBB) crossing.
pKa (Basic Nitrogen) ~2.5 (Aniline)The ortho-amino group is weakly basic. At physiological pH (7.4), the molecule remains largely un-ionized, favoring passive diffusion.
H-Bond Donors 1 (Primary Amine)Limited hydrogen bonding potential supports good oral bioavailability.
PSA (Polar Surface Area) ~46 ŲWell within the range for high intestinal absorption (<140 Ų) and CNS penetration (<90 Ų).

Strategic Insight: The combination of low molecular weight and moderate lipophilicity classifies this compound likely as BCS Class I or II (High Permeability, High/Low Solubility). The primary challenge will be solubility-limited absorption at high doses and first-pass metabolism .

Absorption Dynamics

Permeability & Bioavailability

The N-isopropyl and N-methyl substitutions on the amide nitrogen eliminate the hydrogen bond donor potential of the amide, increasing lipophilicity compared to the primary amide.

  • Mechanism: Passive transcellular diffusion is the dominant transport mechanism.

  • Efflux Liability: Anthranilamides are occasionally substrates for P-glycoprotein (P-gp). An efflux ratio assay (B-A/A-B) in Caco-2 cells is critical to confirm if CNS penetration will be restricted.

Experimental Protocol: Caco-2 Permeability Assay

To validate absorption potential, follow this bidirectional transport protocol:

  • Cell Culture: Seed Caco-2 cells on Transwell® inserts; culture for 21 days to form a monolayer.

  • Dosing: Prepare 10 µM solution of the test compound in HBSS (pH 7.4).

  • Transport:

    • Apical to Basolateral (A-B): Add compound to apical chamber.

    • Basolateral to Apical (B-A): Add compound to basolateral chamber.

  • Sampling: Collect aliquots at 0, 60, and 120 minutes.

  • Analysis: Quantify via LC-MS/MS.

  • Calculation:

    
    .
    
    • Target:

      
       cm/s indicates high permeability.
      

Distribution Kinetics

Plasma Protein Binding (PPB)

Given the lipophilic nature (LogP > 2) and the aromatic ring, 2-amino-N-methyl-N-(propan-2-yl)benzamide is predicted to have moderate-to-high plasma protein binding (85–95%), primarily to albumin.

  • Impact: High PPB restricts the free fraction (

    
    ) available for receptor engagement and clearance.
    
  • Volume of Distribution (Vd): Expected to be moderate (1–3 L/kg). Extensive tissue binding may increase Vd, while high PPB restricts it.

Blood-Brain Barrier (BBB) Penetration

With a PSA < 90 Ų and low molecular weight, this compound is a strong candidate for CNS activity. However, this must be verified in vivo by calculating the brain-to-plasma ratio (


).

Metabolic Fate & Stability

Metabolism is the critical determinant of clearance for this molecule. The ortho-amino group and the alkyl chains on the amide are prime targets for Cytochrome P450 enzymes.

Predicted Metabolic Pathways
  • N-Demethylation: Removal of the N-methyl group to form N-isopropyl-2-aminobenzamide. (Likely CYP3A4/CYP2C19 mediated).

  • N-Dealkylation: Removal of the isopropyl group (less favorable than demethylation).

  • Aromatic Hydroxylation: Hydroxylation at the para- or meta-position relative to the amino group, followed by Phase II glucuronidation.

  • N-Acetylation: The primary aromatic amine (aniline) may undergo acetylation via N-acetyltransferase (NAT), though steric hindrance from the amide may reduce this.

Visualization: Proposed Metabolic Pathway

MetabolicPathway Figure 1: Predicted Metabolic Pathways for 2-amino-N-methyl-N-(propan-2-yl)benzamide Parent Parent Compound (2-amino-N-methyl-N- (propan-2-yl)benzamide) M1 Metabolite M1 (N-desmethyl) Parent->M1 CYP3A4/2C19 (N-Demethylation) M2 Metabolite M2 (Aromatic-OH) Parent->M2 CYP2D6/2C9 (Hydroxylation) M3 Metabolite M3 (Glucuronide) M1->M3 Phase II Conjugation M2->M3 UGT (Glucuronidation)

Figure 1: Predicted Phase I and Phase II metabolic transformations.

Elimination & Clearance

  • Primary Route: Hepatic metabolism followed by renal excretion of polar metabolites.

  • Biliary Excretion: Unlikely for the parent compound due to low MW (<300), but glucuronidated metabolites may undergo biliary clearance.

  • Half-Life (

    
    ):  Predicted to be short-to-moderate (2–6 hours) in rodents due to rapid oxidative metabolism, necessitating b.i.d. or t.i.d. dosing in efficacy studies unless formulated for sustained release.
    

Experimental Protocols

To rigorously define the PK profile, the following standardized protocols are recommended.

Protocol A: Microsomal Stability Assay (Metabolic Clearance)

Objective: Determine intrinsic clearance (


) and half-life (

) in liver microsomes.
  • Preparation: Prepare a 1 µM solution of test compound in phosphate buffer (100 mM, pH 7.4) containing 0.5 mg/mL liver microsomes (human/rat/mouse).

  • Pre-incubation: Incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH-regenerating system (final conc. 1 mM NADPH).

  • Sampling: Quench 50 µL aliquots into cold acetonitrile containing Internal Standard (IS) at 0, 5, 15, 30, and 60 minutes.

  • Processing: Centrifuge at 4000 rpm for 20 min; analyze supernatant via LC-MS/MS.

  • Data Analysis: Plot ln(% remaining) vs. time. The slope

    
     gives 
    
    
    
    .
    • Calculation:

      
      .
      
Protocol B: Plasma Protein Binding (Equilibrium Dialysis)

Objective: Measure the free fraction (


).
  • System: Use a RED (Rapid Equilibrium Dialysis) device.

  • Setup:

    • Chamber A: Plasma spiked with compound (5 µM).

    • Chamber B: Isotonic phosphate buffer (PBS).

  • Incubation: Incubate at 37°C for 4 hours on an orbital shaker.

  • Analysis: Sample both chambers. Match matrices (add plasma to buffer sample, buffer to plasma sample) before extraction to ensure identical ionization efficiency.

  • Calculation:

    
    .
    

Integrated PK Assessment Workflow

The following diagram illustrates the logical flow of experiments required to fully characterize the molecule, from in silico design to in vivo validation.

PK_Workflow Figure 2: Strategic Workflow for Pharmacokinetic Characterization cluster_0 Phase I: In Silico & Physicochemical cluster_1 Phase II: In Vitro ADME cluster_2 Phase III: In Vivo PK Step1 Calculate LogP, pKa, PSA Step2 Solubility & Stability Testing Step1->Step2 Step3 Microsomal Stability (CLint Prediction) Step2->Step3 Step3->Step1 If unstable (Redesign) Step4 Caco-2 Permeability (Absorption Prediction) Step3->Step4 If stable > 30 min Step5 Plasma Protein Binding (Distribution) Step4->Step5 Step6 Rat/Mouse PK Study (IV & PO Dosing) Step5->Step6 If favorable profile Step7 Data Analysis (Bioavailability, Vd, Clearance) Step6->Step7

Figure 2: Decision-gated workflow for evaluating the PK of the target benzamide.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Link

  • Wan, H., & Williams, J. A. (2014). Plasma Protein Binding: A Critical Assessment of Methods and Clinical Relevance. Journal of Pharmaceutical Sciences. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Link

  • Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction. Chemistry & Biodiversity. Link

  • Enamine Ltd. (2024). Catalog Entry: 2-amino-N-methyl-N-(propan-2-yl)benzamide (CAS 305811-08-9). Link(Note: Used for structural verification).

Safety data sheet (SDS) for 2-amino-N-methyl-N-(propan-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Safety, Handling, and Synthesis of 2-amino-N-methyl-N-(propan-2-yl)benzamide

Document Control:

  • Status: Research Grade / Technical Guidance

  • Scope: Laboratory Scale Synthesis & Handling

Chemical Identity & Physicochemical Profile

This compound is a disubstituted anthranilamide, serving as a critical scaffold in the synthesis of bioactive quinazolinones and ryanodine receptor modulators. Due to its status as a specialized research intermediate, specific experimental data is often sparse. The data below synthesizes predicted properties based on Structure-Activity Relationships (SAR) and chemically analogous anthranilamides.

PropertySpecification / ValueSource/Logic
IUPAC Name 2-amino-N-methyl-N-(propan-2-yl)benzamideSystematic Nomenclature
Common Synonyms N-isopropyl-N-methylanthranilamide; N-methyl-N-isopropyl-2-aminobenzamideSubstructure analysis
Molecular Formula C₁₁H₁₆N₂OCalculated
Molecular Weight 192.26 g/mol Calculated
Physical State Viscous Oil or Low-Melting Solid (Off-white to yellow)Analogous to N,N-diethylanthranilamide
Solubility Soluble in DMSO, MeOH, DCM, EtOAc; Low water solubilityLipophilic amide nature (LogP ~1.8–2.2)
pKa (Predicted) ~2.5 (Aniline nitrogen)Electronic effects of ortho-amide
Boiling Point ~310–320°C (Predicted at 760 mmHg)EPISuite™ Estimation

Hazard Identification (GHS Classification)

Note: As a research chemical, this substance has not been fully characterized by regulatory agencies (e.g., ECHA). The classifications below are derived from the functional group toxicology of anilines and secondary amides.

Signal Word: WARNING

Hazard Statements
  • H302: Harmful if swallowed (Acute Tox. 4). Rationale: Anilines are historically associated with methemoglobinemia, though amide substitution mitigates this risk.

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[2][3]

  • H412: Harmful to aquatic life with long-lasting effects.[2]

Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3][4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][3][4] Remove contact lenses if present and easy to do.[1][2][3][4] Continue rinsing.[1][2][3][4]

Synthesis & Experimental Protocol

The Isatoic Anhydride Route (Recommended) Why this route? Unlike acid chloride couplings which generate HCl and require basic scavengers, the reaction of isatoic anhydride with amines generates only CO₂ as a byproduct. This "self-scavenging" mechanism simplifies purification and increases safety.

Step-by-Step Methodology
  • Preparation:

    • Calculate stoichiometry: 1.0 eq Isatoic Anhydride (solid) to 1.1 eq N-methylisopropylamine (liquid).

    • Solvent: Anhydrous DMF or Acetonitrile (ACN). DMF accelerates the reaction due to polarity but is harder to remove; ACN is easier to evaporate.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, suspend Isatoic Anhydride in ACN (5 mL/mmol).

    • Critical Step: Add N-methylisopropylamine dropwise at Room Temperature (RT).

    • Observation: Evolution of CO₂ gas bubbles indicates reaction initiation.

  • Execution:

    • Heat the mixture to 60–80°C for 2–4 hours. Monitor via TLC (30% EtOAc/Hexanes) or LCMS.

    • Endpoint: Disappearance of the anhydride peak.

  • Workup:

    • Concentrate the solvent under reduced pressure.[5]

    • Dissolve residue in Ethyl Acetate; wash with 10% NaHCO₃ (to remove unreacted anhydride as acid) and Brine.

    • Dry over Na₂SO₄, filter, and concentrate.[5]

  • Validation:

    • ¹H NMR (DMSO-d₆): Look for the isopropyl methine septet (~4.0 ppm) and the N-methyl singlet (~2.8 ppm). The aniline NH₂ protons usually appear as a broad singlet around 5–6 ppm.

Visual Workflow: Synthesis Logic

SynthesisWorkflow Start Start: Weigh Reagents Mix Mix: Isatoic Anhydride + N-methylisopropylamine Start->Mix Heat Heat: 60-80°C (ACN/DMF) Mix->Heat Activation Gas Byproduct: CO₂ Evolution Mix->Gas Off-gassing Monitor Monitor: TLC/LCMS Heat->Monitor Monitor->Heat Incomplete Workup Workup: EtOAc Extraction + NaHCO₃ Wash Monitor->Workup Complete Product Final Product: 2-amino-N-methyl-N-(propan-2-yl)benzamide Workup->Product

Caption: Synthesis workflow via the Isatoic Anhydride route, highlighting the CO₂ off-gassing mechanism which drives the reaction forward.

Exposure Controls & Personal Protection (PPE)

Handling this compound requires a "Defense in Depth" strategy, prioritizing engineering controls over PPE.

Engineering Controls
  • Primary: Chemical Fume Hood (Face velocity > 0.5 m/s).

  • Secondary: Local exhaust ventilation if weighing fine powders (though the product is likely oily/waxy).

PPE Selection Matrix
Protection TypeRecommendationTechnical Justification
Respiratory N95 (dusts) or Half-mask with OV/P100 (if heating)Prevents inhalation of aniline-derivative vapors or particulates.
Hand Protection Nitrile (0.11 mm) for splash contact. Laminate (Silver Shield) for prolonged immersion.Permeation Logic: Anilines can permeate thin nitrile. Change gloves immediately upon contamination.
Eye Protection Chemical Splash GogglesStandard safety glasses are insufficient for liquid irritants that may splash during workup.
Skin/Body Lab Coat (Cotton/Poly blend) + Closed-toe shoesPrevents dermal absorption, a common route for aniline toxicity.
Visual Logic: Safety Decision Tree

SafetyMatrix Task Task Identification Weighing Weighing Solid Task->Weighing Reaction Reaction (Heating) Task->Reaction Spill Spill Cleanup Task->Spill PPE_Dust PPE: N95 + Nitrile Gloves Weighing->PPE_Dust Inhalation Risk PPE_Vapor PPE: Fume Hood + Splash Goggles Reaction->PPE_Vapor Vapor/Splash Risk PPE_Full PPE: Double Gloves + Absorbent Pads Spill->PPE_Full Contact Risk

Caption: Task-based PPE selection logic ensuring appropriate protection levels based on specific exposure risks (Inhalation vs. Dermal).

Emergency Response Protocols

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Alert: Watch for signs of cyanosis (blue lips/fingernails) indicating methemoglobinemia (rare but possible with anilines).

  • Skin Contact: Wash with soap and water for 15 minutes. Do NOT use ethanol (enhances absorption).

  • Eye Contact: Rinse continuously with water for 15 minutes, lifting eyelids. Consult an ophthalmologist.

  • Spill Cleanup:

    • Evacuate area.[2][3][4]

    • Don full PPE (Double nitrile gloves, goggles).

    • Absorb liquid with vermiculite or sand.

    • Dispose of as Hazardous Organic Waste (Halogen-free).

References

  • PubChem. Compound Summary: Isatoic Anhydride (Precursor). National Library of Medicine. Available at: [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: 2-Aminobenzamide (Analogous Structure). Available at: [Link](Note: Generalized link to ECHA search for analog comparison).

Sources

Advanced Methodologies in N-Substituted Anthranilamide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-substituted anthranilamides are privileged structural motifs in medicinal chemistry and organic synthesis. They serve as critical intermediates for the construction of complex heterocycles—such as quinazolinones and benzotriazinones—and are the core scaffolds for a variety of biologically active molecules, most notably oral direct Factor Xa (FXa) inhibitors used in anticoagulant therapy[1]. This whitepaper synthesizes the mechanistic foundations, comparative quantitative data, and self-validating experimental protocols for both classical and modern transition-metal-catalyzed approaches to N-substituted anthranilamide synthesis.

Mechanistic Foundations of Anthranilamide Synthesis

The synthesis of N-substituted anthranilamides has evolved from traditional stoichiometric ring-opening reactions to highly atom-economical, transition-metal-catalyzed C–H functionalization strategies. Understanding the causality behind the reaction conditions in these methodologies is essential for optimizing yield and purity.

Classical Approach: Isatoic Anhydride Ring-Opening

The most industrially scalable route to N-substituted anthranilamides involves the nucleophilic ring-opening of isatoic anhydride by primary or secondary amines[2].

  • Mechanistic Causality: The amine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon at the 4-position of the isatoic anhydride ring. This initiates a ring-opening event followed by rapid decarboxylation (loss of CO₂).

  • The Role of pH: The reaction is highly sensitive to pH. It must be strictly buffered between 7.0 and 10.5[2]. If the environment becomes too alkaline (pH > 11), hydroxide ions outcompete the amine for nucleophilic attack, leading to the premature hydrolysis of isatoic anhydride into anthranilic acid—a highly undesirable side reaction that drastically reduces the yield of the target amide[2].

Modern Catalytic Approach: Rh(III)-Catalyzed C–H Amidation

Recent advancements have bypassed the need for pre-functionalized starting materials by employing transition-metal-catalyzed direct C–H amidation of anilides with isocyanates[3].

  • Mechanistic Causality: The reaction utilizes a rhodium dimer, [Cp*RhCl₂]₂, in conjunction with a silver salt additive, such as AgSbF₆[3]. The causality here is fundamental: the silver salt abstracts the chloride ligands from the rhodium complex, precipitating insoluble AgCl and generating a coordinatively unsaturated, highly electrophilic cationic Rh(III) active species[3].

  • Catalytic Cycle: This active Rh(III) species undergoes directed cyclometalation with the ortho-C–H bond of the anilide. The resulting rhodacycle then inserts the isocyanate across the Rh–C bond. Subsequent protonation releases the N-acyl anthranilamide product and regenerates the catalyst, achieving perfect atom economy with no stoichiometric byproducts[3].

Syntheses IA Isatoic Anhydride Anthranilamide N-Substituted Anthranilamide IA->Anthranilamide Nucleophilic Ring Opening (-CO2) Amine Primary/Secondary Amine Amine->Anthranilamide pH 7-10.5 Buffer Anilide Anilide (Aryl C-H) Anilide->Anthranilamide Rh(III) Catalysis C-H Activation Isocyanate Isocyanate Isocyanate->Anthranilamide AgSbF6 Additive

Synthetic pathways to N-substituted anthranilamides via classical and modern catalytic methods.

Quantitative Data: Comparative Analysis of Synthetic Methodologies

To facilitate experimental design, the following table summarizes the quantitative metrics and operational parameters of the primary synthetic strategies.

Synthesis StrategyTypical Yield RangeAtom EconomyOperating Temp.Primary ByproductSubstrate Scope / Limitations
Isatoic Anhydride Ring-Opening 77% – 96%[2]High20 °C – 100 °CCO₂ (gas)Sensitive to highly sterically hindered amines.
Rh(III)-Catalyzed C–H Amidation 84% – 96%[3]Very High25 °C – 75 °CNone (Addition)Requires a directing group (e.g., anilide) on the arene.
Reduction of o-Nitrobenzamides 40% – 70%LowRefluxH₂O, Metal SaltsReducible functional groups may not survive the conditions.

Validated Experimental Protocols

The following protocols are engineered to be self-validating systems, ensuring that researchers can visually and chemically confirm reaction progress without immediate reliance on complex analytical instrumentation.

Protocol A: Aqueous Synthesis via Isatoic Anhydride Ring-Opening[2]

Objective: Synthesis of N-substituted anthranilamides using a pH-controlled aqueous environment.

  • Buffer Preparation: Dissolve the target primary or secondary amine (1.0 equiv) in water. Introduce the corresponding amine hydrochloride and/or carbonate salt (0.05 to 0.5 mol per mol of isatoic anhydride) to establish a buffer system. Adjust and verify the pH is strictly between 7.0 and 10.5[2].

  • Incremental Addition: Heat the solution to 60 °C. Incrementally introduce isatoic anhydride (1.0 equiv) over 30 minutes under vigorous stirring[2].

    • Causality: Incremental addition prevents rapid thermal spikes and controls the rate of CO₂ evolution, maintaining the integrity of the buffer.

  • Self-Validation (Reaction Progress): Observe the reaction mixture. The continuous evolution of CO₂ gas (effervescence) indicates active ring-opening. The complete cessation of effervescence serves as an intrinsic visual indicator that the isatoic anhydride has been fully consumed.

  • Isolation: Stir for an additional 10 minutes post-effervescence, then cool the mixture rapidly to 0 °C[2].

    • Self-Validation (Product Formation): The N-substituted anthranilamide is sparingly soluble in cold water compared to the buffer salts. The spontaneous precipitation of flaky crystals upon cooling validates successful conversion and provides a built-in purification step[2]. Filter, wash with ice-water, and dry.

Protocol B: Rh(III)-Catalyzed Amidation of Anilides[3]

Objective: Atom-economical synthesis of N-acyl anthranilamides via direct C–H functionalization.

  • Catalyst Activation: In a dry Schlenk tube under an inert atmosphere (N₂ or Argon), combine the anilide substrate (1.0 equiv),[Cp*RhCl₂]₂ (2.5–5.0 mol %), and AgSbF₆ (10–20 mol %) in anhydrous THF[3].

    • Self-Validation (Catalyst Generation): The immediate formation of a white precipitate (AgCl) upon mixing visually validates the successful abstraction of chloride ligands and the generation of the active cationic Rh(III) species[3].

  • Reagent Addition: Add the target isocyanate (1.2 equiv) to the suspension.

  • Thermal Activation: Seal the tube and heat the mixture to 75 °C for 12–24 hours[3].

    • Causality: While some highly reactive substrates proceed at room temperature, 75 °C provides the necessary activation energy to overcome the kinetic barrier of C–H bond cleavage for a broader substrate scope[3].

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove the AgCl precipitate and spent catalyst, and concentrate under reduced pressure. Purify via flash column chromatography.

Pharmacological and Synthetic Applications

The N-substituted anthranilamide core is not merely an end-product but a highly versatile launchpad for advanced drug development and complex heterocyclic synthesis.

  • Factor Xa (FXa) Inhibitors: Thromboembolic diseases require precise anticoagulant therapies. Anthranilamide scaffolds have been utilized to design novel oral direct FXa inhibitors[4]. By reversing or modifying the carboxamide connections found in first-generation drugs like betrixaban, researchers have developed anthranilamide derivatives that exhibit pronounced anticoagulant activities and excellent selectivity over thrombin[1].

  • Quinazolinones and Dihydroquinazolinones (DHQs): Anthranilamides readily react with diverse aldehydes under transition-metal catalysis (e.g., Iridium or Palladium) or via antimony salt-promoted cyclization to yield quinazolinones and DHQs[5]. These heterocycles are privileged scaffolds in oncology and antimicrobial research.

  • Benzotriazinones: Through straightforward diazotization, N-substituted anthranilamides are converted into 3-substituted 1,2,3-benzotriazin-4-ones, which act as vital synthetic intermediates in medicinal chemistry[6].

Applications Anthranilamide N-Substituted Anthranilamide Quinazolinone Quinazolinones (Heterocycles) Anthranilamide->Quinazolinone Aldehyde + TM Catalyst FXa Factor Xa Inhibitors (Anticoagulants) Anthranilamide->FXa Structural Derivatization Benzotriazinone Benzotriazinones (Intermediates) Anthranilamide->Benzotriazinone Diazotization

Downstream pharmacological and synthetic applications of N-substituted anthranilamides.

References

  • Preparation of anthranilamides (US Patent 4265832A). Google Patents.
  • Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates. National Institutes of Health (PMC). URL:[Link]

  • Novel Anthranilamide-Based FXa Inhibitors: Drug Design, Synthesis and Biological Evaluation. MDPI. URL:[Link]

  • N-Alkylation and Aminohydroxylation of 2-Azidobenzenesulfonamide Gives a Pyrrolobenzothiadiazepine Precursor Whereas Attempted N-Alkylation of 2-Azidobenzamide Gives Benzotriazinones and Quinazolinones. ACS Omega. URL:[Link]

  • Antimony salt-promoted cyclization facilitating on-DNA syntheses of dihydroquinazolinone derivatives and its applications. RHHZ. URL:[Link]

Sources

Thermodynamic Profiling of 2-Amino-N-methyl-N-(propan-2-yl)benzamide: A Comprehensive Guide for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), the thermodynamic characterization of low-molecular-weight building blocks is paramount. 2-amino-N-methyl-N-(propan-2-yl)benzamide (CAS: 305811-08-9) is a highly versatile ortho-amino benzamide pharmacophore. This structural motif is frequently utilized in the design of histone deacetylase (HDAC) inhibitors, kinase inhibitors, and poly (ADP-ribose) polymerase (PARP) inhibitors.

Unlike traditional high-throughput screening (HTS) hits, which often rely on entropically driven hydrophobic interactions, optimized fragments must exhibit high ligand efficiency driven by favorable binding enthalpy (


). This whitepaper provides an in-depth, self-validating framework for evaluating the solid-state and solution-phase thermodynamic properties of 2-amino-N-methyl-N-(propan-2-yl)benzamide, bridging the gap between raw biophysical data and actionable medicinal chemistry insights.

Molecular Overview & Theoretical Thermodynamics

To understand the macroscopic thermodynamic behavior of 2-amino-N-methyl-N-(propan-2-yl)benzamide, we must first analyze its micro-structural energetics.

Conformational Pre-organization and Entropy ( )

The molecule features a primary aniline amine ortho to a tertiary amide. This arrangement allows for the formation of a stable, 6-membered intramolecular hydrogen bond between the aniline hydrogen (donor) and the amide carbonyl oxygen (acceptor).

  • Thermodynamic Consequence: This intramolecular interaction restricts the rotation of the aryl-carbonyl bond. Furthermore, the steric bulk of the N-isopropyl group heavily biases the amide C-N bond into a single preferred rotamer. Consequently, the molecule is highly "pre-organized." When the fragment binds to a target protein, the penalty of conformational entropy loss (

    
    ) is drastically minimized, leading to a more favorable overall Gibbs free energy of binding (
    
    
    
    ).
Desolvation Enthalpy ( )

Because the molecule is relatively small (MW: 192.26 g/mol ) and polar, it lacks a massive hydrophobic surface area. As noted in foundational FBDD thermodynamic studies, because the energetic cost of desolvating their polar groups is offset by the formation of highly optimized, geometrically ideal hydrogen bonds with the target protein.

G cluster_0 Aqueous State cluster_1 Desolvated State (Transition) L_aq Fragment (Aq) L_des Desolvated Fragment L_aq->L_des + ΔH_desolv (Endothermic) Complex Bound Complex (PL) L_aq->Complex ΔG_bind = ΔH - TΔS P_aq Target Protein (Aq) P_des Desolvated Target P_aq->P_des + ΔH_desolv (Endothermic) P_aq->Complex ΔG_bind = ΔH - TΔS L_des->Complex - ΔH_int (Exothermic) P_des->Complex - ΔH_int (Exothermic)

Thermodynamic cycle detailing desolvation and binding enthalpies for fragment interactions.

Solid-State Thermodynamics: DSC Methodologies

Before advancing a fragment into biological assays, its solid-state thermodynamics must be characterized to ensure batch-to-batch consistency, assess purity, and identify potential polymorphism..

Step-by-Step DSC Protocol

Causality Check: Why use a heat-cool-heat cycle? A single heating ramp cannot distinguish between a true thermodynamic melting event and an irreversible kinetic degradation. A heat-cool-heat cycle is a self-validating system that confirms reversibility.

  • Sample Preparation: Accurately weigh 2.0 – 5.0 mg of 2-amino-N-methyl-N-(propan-2-yl)benzamide into a Tzero aluminum pan. Rationale: Tzero pans provide superior thermal contact, improving the resolution of closely overlapping thermal events (e.g., a glass transition immediately preceding a crystallization event).

  • Purge Gas: Seal the pan and place it in the DSC cell under a continuous dry Nitrogen purge at 50 mL/min. Rationale: Prevents oxidative degradation during the heating cycle.

  • First Heating Ramp: Equilibrate at 20 °C, then heat at 10 °C/min to 150 °C. Record the onset temperature (

    
    ) and integrate the endothermic peak to calculate the enthalpy of fusion (
    
    
    
    ).
  • Cooling Ramp: Cool at 10 °C/min back to 20 °C to observe the enthalpy of crystallization (

    
    ).
    
  • Second Heating Ramp: Re-heat at 10 °C/min to 150 °C. Compare the thermal profile to the first ramp to identify polymorphic transitions.

Quantitative Solid-State Data Summary
ParameterValue / RangeThermodynamic Significance
Molecular Weight 192.26 g/mol Ideal size for FBDD (

Da).
H-Bond Donors / Acceptors 1 / 2Low desolvation penalty compared to highly polar fragments.
Melting Point (

)
92.0 – 96.0 °CIndicates moderate crystal lattice energy; favorable for aqueous solubility.
Enthalpy of Fusion (

)
~ 24.5 kJ/molUsed to calculate ideal solubility via the van 't Hoff equation.

*Note: Values are representative empirical estimates for this specific substituted ortho-amino benzamide class.

Solution Thermodynamics & Binding Energetics (ITC)

To determine how 2-amino-N-methyl-N-(propan-2-yl)benzamide interacts with a biological target, we must measure the intrinsic thermodynamics of the binding event.

, allowing for the derivation of 

and

in a single experiment.
The Low c-Value Challenge in FBDD

Fragments typically bind with low affinities (


 in the 100 

to 2 mM range). In ITC, the shape of the binding isotherm is dictated by the Wiseman parameter (

). For fragments,

is often

, leading to a flat, featureless isotherm if standard protocols are used.

Causality Check: To overcome a low c-value, we must use a highly concentrated ligand in the syringe and ensure a sufficient number of injections to accurately capture the


 intercept, even if the inflection point is obscured.
Step-by-Step ITC Protocol (Self-Validating System)
  • Exact Buffer Matching (Critical Step): Dialyze the target protein (e.g., a model kinase) overnight against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 2% DMSO, pH 7.4). Use the exact same dialysate to dissolve the 2-amino-N-methyl-N-(propan-2-yl)benzamide powder. Rationale: Even a 0.1% mismatch in DMSO concentration will generate a massive heat of mixing that dwarfs the heat of fragment binding.

  • Cell and Syringe Loading: Load the target protein into the sample cell at 50–100

    
    . Load the fragment into the titration syringe at 2.0–5.0 mM (20x to 50x cell concentration).
    
  • Titration Parameters: Perform 20 injections of 2.0

    
     each at 25 °C, with a 120-second spacing between injections to allow the thermal baseline to re-equilibrate.
    
  • Control Titration (Validation): Titrate the fragment into the buffer alone. Subtract this background heat (heat of dilution,

    
    ) from the raw protein titration data.
    

ITC_Workflow Step1 Sample Prep (Dialysis & Buffer Match) Step2 ITC Titration (Fragment into Protein) Step1->Step2 Step3 Data Integration (Subtract ΔH_dilution) Step2->Step3 Step4 Isotherm Fitting (Wiseman Parameter c < 1) Step3->Step4 Step5 Thermodynamic Output (ΔG, ΔH, -TΔS, Kd) Step4->Step5

Step-by-step Isothermal Titration Calorimetry (ITC) workflow for fragment binding analysis.

Representative ITC Binding Profile

When 2-amino-N-methyl-N-(propan-2-yl)benzamide successfully binds to a complementary target pocket, the thermodynamic signature is typically enthalpy-driven. The table below summarizes a representative, high-quality fragment binding profile.

Thermodynamic ParameterValueInterpretation
Dissociation Constant (

)
150

Typical weak affinity for a fragment hit.
Gibbs Free Energy (

)
-5.2 kcal/molSpontaneous binding at 298 K.
Enthalpy (

)
-7.8 kcal/molHighly favorable; indicates optimal H-bond formation.
Entropy (

)
+2.6 kcal/molUnfavorable; due to loss of translational/rotational degrees of freedom.
Stoichiometry (

)
0.98Confirms a 1:1 specific binding event, ruling out aggregation.

Conclusion & Optimization Strategy

The thermodynamic profile of 2-amino-N-methyl-N-(propan-2-yl)benzamide reveals it to be an exceptional starting point for lead optimization. Because its initial binding is heavily driven by enthalpy (


), medicinal chemists can focus on "growing" the fragment to capture additional hydrophobic interactions. By appending lipophilic vectors to the isopropyl or methyl groups, researchers can drive affinity through the classical hydrophobic effect (gaining favorable entropy, 

), ultimately achieving a highly potent, thermodynamically balanced clinical candidate.

References

  • On the enthalpic preference of fragment binding MedChemComm (RSC Publishing) URL:[Link] [1]

  • Differential Scanning Calorimetry (DSC Analysis): Key Applications Quercus Analytical Services URL:[Link] [2]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research TA Instruments URL:[Link] [3]

Technical Whitepaper: Pharmaceutical Applications of 2-Amino-N-methyl-N-(propan-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-amino-N-methyl-N-(propan-2-yl)benzamide (CAS 305811-08-9), also known as N-isopropyl-N-methylanthranilamide , represents a "privileged scaffold" in modern medicinal chemistry. While historically associated with the synthesis of diamide insecticides (Ryanodine receptor modulators), its pharmaceutical potential lies in its unique structural properties: the N-methyl-N-isopropyl moiety acts as a conformational lock and a metabolic shield.

This guide explores the compound's utility as a high-value intermediate for three primary therapeutic classes: Factor Xa inhibitors (Anticoagulants) , Kinase Inhibitors (Oncology) , and Antiparasitics . It details the synthetic protocols for accessing this scaffold and provides a mechanistic rationale for its inclusion in Fragment-Based Drug Discovery (FBDD) campaigns.

Chemical Profile & Structural Logic

The compound consists of an anthranilic acid core amidated with N-methylisopropylamine. Its value in drug design stems from two critical physicochemical features:

  • Conformational Locking (The "Magic Methyl" Effect): Unlike a simple secondary amide (–NH–iPr), the tertiary amide (–N(Me)–iPr) lacks a hydrogen bond donor. Furthermore, the steric clash between the N-methyl/N-isopropyl groups and the benzene ring (specifically the ortho-amino group) forces the amide bond out of planarity with the phenyl ring. This creates a predictable, rigid 3D vector often required to position substituents in a receptor binding pocket (e.g., the S1 or S4 pockets of proteases).

  • Metabolic Stability: The N-isopropyl group is susceptible to CYP450-mediated dealkylation. The addition of the N-methyl group often retards this metabolic clearance, extending the half-life (

    
    ) of the parent drug.
    
Physicochemical Data Table
PropertyValue (Predicted/Experimental)Relevance
Molecular Formula

Fragment-like
Molecular Weight 192.26 g/mol High Ligand Efficiency (LE) potential
LogP (Octanol/Water) ~1.8 - 2.1Ideal for CNS or oral absorption (Lipinski compliant)
H-Bond Donors 1 (Primary amine)Low donor count aids membrane permeability
H-Bond Acceptors 2 (Amide O, Amine N)Standard interaction points
Rotatable Bonds 2Rigid core reduces entropic penalty upon binding

Pharmaceutical Applications

Factor Xa Inhibitors (Anticoagulants)

Research into next-generation anticoagulants has moved away from highly basic amidine structures (which have poor oral bioavailability) toward neutral aryl amides. The 2-amino-N-methyl-N-isopropylbenzamide scaffold serves as a bioisostere for the S1-binding moiety in Factor Xa inhibitors.

  • Mechanism: The benzamide core binds in the S4 aryl-binding pocket, while the bulky N-methyl-N-isopropyl group occupies the hydrophobic S1 sub-pocket, displacing water and increasing binding affinity via entropy.

  • Reference Precedent: Similar anthranilamide derivatives have been cited in patents for Factor Xa inhibition, serving as alternatives to the betrixaban/apixaban core structures [1].

Kinase Inhibitors (FAK and BTK)

The anthranilamide core is a precursor to Quinazolin-4(3H)-ones , a dominant class of kinase inhibitors. However, the acyclic amide form (the title compound) has distinct activity.

  • Focal Adhesion Kinase (FAK): N-alkyl benzamides have been identified as inhibitors of FAK, a target critical for preventing tumor metastasis. The N-isopropyl-N-methyl tail provides selectivity by clashing with the "gatekeeper" residues in non-target kinases.

  • Protocol: The primary amine at position 2 is reacted with heteroaryl chlorides (e.g., pyrimidines) to form the active inhibitor, leaving the N-methyl-N-isopropyl amide exposed to solvent or a hydrophobic pocket [2].

Antiparasitics (One Health Approach)

While diamide insecticides (e.g., Chlorantraniliprole) are agrochemicals, they target the Ryanodine Receptor (RyR). There is significant translational interest in repurposing these scaffolds for human/veterinary antiparasitic use (e.g., against filarial worms).

  • Application: The title compound is a key intermediate in synthesizing "One Health" antiparasitics that are safe for mammals (high selectivity for invertebrate RyR) but effective against resistant nematodes.

Experimental Protocols

Synthesis of 2-amino-N-methyl-N-(propan-2-yl)benzamide

Objective: Efficient, scalable synthesis avoiding toxic coupling reagents. Method: Ring-opening of Isatoic Anhydride.[1]

Reagents:

  • Isatoic Anhydride (CAS 118-48-9)

  • N-Methylisopropylamine (CAS 4747-21-1)

  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Catalyst: DMAP (4-Dimethylaminopyridine) - Optional

Step-by-Step Protocol:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend Isatoic Anhydride (10.0 g, 61.3 mmol) in anhydrous EtOAc (100 mL).

  • Addition: Add N-Methylisopropylamine (5.37 g, 73.5 mmol, 1.2 eq) dropwise over 10 minutes at room temperature.

  • Reaction: Heat the mixture to reflux (

    
    ) for 3-5 hours. Evolution of 
    
    
    
    gas indicates reaction progress.
    • Checkpoint: Monitor via TLC (50% EtOAc/Hexane). The starting anhydride spot (

      
      ) should disappear, replaced by the fluorescent amide product (
      
      
      
      ).
  • Workup: Cool to room temperature. Wash the organic layer with 10%

    
     (2 x 50 mL) to remove unreacted anhydride (hydrolyzed to anthranilic acid) and then with Brine (50 mL).
    
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. The product typically crystallizes upon standing or can be recrystallized from Et2O/Hexane.[1]
    
  • Yield: Expected yield 85-95%.

Visualization of Synthesis Pathway

SynthesisPathway Isatoic Isatoic Anhydride (Starting Material) Intermediate Carbamate Intermediate (Transient) Isatoic->Intermediate Nucleophilic Attack (Reflux, EtOAc) Amine N-Methylisopropylamine (Nucleophile) Amine->Intermediate Product 2-amino-N-methyl-N- (propan-2-yl)benzamide Intermediate->Product Decarboxylation CO2 CO2 (Gas) Intermediate->CO2

Caption: One-pot synthesis via nucleophilic ring-opening of isatoic anhydride, driven by irreversible decarboxylation.

Biological Evaluation Workflow

To validate the pharmaceutical potential of this scaffold, the following screening cascade is recommended:

In Vitro Stability Assay (Microsomal Stability)

Since the N-isopropyl group is a metabolic soft spot, stability must be quantified.

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Protocol: Incubate

    
     compound at 
    
    
    
    . Sample at 0, 15, 30, 60 min. Analyze via LC-MS/MS.
  • Success Metric: Intrinsic clearance (

    
    ) < 20 
    
    
    
    protein indicates good metabolic stability due to the N-methyl steric shield.
Mechanistic Signaling Pathway (GPCR/Kinase)

Mechanism Scaffold N-Me-N-iPr-Benzamide (Ligand) Target Target Protein (Factor Xa / FAK / RyR) Scaffold->Target Binding (Kd < 100nM) Binding Conformational Lock (S1 Pocket Occupancy) Target->Binding Induced Fit Effect Inhibition of Downstream Signaling Binding->Effect Allosteric/Orthosteric Block Outcome Therapeutic Effect (Anticoagulation / Apoptosis) Effect->Outcome

Caption: General mechanism of action where the scaffold's rigid conformation drives high-affinity binding.

References

  • Factor Xa Inhibitors: Google Patents. (2009). "Benzothiophene-Anthranilamide Factor Xa Inhibitors." Patent US20090124612A1. Link

  • Kinase Inhibition: Google Patents. (2006). "Pyrimidine derivatives as FAK inhibitors." Patent WO2006021454A2. Link

  • Synthesis Methodology: BenchChem. (2025).[1] "Application Notes: Synthesis of 2-aminobenzamide derivatives via Isatoic Anhydride." Link

  • Agrochemical/Pharma Crossover: Google Patents. (2023). "Method for controlling diamide resistant pests."[2][3] Patent WO2023006634A1. Link

  • Chemical Properties: PubChem. "2-Amino-N-methylbenzamide (Analogous Structure Data)." National Library of Medicine. Link

Sources

In Vitro Toxicity Profiling of 2-Amino-N-methyl-N-(propan-2-yl)benzamide: A Predictive and Empirical Framework

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the safety of early-stage chemical entities requires moving beyond mere checklist screening. We must deploy a mechanistic, causality-driven approach to in vitro toxicity profiling. The compound 2-amino-N-methyl-N-(propan-2-yl)benzamide (CAS: 305811-08-9) presents a fascinating case study in predictive toxicology. While it serves as a versatile building block in medicinal chemistry, its core structure harbors specific toxicophores—most notably, the primary aromatic amine (aniline) motif.

This whitepaper provides an in-depth, technical methodology for profiling the in vitro toxicity of this benzamide derivative, focusing on reactive metabolite formation, genotoxicity, and cellular health.

Structural Alerts and Mechanistic Rationale

The predictive power of modern toxicology relies heavily on recognizing structural alerts—functional groups known to undergo bioactivation into reactive, toxic intermediates. According to foundational analyses of idiosyncratic drug toxicity[1], the aniline motif present in the 2-aminobenzamide core is a notorious structural alert.

The Causality of Toxicity: Primary aromatic amines are highly susceptible to cytochrome P450 (CYP450)-mediated oxidation. The toxicity of 2-amino-N-methyl-N-(propan-2-yl)benzamide is primarily dictated by two divergent bioactivation pathways:

  • Ring Oxidation to Quinone-Imines: CYP1A2 and CYP3A4 can oxidize the electron-rich aromatic ring, forming highly electrophilic quinone-imine intermediates. These "soft" electrophiles rapidly deplete intracellular glutathione (GSH) and covalently bind to cysteine residues on hepatic proteins, triggering mitochondrial dysfunction and hepatotoxicity.

  • N-Hydroxylation to Nitrenium Ions: Alternatively, N-hydroxylation of the primary amine, followed by phase II esterification (e.g., sulfation) and subsequent elimination, generates a highly reactive nitrenium ion. This "hard" electrophile intercalates and covalently binds to DNA, leading to mutagenesis.

Understanding this causality dictates our experimental design: we must empirically trap these intermediates and assess their downstream biological consequences.

Bioactivation Parent 2-amino-N-methyl- N-(propan-2-yl)benzamide CYP CYP450 Oxidation (CYP1A2 / CYP3A4) Parent->CYP NHydroxy N-Hydroxy Metabolite (Nitrenium Ion Precursor) CYP->NHydroxy N-oxidation Quinone Quinone-Imine Intermediate CYP->Quinone Ring oxidation GSH GSH Trapping (Detoxification) NHydroxy->GSH + Glutathione DNA DNA Binding (Genotoxicity) NHydroxy->DNA Mutagenesis Quinone->GSH + Glutathione Protein Protein Covalent Binding (Hepatotoxicity) Quinone->Protein Cellular Insult

Figure 1: CYP450-mediated bioactivation pathways of the 2-aminobenzamide pharmacophore.

Core In Vitro Assays & Methodologies

To rigorously de-risk this compound, we deploy a tiered screening cascade. Every protocol described below is designed as a self-validating system , ensuring that data artifacts are mathematically and biologically excluded.

Assay 1: Isotope-Labeled Reactive Metabolite Trapping (LC-HRMS)

To intercept the electrophilic quinone-imines before they cause cellular damage, we utilize an in vitro glutathione (GSH) trapping assay [2].

  • Causality: We use a 1:1 mixture of unlabeled GSH and stable-isotope labeled GSH (

    
    -GSH). True reactive metabolite adducts will appear in the mass spectrometer as distinct doublet peaks separated by the exact mass difference of the isotopes (e.g., +3 Da).
    
  • System Validation: This isotopic signature acts as a self-validating filter, eliminating false positives caused by endogenous matrix background noise.

Step-by-Step Protocol:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL Human Liver Microsomes (HLM).

  • Trapping Agent Addition: Add a 5 mM equimolar mixture of unlabeled GSH and

    
    -GSH.
    
  • Substrate Introduction: Spike in 2-amino-N-methyl-N-(propan-2-yl)benzamide to a final concentration of 10 µM.

  • Initiation: Initiate the reaction by adding 1 mM NADPH. Incubate at 37°C for 60 minutes in a shaking water bath.

  • Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Analysis: Centrifuge at 12,000 × g for 15 minutes. Analyze the supernatant using Ultra-High-Pressure Liquid Chromatography coupled to a Quadrupole Time-of-Flight Mass Spectrometer (UHPLC-Q-TOF-MS). Scan for neutral loss of 129 Da (characteristic of GSH conjugates) and filter for the isotopic doublet.

Assay 2: OECD 471 Bacterial Reverse Mutation (Ames) Test

Given the potential for nitrenium ion formation, evaluating mutagenicity is mandatory. We adhere to the internationally recognized [3].

  • Causality: We specifically select Salmonella typhimurium strains TA98 (detects frameshift mutations) and TA100 (detects base-pair substitutions) because their genetic constructs are highly sensitive to aromatic amine-induced DNA lesions.

  • System Validation: The assay is self-validating through the concurrent use of vehicle controls (establishing the spontaneous reversion baseline) and strain-specific positive controls (e.g., 2-aminoanthracene, which requires S9 activation, proving the metabolic competence of the system).

Step-by-Step Protocol:

  • Metabolic Activation Setup: Prepare a 10% (v/v) S9 mix using livers from rats induced with Aroclor 1254, supplemented with NADP+ and glucose-6-phosphate.

  • Pre-incubation (Critical for Anilines): Mix 50 µL of the test compound (at 5 concentrations ranging from 1.5 to 5000 µ g/plate ), 500 µL of S9 mix, and 100 µL of overnight bacterial culture (TA98/TA100). Incubate at 37°C for 20 minutes. Note: Pre-incubation is critical as it forces prolonged contact between the short-lived nitrenium ions and the bacteria.

  • Plating: Add 2 mL of molten top agar (containing trace histidine/biotin) to the mixture. Vortex gently and pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate inverted plates at 37°C for 48–72 hours. Count revertant colonies using an automated colony counter. A result is positive if there is a reproducible, dose-dependent increase in colonies (≥2-fold over vehicle for TA98/TA100).

Assay 3: Hepatotoxicity & ATP Depletion (HepG2)

To assess direct cellular insult resulting from protein covalent binding, we measure intracellular ATP levels as a proxy for mitochondrial health and cell viability.

  • Causality: Reactive metabolites disrupt the mitochondrial electron transport chain, leading to a rapid drop in ATP before membrane rupture occurs. Measuring ATP provides a more sensitive and earlier detection of toxicity than standard dye-exclusion assays.

  • System Validation: The inclusion of a known hepatotoxin (e.g., Chlorpromazine) validates assay sensitivity, while a non-toxic analog validates specificity.

Step-by-Step Protocol:

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque white microplate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Dosing: Treat cells with 2-amino-N-methyl-N-(propan-2-yl)benzamide at an 8-point dose-response concentration (0.1 µM to 100 µM). Incubate for 48 hours.

  • Detection: Equilibrate plates to room temperature. Add an equal volume of CellTiter-Glo® Luminescent Cell Viability Assay reagent.

  • Quantification: Shake for 2 minutes to induce cell lysis, incubate for 10 minutes to stabilize the signal, and record luminescence. Calculate the IC₅₀ using non-linear regression analysis.

Quantitative Data Presentation

To contextualize the toxicity profile of 2-amino-N-methyl-N-(propan-2-yl)benzamide, we benchmark its performance against established controls. The table below summarizes the hypothetical, yet mechanistically aligned, quantitative metrics derived from the aforementioned assays.

Table 1: Summary of In Vitro Toxicity Metrics

CompoundHepG2 IC₅₀ (µM)GSH Adducts Detected (LC-MS/MS)Ames Result (TA98 + S9)Mechanistic Liability
2-amino-N-methyl-N-(propan-2-yl)benzamide 42.5 ± 3.1Yes (m/z + 305 Da, isotopic doublet)Positive (3.2x baseline)Bioactivation of aniline to nitrenium/quinone species.
Acetaminophen (Positive Control)18.4 ± 1.5Yes (NAPQI-GSH adduct)NegativeHepatotoxic via GSH depletion; non-mutagenic.
2-aminoanthracene (Ames Control)N/AN/APositive (>15x baseline)Potent DNA intercalation post-bioactivation.
Benzamide (Negative Control)>100NoneNegativeLacks the primary amine structural alert.

High-Throughput Screening Workflow

To systematically evaluate analogs of this compound during the drug development process, we implement a tiered workflow. This ensures resource-intensive assays (like primary hepatocyte screening) are only utilized when necessary.

Workflow cluster_0 Tier 1: High-Throughput Screening cluster_1 Tier 2: Mechanistic Validation Start Compound Selection: 2-amino-N-methyl-N-(propan-2-yl)benzamide GSH Reactive Metabolite Trapping (LC-MS/MS + Isotopic GSH) Start->GSH Cyto Cytotoxicity Assay (HepG2 CellTiter-Glo) Start->Cyto Ames OECD 471 Ames Test (Bacterial Reverse Mutation) GSH->Ames If positive for RM Hepa Primary Human Hepatocytes (Mitochondrial Toxicity) Cyto->Hepa If IC50 < 50 µM Decision Toxicity Profile & Risk Assessment Ames->Decision Hepa->Decision

Figure 2: Tiered in vitro toxicity screening workflow for early-stage risk assessment.

Conclusion

The in vitro toxicity profile of 2-amino-N-methyl-N-(propan-2-yl)benzamide is heavily influenced by its primary aromatic amine functional group. By deploying a causality-driven framework—utilizing isotopic GSH trapping to confirm electrophile generation [4] and the OECD 471 Ames test to evaluate DNA reactivity—we can accurately predict its safety liabilities. For drug development professionals, identifying these liabilities early allows for targeted structural modifications, such as masking the aniline nitrogen or introducing steric hindrance, to abrogate bioactivation while preserving pharmacological efficacy.

References
  • Kalgutkar, A. S., et al. (2011). "Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity: A Perspective Based on the Critical Examination of Trends in the Top 200 Drugs Marketed in the United States." Chemical Research in Toxicology, ACS Publications.[Link]

  • Soglia, J. R., et al. (2006). "A semiquantitative method for the determination of reactive metabolite conjugate levels in vitro utilizing liquid chromatography-tandem mass spectrometry and novel quaternary ammonium glutathione analogues." Chemical Research in Toxicology, PubMed/NIH.[Link]

  • Gentronix. (2026). "OECD 471 Ames Test | Regulatory Genotoxicity Studies." Gentronix.[Link]

  • Wen, B., et al. (2013). "Detection of Reactive Metabolites Using Isotope-Labeled Glutathione Trapping and Simultaneous Neutral Loss and Precursor Ion Scanning with Ultra-High-Pressure Liquid Chromatography Triple Quadrupole Mass Spectrometry." Analytical Chemistry, PMC/NIH.[Link]

Methodological & Application

Technical Synthesis Guide: 2-amino-N-methyl-N-(propan-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The synthesis of 2-amino-N-methyl-N-(propan-2-yl)benzamide represents a classic challenge in constructing sterically hindered anthranilamides. This scaffold is a "privileged structure" in medicinal chemistry, frequently serving as a core pharmacophore for ryanodine receptor modulators, agrochemicals (e.g., chlorantraniliprole precursors), and various GPCR ligands.

Strategic Analysis

The primary synthetic challenge lies in the formation of the amide bond between a bulky secondary amine (N-methylisopropylamine) and an aniline-containing benzoic acid derivative. Direct coupling using standard reagents (HATU, EDC) is often suboptimal due to the nucleophilic competition from the free aniline (leading to self-polymerization or oligomers) and the steric hindrance of the isopropyl group.

The "Gold Standard" Approach: This protocol utilizes the Isatoic Anhydride Ring-Opening strategy. This method is superior because:

  • Atom Economy: It releases only CO₂ as a byproduct.

  • Self-Protection: The isatoic anhydride moiety effectively "protects" the aniline nitrogen and activates the carbonyl carbon simultaneously.

  • Thermodynamic Drive: The irreversible loss of CO₂ gas drives the equilibrium toward the desired amide product.

Retrosynthetic Logic

The following flow diagram illustrates the disconnection strategy, highlighting the transition from the target molecule back to the stable precursors.

Retrosynthesis Target Target: 2-amino-N-methyl-N-(propan-2-yl)benzamide Disconnection Amide Bond Disconnection Target->Disconnection Retrosynthesis Byproduct Byproduct: Carbon Dioxide (CO₂) Target->Byproduct Elimination Precursor1 Precursor A: Isatoic Anhydride (Self-protected/Activated) Disconnection->Precursor1 Precursor2 Precursor B: N-methylpropan-2-amine (N-methylisopropylamine) Disconnection->Precursor2 Precursor1->Target Nucleophilic Attack & Decarboxylation Precursor2->Target

Figure 1: Retrosynthetic analysis showing the convergent synthesis via isatoic anhydride ring opening.

Experimental Protocol (Method A: Isatoic Anhydride Route)

This is the recommended industrial and research-standard protocol. It minimizes side reactions and simplifies purification.

Materials & Stoichiometry[1]
ReagentMW ( g/mol )Equiv.[1][2]Amount (Example)Role
Isatoic Anhydride 163.131.05.00 g (30.6 mmol)Electrophile
N-methylisopropylamine 73.141.22.69 g (36.7 mmol)Nucleophile
DMAP 122.170.10.37 g (3.0 mmol)Catalyst
DMF (Anhydrous) --50 mL (10 vol)Solvent
Ethyl Acetate --~200 mLExtraction Solvent

Note: While ethanol (reflux) is a greener alternative, DMF is recommended here due to the steric bulk of the secondary amine, ensuring higher solubility and reaction temperature (80°C) to drive the kinetics.

Step-by-Step Procedure
Step 1: Reaction Setup
  • Preparation: Oven-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Charging: Add Isatoic Anhydride (5.00 g) and DMAP (0.37 g) to the flask.

  • Solvation: Add anhydrous DMF (50 mL) . Stir at room temperature until a suspension or partial solution is formed.

  • Amine Addition: Add N-methylisopropylamine (2.69 g, ~3.8 mL) dropwise via syringe.

    • Observation: You may observe mild gas evolution (CO₂) immediately upon addition.

Step 2: Reaction & Heating
  • Heating: Equip the flask with a reflux condenser (to prevent amine loss) and place in an oil bath pre-heated to 80 °C .

  • Monitoring: Stir vigorously at 80 °C for 4–6 hours .

    • Mechanism:[3][4][5][6][7] The amine attacks the carbonyl at position 4.[3] The intermediate carbamic acid spontaneously decarboxylates to release CO₂ and form the aniline.

  • Completion Check: Monitor by TLC (System: Hexane/EtOAc 1:1) or LC-MS. The starting material (Isatoic Anhydride) should be consumed (Rf ~0.2–0.3 depending on plate type; usually lower than product).

Step 3: Workup & Isolation
  • Quench: Cool the reaction mixture to room temperature. Pour the mixture slowly into 200 mL of ice-cold water with vigorous stirring.

    • Result: The product may precipitate as an oil or solid.

  • Extraction: Transfer to a separatory funnel and extract with Ethyl Acetate (3 x 75 mL) .

  • Washing:

    • Wash the combined organic layers with Saturated NaHCO₃ (2 x 50 mL) . Crucial: This removes any anthranilic acid byproduct formed by hydrolysis.

    • Wash with Water (2 x 50 mL) to remove DMF.

    • Wash with Brine (1 x 50 mL) .

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent.[1]

  • Concentration: Evaporate the solvent under reduced pressure (Rotovap) to yield the crude product (typically a viscous yellow oil or off-white solid).

Step 4: Purification
  • Recrystallization: If solid, recrystallize from a mixture of Hexane/Ethyl Acetate or Ethanol/Water .

  • Flash Chromatography: If an oil, purify via silica gel column chromatography.

    • Eluent: Gradient from 10% to 40% Ethyl Acetate in Hexanes.

Alternative Protocol (Method B: Nitro-Reduction)

Use this method only if Isatoic Anhydride is unavailable.

NitroRoute Start 2-Nitrobenzoyl Chloride Step1 Amide Coupling (Amine + Base) Start->Step1 Inter Intermediate: 2-Nitro-amide Step1->Inter Step2 Reduction (H₂/Pd-C or Fe/HCl) Inter->Step2 End Target: 2-Amino-amide Step2->End

Figure 2: Alternative synthesis via nitro-reduction.

  • Coupling: React 2-nitrobenzoyl chloride with N-methylisopropylamine in DCM with Et₃N at 0°C to form N-methyl-N-isopropyl-2-nitrobenzamide.

  • Reduction: Hydrogenate the nitro intermediate using 10% Pd/C under H₂ atmosphere (balloon) in Methanol for 2–4 hours. Filter and concentrate to obtain the target.

Analytical Characterization (Expected Data)

Upon isolation, verify the structure using the following parameters.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
Shift (δ ppm)MultiplicityIntegrationAssignment
6.50 – 7.20 Multiplet4HAromatic Ring Protons (Benzene)
5.10 Broad Singlet2H-NH₂ (Aniline amine)
4.10 – 4.50 Septet/Multiplet1H-CH- (Isopropyl methine)
2.75 – 2.90 Singlet3H-N-CH₃ (N-Methyl group)
1.10 – 1.20 Doublet6H-C(CH₃)₂ (Isopropyl methyls)

Note: Due to amide rotamers (restricted rotation around the C-N amide bond), the N-Methyl and Isopropyl signals may appear as broadened or split peaks at room temperature.

Mass Spectrometry (ESI-MS)
  • Calculated Mass: 192.26

  • Observed [M+H]⁺: 193.13

Safety & Handling Guidelines

  • Isatoic Anhydride: Can cause skin and eye irritation. Reacts with water to release CO₂. Store in a cool, dry place.

  • N-methylisopropylamine: Flammable liquid and corrosive. Handle in a fume hood.

  • DMF: Potent organic solvent; known reproductive toxin. Avoid skin contact; use butyl rubber gloves if possible.

  • Reaction Hazard: The reaction releases Carbon Dioxide (CO₂) . Ensure the reaction vessel is not sealed tight (use a bubbler or open reflux condenser) to prevent pressure buildup.

References

  • Isatoic Anhydride Reactivity

    • Coppola, G. M. (1980). The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505–536.

    • Mechanistic insight into the ring-opening of is
  • Synthesis of N-isopropylanthranilamides (Analogous Precedent)

    • Patent CN101973956B. Methods for synthesizing isatoic anhydride and N-isopropyl-2-aminobenzamide.

    • Describes the direct reaction of isopropylamine with isatoic anhydride, establishing the baseline conditions for this class of molecules.
  • General Amide Synthesis from Isatoic Anhydrides

    • Jadidi, K., et al. (2009). Reactions of isatoic anhydrides with α-amino acids in the presence of ionic liquid. ResearchGate.

    • Validates the use of thermal conditions for ring-opening with various amine nucleophiles.

Sources

Application Note: Optimal Solvent Systems for 2-amino-N-methyl-N-(propan-2-yl)benzamide Extraction

[1]

Executive Summary

This technical guide details the isolation and purification strategies for 2-amino-N-methyl-N-(propan-2-yl)benzamide (also referred to as N-isopropyl-N-methylanthranilamide).[1] This molecule serves as a critical pharmacophore in the synthesis of CNS-active agents and specific GPCR ligands.[1] Due to the steric bulk of the N-isopropyl-N-methyl moiety and the weak basicity of the aniline nitrogen, standard extraction protocols often suffer from emulsion formation or incomplete phase separation.[1]

This note provides a self-validating acid-base extraction protocol designed to maximize yield (>95%) and purity (>98% HPLC) while minimizing solvent consumption.

Physicochemical Profile & Solubility Logic

To design an effective extraction, one must understand the molecular "personality" of the target.[1]

  • Chemical Structure: An ortho-substituted benzamide.[1]

    • Lipophilic Region: The N-methyl and N-isopropyl groups increase

      
       (estimated ~1.8–2.2), making the molecule significantly more soluble in non-polar solvents than its primary amide counterparts.[1]
      
    • Hydrophilic/Basic Region: The free primary amine (

      
      ) at the ortho position provides a handle for pH-dependent solubility switching.
      
  • pKa Context: The aniline nitrogen typically exhibits a pKa between 2.5 and 4.[1]0. This is the critical lever for purification.[1]

Table 1: Solvent Compatibility Matrix[1]
Solvent ClassSolventSolubility RatingApplication Context
Chlorinated Dichloromethane (DCM)Excellent Primary extraction solvent.[1][2] High solubility due to polarizability.[1]
Esters Ethyl Acetate (EtOAc)Good Preferred "Green" alternative.[1][2] Slightly lower capacity than DCM but safer.[1]
Ethers MTBE / THFModerate MTBE is excellent for preventing emulsions; THF is too miscible with water for washing.[1][2]
Alcohols Methanol / IPAHigh Used for dissolution/crystallization, not extraction (miscible with water).[1][2]
Hydrocarbons Hexanes / HeptanePoor Crucial Anti-solvent. Used to crash out the product during crystallization.[1][2]

The "pH-Switch" Extraction Protocol[1][3]

This protocol utilizes the weak basicity of the aniline amine to separate the target from neutral impurities (e.g., unreacted amides) and acidic byproducts (e.g., anthranilic acid derivatives from hydrolysis).

Reagents Required[3][4][5][6]
  • Organic Phase: Ethyl Acetate (Green preference) or DCM.[1]

  • Acidic Phase: 1M or 2M Hydrochloric Acid (HCl).[1]

  • Basic Phase: 2M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (

    
    ).[2]
    
  • Brine: Saturated NaCl solution.[1]

Step-by-Step Methodology
Phase A: Initial Dissolution & Acidic Removal[1]
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (10 mL/g) .

    • Why: EtOAc provides sufficient lipophilicity to hold the neutral amide while allowing phase separation from water.[1][2]

  • Basic Wash (Removal of Acids): Wash the organic layer with Saturated

    
     (2 x 5 vol) .
    
    • Mechanism:[1] This converts any acidic impurities (like hydrolyzed isatoic anhydride byproducts) into water-soluble salts.[1] The target amine remains neutral and stays in the EtOAc.

Phase B: The "Switch" (Target Protonation)
  • Acid Extraction: Extract the EtOAc layer with 2M HCl (3 x 4 vol) .

    • Critical Step: The target 2-amino-N-methyl-N-(propan-2-yl)benzamide protonates (

      
      ), becoming water-soluble.[1]
      
    • Separation: Collect the Aqueous Acidic Layer .[1]

    • Waste: The organic layer now contains neutral impurities (non-basic byproducts).[2] Discard after TLC verification.

Phase C: Recovery (Deprotonation)[2]
  • Basification: Cool the combined acidic aqueous extracts to 0–5°C in an ice bath. Slowly adjust pH to >10 using 4M NaOH or

    
     .
    
    • Observation: The solution will become cloudy as the target molecule deprotonates and "oils out" or precipitates.[1]

  • Final Extraction: Extract the cloudy aqueous mixture with DCM or EtOAc (3 x 5 vol) .

  • Drying: Wash combined organics with Brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    

Visual Workflow (DOT Diagram)

The following diagram illustrates the logic flow of the purification, highlighting the fate of impurities versus the target molecule.

ExtractionWorkflowCrudeCrude Mixture(Target + Acids + Neutrals)DissolveDissolve in EtOAcCrude->DissolveWashBaseWash with sat. NaHCO3Dissolve->WashBasePhaseSep1Phase Separation 1WashBase->PhaseSep1OrgLayer1Organic Layer(Target + Neutrals)PhaseSep1->OrgLayer1OrganicAqLayer1Aqueous Waste(Acidic Impurities)PhaseSep1->AqLayer1AqueousExtractAcidExtract with 2M HClOrgLayer1->ExtractAcidPhaseSep2Phase Separation 2ExtractAcid->PhaseSep2OrgLayer2Organic Waste(Neutral Impurities)PhaseSep2->OrgLayer2OrganicAqLayer2Aqueous Acidic Layer(Protonated Target)PhaseSep2->AqLayer2AqueousBasifyBasify (pH > 10)with NaOHAqLayer2->BasifyFinalExtractRe-extract into DCM/EtOAc& EvaporateBasify->FinalExtractProductPure 2-amino-N-methyl-N-(propan-2-yl)benzamideFinalExtract->Product

Caption: Logical flow for the Acid-Base "Switch" purification. Green nodes indicate steps containing the target molecule in its pure form.[1]

Troubleshooting & Optimization

Issue: Emulsion Formation

The bulky hydrophobic groups on the amide nitrogen can act as surfactants when protonated.[1][2]

  • Solution: If an emulsion forms during the basic wash or acid extraction, add a small amount of Methanol (2-5%) to the aqueous phase or use saturated brine to break the emulsion.[1][2] Filtering the biphasic mixture through a pad of Celite can also resolve stubborn emulsions.[1]

Issue: "Oiling Out" vs. Precipitation

Upon basification (Step 4), the product may form a sticky oil rather than a solid precipitate.[1][2]

  • Causality: The melting point of N,N-disubstituted benzamides is often lower than their mono-substituted counterparts due to the lack of intermolecular hydrogen bonding at the amide position.[1]

  • Protocol Adjustment: Do not attempt to filter the oil.[1] Instead, proceed immediately to liquid-liquid extraction with DCM. If a solid is required, triturate the final concentrated oil with cold Hexanes or Heptane .[1]

Green Chemistry Considerations
  • Substitution: 2-MeTHF (2-Methyltetrahydrofuran) is a superior bio-renewable alternative to DCM.[2] It separates well from water and has higher stability than THF.[1]

  • Yield: Expect yields >90% with this method.[1] If yield is low, check the pH of the aqueous layer in Step 3; if the acid is not strong enough (pH > 2), the aniline will not fully protonate.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 63109970, 2-amino-4-fluoro-N-methyl-N-propan-2-ylbenzamide (Analogous Structure).[1][2] Retrieved from [Link]

  • United States Environmental Protection Agency. CompTox Chemicals Dashboard: 2-Amino-N-(3-methyl-1,2-oxazol-5-yl)benzamide (Physicochemical Property Proxies).[1][2] Retrieved from [Link]

  • Google Patents. Synthesis method of bentazone midbody 2-amino-N-isopropylbenzamide (Isatoic Anhydride Protocols).[1] Retrieved from

Application Note: Advanced Recrystallization Strategies for 2-Amino-N-methyl-N-(propan-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling & Strategic Rationale

2-Amino-N-methyl-N-(propan-2-yl)benzamide (CAS: 305811-08-9) is a highly functionalized anthranilamide derivative. Molecules within this structural class serve as critical synthetic intermediates and active pharmacophores in the development of ryanodine receptor-targeting agrochemicals (e.g., chlorantraniliprole analogs) and small-molecule kinase inhibitors for oncology[1][2].

Designing a purification protocol for this compound requires a deep understanding of its intermolecular dynamics. The molecule features a complex hydrogen-bonding network: a primary amine (–NH₂) acting as a strong hydrogen bond donor, and an amide carbonyl (C=O) acting as a hydrogen bond acceptor. However, the N-methyl and N-isopropyl substitutions on the amide nitrogen introduce significant steric bulk and lipophilicity. This structural dichotomy—a polar hydrogen-bonding core flanked by hydrophobic alkyl chains—dictates its unique solubility profile and informs the selection of recrystallization solvent systems.

Causality in Solvent Selection

Successful purification relies on exploiting the differential solubility between the target benzamide and its synthetic impurities (typically unreacted anthranilic acid derivatives or over-alkylated byproducts).

  • Primary Solvents (Ethyl Acetate, Ethanol): The polarity of the anthranilamide core requires a solvent capable of disrupting intermolecular amine-amide hydrogen bonds. Ethyl acetate (EtOAc) is highly effective as it acts as a hydrogen bond acceptor without competing as a donor, allowing for high solubility at elevated temperatures[2].

  • Anti-Solvents (Heptane, Water): Due to the hydrophobic N-isopropyl group, the compound exhibits extremely low solubility in water and aliphatic hydrocarbons[1]. Heptane is the preferred anti-solvent for moisture-sensitive downstream pharmaceutical applications, whereas water serves as an excellent, green anti-solvent when paired with ethanol for bulk processing. The selection of these systems directly impacts the final physicochemical properties and dissolution profile of the crystalline product[3].

Quantitative Solvent Selection Matrix

To facilitate process scaling and solvent selection, the thermodynamic suitability of various solvent systems is summarized below.

Solvent SystemRoleBoiling Point (°C)Predicted Solubility (25°C)Predicted Solubility (60°C)Rationale & Process Suitability
Ethyl Acetate Primary Solvent77.1ModerateHighExcellent H-bond acceptor; effectively disrupts intermolecular amine-amide bonds[2].
Heptane Anti-Solvent98.4Very LowLowHighly non-polar; forces rapid precipitation of the moderately polar anthranilamide core.
Ethanol (Abs.) Primary Solvent78.3HighVery HighStrong H-bond donor/acceptor; ideal for generating highly concentrated initial solutions.
Water Anti-Solvent100.0InsolubleVery LowExploits the hydrophobic nature of the N-isopropyl group to drive high-yield recovery[1].
Toluene Single Solvent110.6LowModerateSuitable for high-temperature cooling crystallization; requires precise thermal control to avoid oiling out.

Recrystallization Workflow

The following decision tree illustrates the logical progression of the purification process, highlighting the critical divergence between organic and aqueous-assisted methodologies.

Recrystallization N1 Crude 2-amino-N-methyl- N-(propan-2-yl)benzamide N2 Dissolution in Primary Solvent (EtOAc or EtOH) @ 60-70°C N1->N2 N3 Hot Filtration (Remove insoluble particulates) N2->N3 N4 Method Selection N3->N4 N5 Binary Anti-Solvent (Add Heptane/Water) N4->N5 Method A N6 Cooling Crystallization (Slow cool to 5°C) N4->N6 Method B N7 Nucleation & Crystal Growth (Verify Cloud Point) N5->N7 N6->N7 N8 Vacuum Filtration & Cold Solvent Wash N7->N8 N9 Vacuum Drying (40°C) Pure Product N8->N9

Workflow for the purification of 2-amino-N-methyl-N-(propan-2-yl)benzamide via crystallization.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. In-Process Controls (IPCs) are embedded within the steps to ensure that deviations (such as supersaturation leading to oiling out) are immediately identifiable and correctable.

Protocol A: Binary Anti-Solvent Crystallization (Ethyl Acetate / Heptane)

Objective: Isolate high-purity crystalline API from a crude synthetic mixture containing structurally similar organic impurities.

Phase 1: Dissolution & Clarification

  • Transfer the crude 2-amino-N-methyl-N-(propan-2-yl)benzamide to a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add Ethyl Acetate at a ratio of 5 volumes (v/w) relative to the crude mass.

  • Heat the suspension to 60–65°C using a thermostatically controlled oil bath until complete dissolution is achieved.

    • Causality: Elevated thermal energy overcomes the crystal lattice energy of the crude solid, while EtOAc acts as a specific H-bond acceptor to solvate the primary amine[2].

  • Perform a hot filtration through a pre-warmed sintered glass funnel (porosity 3) to remove insoluble inorganic salts or polymeric byproducts.

Phase 2: Nucleation & Anti-Solvent Addition 5. Return the clarified filtrate to the reaction vessel and maintain the temperature at 55°C. 6. Begin dropwise addition of Heptane (anti-solvent) at a controlled rate of 0.1 volumes/minute. 7. IPC - Cloud Point Verification: Cease heptane addition the exact moment the solution exhibits a persistent, faint opalescence.

  • Self-Validation: If the opalescence disappears upon stirring, the cloud point has not been reached; continue addition. If the mixture separates into two distinct liquid phases (liquid-liquid phase separation or "oiling out"), the system was supersaturated too rapidly.

  • Corrective Action: Reheat the mixture to 65°C to redissolve the oil, add 0.5 volumes of EtOAc to adjust the solvent ratio, and resume heptane addition at a slower rate.

Phase 3: Crystal Growth & Isolation 8. Once the cloud point is stabilized, hold the temperature at 55°C for 30 minutes to allow for robust seed bed formation. 9. Initiate a controlled cooling ramp of 0.5°C/min down to 5°C.

  • Causality: A slow, linear cooling rate prevents the entrapment of mother liquor and impurities within the crystal lattice, ensuring high purity of the final API[3].

  • Isolate the crystals via vacuum filtration. Wash the filter cake with 2 volumes of pre-chilled EtOAc/Heptane (1:4 v/v).

  • Dry the product under vacuum (50 mbar) at 40°C for 12 hours to a constant weight.

Protocol B: Aqueous Slurry / Anti-Solvent Method (Ethanol / Water)

Objective: An environmentally benign, highly scalable purification route exploiting the compound's inherently low aqueous solubility[1].

Phase 1: Dissolution

  • Suspend the crude material in Absolute Ethanol (3 v/w).

  • Heat to 70°C under continuous agitation until a homogeneous solution forms. Hot filter if particulate matter is visible.

Phase 2: Precipitation 3. Maintain stirring at 60°C and add warm deionized water dropwise. 4. IPC - Nucleation Hold: Upon reaching the cloud point, halt water addition and hold the mixture at 60°C for 20 minutes. This annealing phase allows primary nucleation to occur thermodynamically rather than kinetically, yielding larger, more filterable crystals. 5. Cool the slurry naturally to room temperature, then transfer to an ice bath (0–5°C) for 2 hours to maximize precipitation yield.

Phase 3: Isolation 6. Filter the resulting suspension under vacuum. 7. Wash the crystalline bed with cold 10% Ethanol in Water (v/v).

  • Causality: The 10% ethanol content reduces the surface tension of the wash solvent, allowing it to efficiently displace residual mother liquor without dissolving the purified product.

  • Vacuum dry at 45°C until the moisture content is verified to be <0.5% w/w via Karl Fischer titration.

References

1.[1] CN113166095A - Process for preparing anthranilamides. Google Patents. Available at: 2.[2] Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors. SciELO. Available at: 3.[3] Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Tabriz University of Medical Sciences. Available at:

Sources

Technical Application Note: Preparation of 2-amino-N-methyl-N-(propan-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and process chemists requiring a robust, scalable method for synthesizing 2-amino-N-methyl-N-(propan-2-yl)benzamide (also known as N-methyl-N-isopropylanthranilamide).

The protocol utilizes Isatoic Anhydride , a versatile "masked" isocyanate equivalent, to achieve high atom economy and purity.

Executive Summary

This guide details the synthesis of 2-amino-N-methyl-N-(propan-2-yl)benzamide via the nucleophilic ring-opening of isatoic anhydride with N-methylisopropylamine. Unlike acid chloride routes, this method avoids the generation of corrosive HCl and requires no external base, as the only byproduct is carbon dioxide (


). The reaction is driven by the release of 

and the formation of the stable amide bond.

Key Advantages:

  • Atom Economy: High;

    
     is the only leaving group.
    
  • Safety: Avoids thionyl chloride or hazardous coupling reagents.

  • Scalability: Suitable for gram to kilogram scale with minimal modification.

Scientific Background & Mechanism[1][2][3][4]

The Chemistry of Isatoic Anhydride

Isatoic anhydride (2H-3,1-benzoxazine-2,4(1H)-dione) serves as a highly reactive electrophile. It reacts with nucleophiles (amines, alcohols) at the C4 carbonyl position.

Reaction Mechanism

The synthesis proceeds via a cascade mechanism:

  • Nucleophilic Attack: The secondary amine (N-methylisopropylamine) attacks the C4 carbonyl of the anhydride ring.

  • Ring Opening: The heterocyclic ring opens to form a carbamic acid intermediate.

  • Decarboxylation: The unstable carbamic acid spontaneously decarboxylates, releasing

    
     and yielding the free aniline (anthranilamide).
    

DOT Diagram: Reaction Mechanism

ReactionMechanism IA Isatoic Anhydride (Electrophile) TS Tetrahedral Intermediate IA->TS Nucleophilic Attack (C4 Carbonyl) Amine N-methylisopropylamine (Nucleophile) Amine->TS Carbamate Carbamic Acid Intermediate TS->Carbamate Ring Opening Product 2-amino-N-methyl-N- (propan-2-yl)benzamide Carbamate->Product Decarboxylation (-CO2) CO2 CO2 (Gas) Carbamate->CO2

Figure 1: Mechanistic pathway of isatoic anhydride aminolysis.

Strategic Process Design

Solvent Selection
  • Ethyl Acetate (EtOAc): Recommended.[1] It allows for easy aqueous workup and is environmentally benign.

  • Alternative (DMF/DMSO): Use only if solubility is critical. Harder to remove during workup.

  • Alternative (Ethanol): Good for green chemistry, but recrystallization may require a solvent switch.

Temperature & Stoichiometry
  • Amine Volatility: N-methylisopropylamine has a low boiling point (~50-51°C).

    • Critical Control: The reaction temperature must be carefully managed (40-45°C) or performed in a sealed vessel to prevent amine loss.

  • Stoichiometry: A slight excess of amine (1.1 – 1.2 equivalents) ensures complete consumption of the isatoic anhydride.

Detailed Experimental Protocol

Materials & Equipment
ReagentMW ( g/mol )Equiv.[2][3][4]Quantity (Example)Properties
Isatoic Anhydride 163.131.016.3 g (100 mmol)Tan solid, irritant
N-methylisopropylamine 73.141.28.8 g (~12.5 mL)Volatile liquid, BP ~50°C
Ethyl Acetate Solvent-150 mLSolvent
Sodium Sulfate Drying-~10 gAnhydrous

Equipment:

  • 250 mL Round Bottom Flask (3-neck preferred).

  • Reflux condenser (with chilled water circulation).

  • Addition funnel (pressure-equalizing).

  • Magnetic stirrer and heating mantle/oil bath.

  • Gas bubbler (to monitor

    
     evolution).
    
Step-by-Step Procedure

Step 1: Reactor Setup

  • Equip the 250 mL flask with a magnetic stir bar, reflux condenser, and addition funnel.

  • Connect the top of the condenser to a gas bubbler (filled with mineral oil) to visualize

    
     release.
    
  • Charge the flask with 16.3 g Isatoic Anhydride and 100 mL Ethyl Acetate . The solid will form a suspension (slurry).

Step 2: Amine Addition (Exotherm Control)

  • Charge the addition funnel with 12.5 mL N-methylisopropylamine diluted in 20 mL Ethyl Acetate .

  • Crucial: Begin slow, dropwise addition of the amine solution to the suspension at room temperature.

  • Observation: You will observe immediate gas evolution (

    
    ) and a slight temperature rise.
    
  • Once addition is complete, stir at room temperature for 30 minutes.

Step 3: Reaction Completion

  • Warm the reaction mixture to 40-45°C (internal temperature). Do not exceed 50°C initially to avoid boiling off the amine.

  • Maintain this temperature for 2–3 hours.

  • Endpoint: The suspension should clear to a homogeneous solution as the isatoic anhydride is consumed. Gas evolution will cease.

  • QC Check: Spot on TLC (50% EtOAc/Hexane). Isatoic anhydride (

    
    ) should be absent; Product (
    
    
    
    ) should be the major spot.

Step 4: Workup

  • Cool the mixture to room temperature.

  • Transfer to a separatory funnel.

  • Wash 1: 50 mL 5%

    
     (removes any trace acid/anhydride).
    
  • Wash 2: 50 mL Brine (saturated NaCl).

  • Dry the organic layer over anhydrous

    
    .[3]
    
  • Filter and concentrate under reduced pressure (Rotavap).

Step 5: Purification

  • The crude product is typically a viscous oil or low-melting solid.

  • Crystallization: If solid, recrystallize from Hexane/Ethyl Acetate (4:1).

  • Yield: Expected yield is 85–95% (approx. 17–19 g).

DOT Diagram: Experimental Workflow

Workflow Start Start: Suspension of Isatoic Anhydride in EtOAc Add Add Amine (Dropwise) Monitor CO2 Evolution Start->Add Heat Heat to 45°C (2-3 Hours) Add->Heat Check TLC Check (Clear Solution?) Heat->Check Check->Heat No (Continue) Workup Wash (NaHCO3/Brine) Dry & Concentrate Check->Workup Yes Purify Recrystallize (Hexane/EtOAc) Workup->Purify

Figure 2: Operational workflow for the synthesis process.

Analytical Data & Expected Results

ParameterSpecification
Appearance White to off-white crystalline solid (or viscous oil depending on purity).
Yield > 85%
Purity (HPLC) > 98%
1H NMR (CDCl3)

~7.0-7.5 (m, 4H, Ar-H), 4.2 (br s, 2H, NH2), 3.5-4.5 (m, 1H, CH-iPr), 2.8 (s, 3H, N-Me), 1.1 (d, 6H, iPr-Me).[5]

Note: The N-methyl and N-isopropyl groups may show rotameric broadening in NMR due to restricted rotation around the amide bond.

Troubleshooting & Optimization

  • Issue: Incomplete Reaction.

    • Cause: Loss of volatile amine.

    • Solution: Add an additional 0.2 eq of amine and stir longer. Ensure condenser is efficient (use glycol coolant if necessary).

  • Issue: Product is an Oil.

    • Cause: Trace solvent or impurities.

    • Solution: Triturate with cold pentane or hexane to induce crystallization.

  • Issue: Dimerization.

    • Cause: High concentration/temperature leading to polymerization (rare with secondary amines).

    • Solution: Maintain dilution (approx. 0.5 - 1.0 M) and moderate temperature.

Safety & Handling

  • Isatoic Anhydride: Causes eye and skin irritation.[6][7][8] Handle in a fume hood.

  • N-methylisopropylamine: Flammable and corrosive. Keep away from ignition sources.[9]

  • CO2 Evolution: The reaction generates gas.[3] Ensure the system is not sealed without a pressure relief mechanism (bubbler is sufficient).

References

  • Isatoic Anhydride Reactions: Coppola, G. M. (1980). The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505-536.

  • Aminolysis Mechanism: Hegarty, A. F., et al. (1990).[10] Reactions of isatoic anhydride as a masked isocyanate with oxygen and nitrogen nucleophiles. Journal of the Chemical Society, Perkin Transactions 2.[10]

  • General Protocol (Analogous): BenchChem. Synthesis of 2-amino-N-(3-hydroxypropyl)benzamide.

  • Amine Properties: NIST Chemistry WebBook. 2-Amino-N-methylbenzamide (Analogous Data).

  • Safety Data: Fisher Scientific. Isatoic Anhydride SDS.

Sources

Storage and stability protocols for 2-amino-N-methyl-N-(propan-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Storage and Stability Protocols for 2-amino-N-methyl-N-(propan-2-yl)benzamide

Part 1: Executive Summary

2-amino-N-methyl-N-(propan-2-yl)benzamide (CAS 305811-08-9) is a specialized anthranilamide derivative utilized primarily as a pharmacophore building block in CNS drug discovery (targeting AChE/MAO pathways) and as a directing group in palladium-catalyzed cross-coupling reactions.[1]

While the benzamide core offers structural rigidity, the primary aniline moiety at the ortho position presents specific stability challenges—primarily oxidative degradation and light sensitivity. This guide defines the critical protocols required to maintain >98% purity over extended storage periods.

Critical Storage Parameters:

  • Long-Term Storage: -20°C, Desiccated, Inert Atmosphere (Argon/Nitrogen).

  • Solution Stability: Unstable in protic solvents under light; use fresh DMSO stocks.

  • Major Degradation Risk: Oxidative dimerization (azo formation) and N-oxidation.

Part 2: Chemical Profile & Degradation Mechanisms

To implement effective storage, one must understand the molecular vulnerabilities.

Chemical Structure Analysis:

  • Core: Benzamide (Stable).[2]

  • Substituent 1 (Position 2): Primary Amine (-NH₂). Risk: High. This group is electron-rich and susceptible to photo-oxidation, leading to "browning" of the solid.

  • Substituent 2 (Amide Nitrogen): N-methyl, N-isopropyl. Risk: Low. The steric bulk of the isopropyl group protects the amide bond from hydrolytic attack, making this compound significantly more hydrolytically stable than primary benzamides.

Degradation Pathways:

  • Photo-Oxidative Coupling: Exposure to UV light and oxygen facilitates the oxidation of the aniline nitrogen, potentially forming azo-dimers or nitroso species. This is visually indicated by a color shift from off-white to yellow/brown.

  • Hydrolysis (Minor): Under extreme acidic or basic conditions, the amide bond may cleave to yield N-methylisopropylamine and anthranilic acid.

Figure 1: Structural Vulnerabilities and Degradation Logic

DegradationPathways Compound 2-amino-N-methyl-N-(propan-2-yl)benzamide (Active Compound) Oxidation Oxidative Degradation (Light/O2) Compound->Oxidation UV + O2 Hydrolysis Hydrolytic Cleavage (Strong Acid/Base) Compound->Hydrolysis pH < 2 or > 12 Product_Ox Azo-Dimers / N-Oxides (Colored Impurities) Oxidation->Product_Ox Product_Hyd Anthranilic Acid + N-methylisopropylamine Hydrolysis->Product_Hyd

Caption: Primary degradation routes. The oxidative pathway (red) is the dominant risk during standard storage.

Part 3: Storage Protocols (Solid State)

Objective: Prevent oxidative coupling and moisture absorption.

Protocol 1: Receipt and Initial Handling

  • Visual Inspection: Upon receipt, the compound should appear as a white to off-white crystalline solid. Any yellow or brown discoloration indicates prior oxidation.

  • Aliquotting: Do not store the bulk bottle for daily use. Aliquot the material into single-use amber glass vials under an inert atmosphere (glovebox or nitrogen stream) to minimize repeated freeze-thaw cycles and oxygen exposure.

Protocol 2: Long-Term Storage Conditions

ParameterSpecificationRationale
Temperature -20°C (± 5°C)Slows kinetic rate of oxidation; prevents thermal decomposition.
Container Amber Glass VialsBlocks UV/Vis light to prevent photo-oxidation of the aniline group.
Headspace Argon or NitrogenDisplaces oxygen, the primary reactant in aniline degradation.
Desiccant Silica Gel / Molecular SievesPrevents moisture absorption (hygroscopicity management).
Cap Seal Teflon-lined (PTFE)Ensures chemical resistance and an airtight seal.

Part 4: Solution Handling & Solubilization

Solubility Profile:

  • DMSO: >20 mg/mL (Recommended for stock solutions).

  • Ethanol: Soluble (Avoid for long-term storage due to evaporation).

  • Water: Poor solubility.

Protocol 3: Preparation of Stock Solutions

  • Solvent Selection: Use anhydrous DMSO (Dimethyl Sulfoxide). DMSO minimizes hydrolysis risks compared to aqueous buffers.

  • Concentration: Prepare stocks at 10 mM or 20 mM.

  • Storage: Store DMSO stocks at -20°C or -80°C.

    • Critical: DMSO freezes at 19°C. Repeated freeze-thaw cycles can precipitate the compound or introduce moisture (DMSO is hygroscopic).

    • Best Practice: Use "Single-Use" aliquots (e.g., 50 µL) to avoid re-thawing the master stock.

Protocol 4: Stability in Assay Media

  • Aqueous Buffers (PBS/HBSS): The compound is stable for 24–48 hours at Room Temperature (RT) if protected from light.

  • Precipitation Risk: Due to the hydrophobic N-isopropyl and aromatic rings, ensure final assay concentration is <100 µM in aqueous media to prevent precipitation.

Part 5: Quality Control (QC) Workflows

Trustworthiness in data relies on validating the integrity of your reagents.

Protocol 5: Routine Purity Check (HPLC-UV) Perform this check if the solid has been stored >6 months or if solution color changes.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide bond).

  • Acceptance Criteria: Purity > 98% (Area under curve).

Figure 2: QC Decision Tree

QC_Workflow Start QC Check Initiated Visual Visual Inspection (Color Check) Start->Visual ColorCheck Is it White/Off-White? Visual->ColorCheck HPLC Run HPLC-UV (Gradient Method) ColorCheck->HPLC Yes Repurify FAIL: Recrystallize or Discard ColorCheck->Repurify No (Brown/Yellow) PurityCheck Purity > 98%? HPLC->PurityCheck Pass PASS: Release for Assay PurityCheck->Pass Yes PurityCheck->Repurify No

Caption: Decision logic for validating compound integrity before experimental use.

Part 6: Safety & Disposal

  • Hazards: As an aniline derivative, treat as potentially toxic and irritating. Avoid inhalation of dust.

  • PPE: Nitrile gloves, safety glasses, and lab coat. Handle in a fume hood.

  • Disposal: Dispose of as hazardous organic waste (halogen-free). Do not pour down the drain.

References

  • ChemicalBook. (n.d.). 2-amino-N-isopropyl-N-methylbenzamide Properties and Safety. Retrieved from

  • Shaikh, S., et al. (2024).[3] Design and discovery of anthranilamide derivatives as a potential treatment for neurodegenerative disorders.[4] PubMed. Retrieved from

  • Sigma-Aldrich. (n.d.). Anthranilamide Derivative Storage Standards.[2] Retrieved from

  • Enamine. (n.d.). Building Blocks: Anthranilamides. Retrieved from

Sources

Application Note: Scalable Manufacturing Process for 2-Amino-N-methyl-N-(propan-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-aminobenzamide derivatives is a critical operation in pharmaceutical manufacturing, as these motifs serve as core building blocks for numerous kinase inhibitors and biologically active alkaloids. This application note details a highly scalable, atom-economical, and self-validating manufacturing protocol for 2-amino-N-methyl-N-(propan-2-yl)benzamide . By utilizing the direct amidation of isatoic anhydride, this process bypasses the hazardous hydrogenation steps associated with traditional nitro-reduction pathways, offering superior throughput and a greener environmental profile.

Mechanistic Rationale & Pathway Selection

Traditional syntheses of 2-aminobenzamides often rely on the amidation of 2-nitrobenzoyl chloride followed by metal-catalyzed reduction (e.g., Pd/C under H₂ pressure). This approach presents significant scale-up challenges, including the handling of hazardous high-pressure hydrogenation conditions, the generation of acidic byproducts, and the mandatory removal of heavy metal impurities.

Alternatively, the direct amidation of isatoic anhydride with N-methylisopropylamine offers a highly scalable and atom-economical pathway[1]. The reaction requires no coupling reagents, proceeds under mild thermal conditions, and generates carbon dioxide (CO₂) as the sole stoichiometric byproduct.

Causality of the Mechanism: The reaction initiates via the nucleophilic attack of the secondary amine on the highly electrophilic C-4 carbonyl of isatoic anhydride[2]. This regioselectivity is driven by the relief of ring strain and the formation of a transient carbamic acid intermediate. Subsequent decarboxylation is thermodynamically favorable and irreversible, driving the reaction to absolute completion and yielding the free 2-amino group[2].

Mechanism IA Isatoic Anhydride (Electrophile) Attack Nucleophilic Attack at C-4 Carbonyl IA->Attack Amine N-methylisopropylamine (Nucleophile) Amine->Attack Intermediate Carbamic Acid Intermediate Attack->Intermediate Ring Opening Decarboxylation Irreversible Decarboxylation (-CO2) Intermediate->Decarboxylation Heat (45 °C) Product 2-amino-N-methyl-N- (propan-2-yl)benzamide Decarboxylation->Product Driving Force

Figure 1: Mechanistic pathway of isatoic anhydride amidation and decarboxylation.

Process Workflow

The following workflow illustrates the logical progression of the manufacturing process, from reagent initiation to final product crystallization.

ProcessWorkflow Start Isatoic Anhydride + 2-MeTHF Solvent AmineAddition Controlled Addition of N-methylisopropylamine Start->AmineAddition T = 20-25 °C Reaction Nucleophilic Ring Opening & Decarboxylation (CO2 ↑) AmineAddition->Reaction Exothermic Control Monitoring In-Process Control (IPC) HPLC Monitoring Reaction->Monitoring t = 3 hours at 45 °C Workup Aqueous Workup & Phase Separation Monitoring->Workup Conversion > 99% Crystallization Crystallization (Heptane Anti-solvent) Workup->Crystallization Organic Phase Concentration Product 2-amino-N-methyl-N- (propan-2-yl)benzamide Crystallization->Product Filtration & Drying

Figure 2: Process workflow for the synthesis of 2-amino-N-methyl-N-(propan-2-yl)benzamide.

Material Requirements and Stoichiometry

The process utilizes 2-Methyltetrahydrofuran (2-MeTHF) as the primary solvent. 2-MeTHF is a bio-derived, scalable solvent that provides excellent solubility for the product while allowing for seamless phase separation during aqueous workup, eliminating the need for energy-intensive solvent swaps.

Table 1: Stoichiometry and Material Requirements (1.0 kg Scale)

ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
Isatoic Anhydride163.131.001.00 kgStarting Material
N-Methylisopropylamine73.141.10493 gNucleophile
2-Methyltetrahydrofuran86.1310.0 V10.0 LGreen Reaction Solvent
Purified Water18.025.0 V5.0 LWorkup Quench/Wash
10% NaCl (Aqueous)58.443.0 V3.0 LBrine Wash
Heptane100.208.0 V8.0 LAnti-solvent for Crystallization

Step-by-Step Manufacturing Protocol

Phase 1: Reactor Setup & Initiation
  • Purge a 20 L jacketed glass reactor with N₂ to ensure an inert atmosphere.

  • Charge 1.00 kg of isatoic anhydride (6.13 mol) into the reactor.

  • Add 8.0 L of 2-MeTHF and initiate overhead stirring at 150 rpm.

  • Adjust the reactor's internal temperature to 20–25 °C.

Phase 2: Controlled Addition & Reaction Execution
  • Charge 493 g (6.74 mol, 1.10 eq) of N-methylisopropylamine into a pressure-equalizing dropping funnel.

  • Begin the dropwise addition of the amine over a period of 60–90 minutes.

    • Self-Validating Step / Causality: The reaction is moderately exothermic and accompanied by continuous CO₂ evolution. The rate of addition must be strictly controlled to match the off-gassing rate. A steady release of gas validates that the nucleophilic attack and subsequent decarboxylation are actively occurring.

  • Following complete addition, raise the internal temperature to 45 °C and maintain for 3 hours.

    • Causality: Mild heating provides the thermodynamic push required to ensure the complete conversion of the transient carbamic acid intermediate to the final product via decarboxylation.

Phase 3: Process Analytical Technology (PAT) Monitoring
  • Sample the reaction mixture and analyze via HPLC (UV at 254 nm).

    • Actionable Logic: If Isatoic anhydride is ≤ 1.0% Area, proceed to Phase 4. If incomplete, continue stirring at 45 °C for an additional 1 hour and re-sample.

Phase 4: Workup & Isolation
  • Cool the reaction mixture to 20 °C.

  • Add 5.0 L of purified water to the reactor and stir for 15 minutes.

    • Causality: The water quench serves to solubilize any unreacted N-methylisopropylamine and trace water-soluble impurities, partitioning them away from the target API intermediate.

  • Halt stirring and allow phase separation for 30 minutes. Decant and discard the lower aqueous layer.

  • Wash the organic layer with 3.0 L of 10% NaCl solution to remove residual water from the 2-MeTHF phase.

Phase 5: Crystallization
  • Transfer the organic phase to a distillation setup and concentrate under reduced pressure (40 °C, 150 mbar) to a residual volume of approximately 3.0 L.

  • Heat the concentrate to 50 °C and slowly add 8.0 L of Heptane over 1 hour.

    • Causality: The product exhibits high solubility in 2-MeTHF but low solubility in aliphatic hydrocarbons. Controlled anti-solvent addition at an elevated temperature induces a metastable supersaturation state, promoting the growth of high-purity, filterable crystals rather than amorphous precipitation.

  • Cool the slurry to 0–5 °C at a controlled rate of 10 °C/hour and age for 2 hours.

  • Filter the product via a Nutsche filter, wash the filter cake with 2.0 L of cold Heptane, and dry under vacuum at 45 °C until a constant weight is achieved.

Process Analytical Technology (PAT) & Quality Control

To ensure the integrity of the target molecule for downstream pharmaceutical use, the isolated product must be validated against strict analytical thresholds.

Table 2: Quality Control Acceptance Criteria

ParameterAnalytical MethodAcceptance Criteria
Appearance Visual InspectionWhite to off-white crystalline powder
Purity HPLC (A/A% at 254 nm)≥ 99.0%
Identity ¹H NMR (CDCl₃)Conforms to standard structure
Mass Confirmation LC-MS (ESI+)m/z 193.1 [M+H]⁺
Residual Solvent GC-HeadspaceHeptane < 5000 ppm, 2-MeTHF < 5000 ppm

References

  • Coppola, G. M. (1980). "The Chemistry of Isatoic Anhydride." Synthesis, 1980(07), 505-536. URL: [Link]

  • Hegarty, A. F., Ahern, E. P., Frost, L. N., & Hegarty, C. N. (1990). "Reactions of isatoic anhydride as a masked isocyanate with oxygen and nitrogen nucleophiles—kinetics and mechanism." Journal of the Chemical Society, Perkin Transactions 2, (11), 1935-1941. URL: [Link]

Sources

Application Note: Optimization of Aqueous Dissolution for 2-amino-N-methyl-N-(propan-2-yl)benzamide

[1][2][3]

Abstract & Introduction

This Application Note provides a definitive protocol for the solubilization of 2-amino-N-methyl-N-(propan-2-yl)benzamide (also known as N-isopropyl-N-methylanthranilamide) in aqueous buffers.[1][2][3] This compound serves as a critical intermediate in the synthesis of TIE2 kinase inhibitors (e.g., Rebastinib) and various agrochemicals.[2]

The dissolution of this molecule presents specific challenges due to its ortho-substitution pattern .[1][2][3] The intramolecular hydrogen bond between the primary amine (position 2) and the amide carbonyl creates a "pseudo-ring" structure, significantly reducing the polarity of the molecule and lowering its aqueous solubility at neutral pH.[2]

This guide outlines a Two-Stage Dissolution Strategy utilizing a high-concentration organic stock followed by a pH-optimized aqueous dilution, ensuring stability and reproducibility for biological assays.[2][3]

Physicochemical Profile & Solubility Logic

To design a robust protocol, we must first understand the molecular drivers of solubility for this specific benzamide derivative.[2]

PropertyValue (Predicted/Class)Implication for Dissolution
Molecular Weight ~192.26 g/mol Small molecule; kinetics are fast, but thermodynamics limit solubility.[1][3]
LogP (Lipophilicity) 2.2 – 2.5Moderately lipophilic.[1][3] Poor solubility in pure water (< 1 mg/mL).[1][3]
pKa (Aniline Nitrogen) ~2.1 – 2.6CRITICAL: The molecule is a very weak base.[1][3] It remains neutral at physiological pH (7.[2][3]4) and only protonates significantly at pH < 2.[3]0.
H-Bond Donors/Acceptors 1 Donor / 2 AcceptorsThe single donor (

) is often internally engaged, reducing interaction with water.[1][2][3]
Mechanistic Insight: The "Anthranilamide Trap"

Unlike simple anilines (pKa ~4.6), the electron-withdrawing nature of the amide group in position 1 reduces the basicity of the amine in position 2.[2] Consequently, acidifying the buffer to pH 4 or 5 is insufficient to protonate the molecule and improve solubility.[3] You must rely on co-solvents or extreme acidity (pH < 2) for high concentrations.[2][3]

Reagents and Materials

  • Compound: 2-amino-N-methyl-N-(propan-2-yl)benzamide (>98% purity).[1][2][3]

  • Primary Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Sigma-Aldrich or equivalent).[1][2][3]

  • Aqueous Buffer A (Neutral): Phosphate Buffered Saline (PBS), pH 7.4.[1][2][3]

  • Aqueous Buffer B (Acidic): 50 mM Citrate Buffer, pH 3.0 (for stability testing).

  • Co-solvent: Tween-80 or PEG-400 (Molecular Biology Grade).[1][2][3][4]

  • Equipment: Vortex mixer, Sonicator bath (37-40 kHz), Analytical Balance.

Protocol 1: Preparation of Master Stock Solution (50 mM)

Objective: Create a stable, high-concentration stock free of micro-precipitates.

  • Weighing: Accurately weigh 9.6 mg of the compound into a sterile, amber glass vial (to protect from light).

    • Note: Glass is preferred over plastic to prevent leaching of plasticizers by DMSO.[1][3]

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • If visual particulates remain, sonicate at room temperature for 5 minutes.[1][2][3]

    • Result: A clear, slightly yellow solution.[2][3]

  • Storage: Store at -20°C. DMSO is hygroscopic; ensure the cap is tightly sealed with Parafilm.

Technical Tip: Do not store DMSO stocks at 4°C, as DMSO freezes at ~19°C. Repeated freeze-thaw cycles from solid to liquid can degrade the compound.[1][2][3] Store at -20°C (frozen) or Room Temperature (liquid, short-term).

Protocol 2: Aqueous Dilution (The "Crash-Out" Prevention)[1][2]

Objective: Dilute the stock into aqueous media for biological assays without precipitation.

Workflow Visualization

The following diagram illustrates the decision logic for selecting the correct dissolution medium based on your required concentration.

DissolutionLogicstartTarget Concentration Required?low_concLow (< 10 µM)start->low_conchigh_concHigh (> 10 µM)start->high_concdirect_dilDirect Dilutioninto PBS (pH 7.4)low_conc->direct_dilcosolventUse Co-solvent System:PBS + 0.5% Tween-80high_conc->cosolventBiological AssayacidicUse Acidic Buffer:Citrate pH 3.0high_conc->acidicChemical Stability Studycheck_pptCheck for Precipitation(Tyndall Effect)direct_dil->check_pptcosolvent->check_pptacidic->check_ppt

Caption: Decision tree for selecting the appropriate aqueous buffer system based on target concentration.

Method A: For Biological Assays (Neutral pH, < 50 µM)

Use this method for cell culture or enzymatic assays where physiological pH is required.[2][3]

  • Prepare Intermediate: Dilute the 50 mM DMSO stock 1:10 into pure Ethanol or PEG-400 to create a 5 mM Intermediate .

    • Why? Direct injection of 100% DMSO into water often causes immediate "shock" precipitation at the interface.[1][3] An intermediate solvent bridge reduces this risk.[1][2][3]

  • Final Dilution: Pipette the Intermediate solution into the aqueous buffer (PBS) while vortexing the buffer .

    • Target: Final DMSO concentration should be < 0.5% (v/v) to avoid cytotoxicity.[1][2][3][4][5]

  • Equilibration: Allow the solution to sit for 15 minutes at room temperature. Inspect for turbidity.

Method B: For High Concentration/Animal Dosing (> 100 µM)

Use this method when higher solubility is needed, utilizing a surfactant.[2]

  • Vehicle Prep: Prepare PBS containing 5% Tween-80 (v/v) and 5% PEG-400 (v/v).[1][2][3]

  • Dropwise Addition: Add the DMSO stock dropwise to the vehicle under constant magnetic stirring.

  • Sonication: Sonicate for 10 minutes. The solution may appear opalescent (micellar suspension), which is acceptable for oral dosing but not for optical assays.[2][3]

Quality Control & Validation

Never assume the compound is fully dissolved just because the solution looks clear. Micro-precipitates can be invisible to the naked eye.[1][3]

Validation Protocol: UV-Vis Solubility Check
  • Blank: Prepare a solvent blank (Buffer + DMSO match).[1][2][3]

  • Scan: Measure Absorbance at 228 nm (characteristic Benzamide

    
     transition) and 600 nm  (turbidity check).
    
  • Criteria:

    • Absorbance at 600 nm must be < 0.005 OD (indicates no scattering/precipitate).[1][2][3]

    • Linearity: A serial dilution curve should be linear (

      
      ).[1][2][3] Loss of linearity at high concentrations indicates saturation/precipitation.[3]
      

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Cloudiness upon dilution "Kinetic" precipitation; local concentration too high.[1][2][3]Use the "Intermediate Dilution" step (Protocol 2, Method A).[2] Increase stirring speed during addition.
Precipitate after 2 hours Thermodynamic instability.The concentration exceeds the solubility limit (S_eq).[1][3] Reduce concentration or add 0.5% Tween-80.[1][3]
Yellowing of stock Oxidation of the aniline amine.[1][3]Ensure stock is stored under Nitrogen or Argon.[1][2][3] Use amber vials.
Inconsistent Assay Data Compound sticking to plastic.[1][3]This molecule is lipophilic (LogP > 2).[1][2][3] Use low-binding tips and glass-coated plates if possible.[2][3]

References

  • Avdeef, A. (2003).[1][2][3] Absorption and Drug Development: Solubility, Permeability, and Charge State.[2][3] Wiley-Interscience.[1][2][3] (Standard text on pKa and LogP influence on solubility).

  • BenchChem. (2025).[1][2][3][5] Protocol for Dissolving Compounds in DMSO for Biological Assays.Link[1][2][3]

  • National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 63109970, 2-amino-4-fluoro-N-methyl-N-propan-2-ylbenzamide (Analogous Structure).[1][2][3] Retrieved from .[1][2][3]

  • Di, L., & Kerns, E. H. (2006).[1][2][3] Profiling drug-like properties: solubility and permeability.[1][2][3] Current Opinion in Chemical Biology, 10(3).[1][2][3] (Methodology for kinetic solubility).

  • Washington State University. (2026).[1][2][3][6] Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO).[1][2][3][6]Link[1][2][3]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-Amino-N-methyl-N-(propan-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in overcoming the specific synthetic hurdles associated with 2-amino-N-methyl-N-(propan-2-yl)benzamide (also known as 2-amino-N-isopropyl-N-methylbenzamide).

Direct amidation of anthranilic acid using standard coupling agents (e.g., HATU, EDC) often results in catastrophic yield losses due to self-condensation. The industry-standard, self-validating approach relies on the ring-opening amidation of isatoic anhydride [1]. This guide breaks down the causality behind reaction failures, provides validated protocols, and offers mechanistic troubleshooting to ensure high-yield synthesis.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why am I getting low yields and polymeric byproducts when coupling anthranilic acid with N-methylisopropylamine using HATU/DIPEA? Causality: Anthranilic acid contains both a free primary amine and a carboxylic acid. When the carboxylic acid is activated by a coupling agent like HATU, the unprotected primary amine of a neighboring anthranilic acid molecule can attack it, leading to rapid self-condensation (oligomerization). Furthermore, N-methylisopropylamine is a sterically hindered secondary amine; its nucleophilic attack is kinetically slower than the competing self-condensation of the primary aniline. Solution: Abandon direct coupling. Switch to the isatoic anhydride route. Isatoic anhydride acts as an internally protected, highly activated electrophile that prevents self-coupling[2].

Q2: I switched to the isatoic anhydride route, but the reaction with N-methylisopropylamine is incomplete after 24 hours at room temperature. How can I drive it to completion? Causality: While isatoic anhydride reacts rapidly with primary amines at room temperature, N-methylisopropylamine is a bulky, branched secondary amine. The isopropyl group creates significant steric hindrance around the nitrogen lone pair, increasing the activation energy required to form the tetrahedral intermediate at the C4 carbonyl[3]. Solution: You must overcome this steric barrier thermally. Elevate the reaction temperature (e.g., 50–80 °C in acetonitrile)[4] or utilize microwave irradiation (150 °C for 10–15 minutes)[5].

Q3: I see a persistent impurity on my LCMS with a mass of [M+44]. What is this, and how do I avoid it? Causality: The [M+44] mass corresponds to the carbamic acid intermediate. Mechanistically, the amine attacks the isatoic anhydride, opening the ring to form a carbamic acid, which must then undergo decarboxylation (loss of CO₂) to yield the final benzamide[3]. If the reaction is not heated sufficiently, or if it is run in a completely sealed, unvented system without microwave pressure controls, the CO₂ cannot escape, stalling the equilibrium. Solution: Ensure the reaction is properly vented if using conventional heating. The irreversible release of CO₂ gas is the thermodynamic driving force of this reaction. Monitor for active bubbling—this is a self-validating visual cue that the reaction is proceeding.

Q4: What is the most efficient way to purify this specific benzamide without relying on column chromatography? Causality: The target molecule contains a basic primary aniline group, while the starting materials (isatoic anhydride) and most byproducts are neutral or acidic. Solution: Leverage an acid-base extraction. Dissolving the crude mixture in an organic solvent and extracting with 1M HCl protonates the aniline, selectively moving your product into the aqueous layer. Washing the aqueous layer with fresh organic solvent removes all neutral impurities. Finally, basifying the aqueous layer with NaOH regenerates the free base, yielding highly pure product.

Part 2: Quantitative Method Comparison

The following table summarizes the performance of different synthetic strategies for this specific sterically hindered amidation.

Synthetic MethodReagents & SolventConditionsTypical YieldPrimary Impurity Profile
Direct Amidation Anthranilic Acid, HATU, DIPEA, DMF25 °C, 12 hours< 15%Anthranilic acid dimers/polymers
Isatoic Anhydride (Conventional) Isatoic Anhydride, N-methylisopropylamine, CH₃CN50 °C, 4 hours85 - 90%Trace unreacted anhydride
Isatoic Anhydride (Microwave) Isatoic Anhydride, N-methylisopropylamine, DMF150 °C, 15 mins95 - 99%Highly pure (solvent traces only)

Part 3: Validated Experimental Protocols

Protocol A: Microwave-Assisted Synthesis (Recommended for Highest Yield)

This protocol utilizes dielectric heating to rapidly overcome the steric hindrance of the secondary amine[5].

  • Preparation: In a microwave-safe reaction vial, dissolve isatoic anhydride (1.0 mmol, 1.0 equiv) in 3.0 mL of anhydrous DMF.

  • Reagent Addition: Add N-methylisopropylamine (1.5 mmol, 1.5 equiv) to the solution. Seal the vial with a pressure-rated cap.

  • Irradiation: Place the vial in the microwave reactor. Irradiate at 150 °C for 15 minutes[5]. The system will automatically manage the pressure generated by CO₂ evolution.

  • Quenching: Allow the vial to cool to room temperature. Carefully unseal the vial (note: residual pressure may release) and pour the mixture into 15 mL of ice-cold water.

  • Isolation: Extract the aqueous mixture with Ethyl Acetate (3 x 10 mL). Proceed to the Acid-Base Workup described below.

Protocol B: Conventional Heating Synthesis

Applicable for laboratories without microwave reactors[4].

  • Preparation: Suspend isatoic anhydride (1.0 mmol, 1.0 equiv) in 10 mL of anhydrous acetonitrile in a round-bottom flask equipped with a reflux condenser and a gas bubbler.

  • Reagent Addition: Add N-methylisopropylamine (1.2 mmol, 1.2 equiv) dropwise at room temperature.

  • Heating: Heat the reaction mixture to 50 °C. Monitor the gas bubbler; active CO₂ evolution validates that ring-opening and decarboxylation are occurring[4].

  • Completion: Stir at 50 °C for 4 hours until gas evolution ceases and TLC indicates complete consumption of the anhydride. Concentrate under reduced pressure.

Self-Validating Acid-Base Workup
  • Dissolve the crude concentrated residue in 20 mL of Ethyl Acetate.

  • Extract with 1M HCl (2 x 15 mL). Validation: The basic target product is now in the aqueous layer as an ammonium salt.

  • Wash the combined acidic aqueous layers with 10 mL of fresh Ethyl Acetate to remove neutral organic impurities.

  • Cool the aqueous layer in an ice bath and slowly add 1M NaOH until the pH > 9.

  • Extract the basified aqueous layer with fresh Ethyl Acetate (3 x 15 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to yield pure 2-amino-N-methyl-N-(propan-2-yl)benzamide.

Part 4: Mechanistic & Workflow Visualizations

Workflow Start Isatoic Anhydride + N-methylisopropylamine Solvent Suspend in DMF or Acetonitrile Start->Solvent Heat Apply Heat (50°C or Microwave 150°C) Solvent->Heat Gas CO2 Evolution (Decarboxylation) Heat->Gas Irreversible step Workup Acid-Base Extraction (1M HCl then NaOH) Gas->Workup Product Pure 2-amino-N-methyl- N-(propan-2-yl)benzamide Workup->Product Isolate free base

Experimental workflow for the synthesis of 2-amino-N-methyl-N-(propan-2-yl)benzamide.

Mechanism A Isatoic Anhydride (Electrophile) C Tetrahedral Intermediate A->C Nucleophilic Attack at C4 B N-methylisopropylamine (Nucleophile) B->C D Ring Opening (Carbamic Acid) C->D C-O Bond Cleavage E Decarboxylation (- CO2) D->E Heat Accelerated F Target Benzamide Product E->F Irreversible

Mechanistic pathway of isatoic anhydride amidation and decarboxylation.

References

  • Title: Application Notes and Protocols for the Microwave-Assisted Synthesis of 2-Aminobenzamide Derivatives Source: BenchChem URL: 1

  • Title: Synthesis of 2-amino-N-(2,4-dichlorophenyl)benzamide: An Application Note and Protocol Source: BenchChem URL: 2

  • Title: Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site Source: National Institutes of Health (NIH) / PMC URL: 3

  • Title: Identification of Thyroid Stimulating Hormone Receptor Inverse Agonists - Probe Reports from the NIH Molecular Libraries Program Source: National Institutes of Health (NIH) / NCBI Bookshelf URL: 4

  • Title: Identification of Potent and Selective Thyroid Stimulating Hormone Receptor Agonists - Probe Reports from the NIH Molecular Libraries Program Source: National Institutes of Health (NIH) / NCBI Bookshelf URL: 5

Sources

Technical Support Center: Troubleshooting Solubility of 2-amino-N-methyl-N-(propan-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Anthranilamide Effect"

You are likely encountering precipitation when diluting 2-amino-N-methyl-N-(propan-2-yl)benzamide (also known as N-isopropyl-N-methylanthranilamide) into aqueous buffers, even if it dissolves readily in DMSO.

The Root Cause: This molecule is not merely "hydrophobic" in the traditional sense. It suffers from a specific structural phenomenon known as Intramolecular Hydrogen Bonding (IMHB) .

The ortho-amino group (-NH₂) forms a stable, 6-membered pseudo-ring with the amide carbonyl oxygen. This "locks" the molecule into a planar, non-polar conformation, effectively "hiding" its capacity to hydrogen bond with water molecules. While this feature often improves membrane permeability (good for bioavailability), it is catastrophic for aqueous solubility.

Mechanistic Visualization

The following diagram illustrates why standard solubility prediction models often fail for this class of compounds.

Anthranilamide_Solubility cluster_0 Aqueous Environment (High Energy) cluster_1 Actual State (Low Energy) Node_Open Open Conformation (Theoretically Soluble) Node_Water H2O Interaction (Solvation Shell) Node_Open->Node_Water H-Bonding Possible Node_Closed Closed Conformation (IMHB Locked) Node_Open->Node_Closed Spontaneous Cyclization (IMHB) Node_Closed->Node_Closed Pi-Stacking Node_Precip Agglomeration (Precipitation) Node_Closed->Node_Precip Exclusion of Water caption Fig 1. The 'Anthranilamide Effect': IMHB locks the molecule, preventing water solvation.

Troubleshooting & FAQs

Q1: "I tried acidifying the buffer, but it still won't dissolve. Why?"

Technical Insight: While the aniline nitrogen is basic, its pKa is significantly lowered by the electron-withdrawing amide group at the ortho position.

  • Estimated pKa: ~2.0 – 3.0 (Aniline conjugate acid).

  • Implication: To protonate this molecule and break the IMHB, you need a pH < 2.0.

  • Risk: At pH < 2, the amide bond is susceptible to hydrolysis over time.

  • Action: Do not rely solely on pH adjustment for biological assays (pH 7.4). Use pH manipulation only for stock preparation, followed by immediate dilution into a surfactant-rich media.

Q2: "My DMSO stock crashes out immediately upon adding to cell culture media."

Technical Insight: This is a classic "Solvent Shift" precipitation. The high lattice energy of the crystal (stabilized by the IMHB) drives rapid crystallization once the DMSO concentration drops below a critical threshold (usually <1%).

Recommended Solvent Systems (Ranked by Efficacy):

System ClassComponentsMechanismSuitability
Cosolvent DMSO (5%) + PEG400 (40%) + WaterReduces dielectric constant of bulk solvent.High (Animal Dosing)
Surfactant Tween 80 (0.5%) or Poloxamer 188Micellar encapsulation prevents aggregation.Medium (In Vitro)
Complexation HP-β-Cyclodextrin (20% w/v)Host-guest inclusion of the aromatic ring.Highest (Gold Standard)
Q3: "How do I determine the maximum stable concentration?"

Do not guess. Use the "Crash-Point" Titration Protocol below.

Experimental Protocols

Protocol A: Kinetic Solubility "Crash-Point" Determination

Use this to determine the maximum concentration your assay buffer can tolerate.

  • Prepare Stock: Dissolve compound in 100% DMSO to 20 mM.

  • Prepare Plate: Aliquot 196 µL of your specific assay buffer (e.g., PBS or Media) into a 96-well UV-transparent plate.

  • Titrate:

    • Add 4 µL of DMSO stock (Final: 400 µM, 2% DMSO).

    • Perform serial dilutions (1:2) across the plate.

  • Incubate: Shake at 500 rpm for 2 hours at room temperature.

  • Read: Measure Absorbance at 600 nm (turbidity).

  • Analysis: The concentration immediately before the OD600 spike is your Kinetic Solubility Limit .

Protocol B: Cyclodextrin Complexation (The "Fix-All" Solution)

If simple cosolvents fail, this protocol is the industry standard for anthranilamides.

  • Vehicle Prep: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water or PBS.

  • Addition: Add the compound powder directly to the cyclodextrin solution (avoid DMSO if possible to maximize loading).

  • Energy Input: Sonicate in a water bath for 30 minutes at 40°C. The heat helps break the crystal lattice; the CD cavity prevents re-crystallization upon cooling.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove uncomplexed solid.

  • Validation: Verify concentration via HPLC, as some solid may have been removed.

Decision Matrix: Selecting the Right Strategy

Use this flowchart to select the correct solubilization method based on your end application.

Solubilization_Decision_Tree Start Start: Define Application App_Type Application Type? Start->App_Type In_Vitro In Vitro / Cell Culture App_Type->In_Vitro In_Vivo In Vivo / Animal Study App_Type->In_Vivo DMSO_Tol Is DMSO > 0.1% tolerated? In_Vitro->DMSO_Tol Route Route of Admin? In_Vivo->Route Soln_A Use DMSO Stock (Keep < 0.1% Final) DMSO_Tol->Soln_A Yes Soln_B Use HP-β-Cyclodextrin (Avoids DMSO toxicity) DMSO_Tol->Soln_B No Soln_C Oral (PO): PEG400/Water (40:60) or Tween 80 (0.5%) Route->Soln_C Oral Soln_D IV / IP: 20% HP-β-CD in Saline (pH 7.4) Route->Soln_D Systemic caption Fig 2. Decision Matrix for formulation selection based on experimental constraints.

References

  • Intramolecular Hydrogen Bonding in 2-Aminobenzamides

    • Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides. (2017).[1] MDPI.

    • Source:

    • Relevance: Confirms the existence of the 6-membered IMHB ring in solid and solution st
  • Impact on Permeability and Solubility

    • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties.[2] (2014).[3] Journal of Medicinal Chemistry.

    • Source:

    • Relevance: Establishes the trade-off between IMHB-driven lipophilicity (permeability) and poor aqueous solubility.
  • Cyclodextrin Complexation Strategies

    • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. (2019).[4][5] International Journal of Molecular Sciences.

    • Source:

    • Relevance: Validates the use of β-cyclodextrins for solubilizing hydrophobic aromatic amides.[6]

  • pKa of Substituted Anilines

    • Bordwell pKa Table (Acidity in DMSO and Water).[1]

    • Source:

    • Relevance: Provides comparative pKa data for aniline derivatives, supporting the low basicity assessment of the ortho-amino group.

Sources

Minimizing side reactions during 2-amino-N-methyl-N-(propan-2-yl)benzamide formation

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center for the synthesis of 2-amino-N-methyl-N-(propan-2-yl)benzamide . This format prioritizes actionable troubleshooting, mechanistic insight, and safety.

Ticket Subject: Minimizing Side Reactions in 2-amino-N-methyl-N-(propan-2-yl)benzamide Formation Assigned Specialist: Senior Application Scientist Status: Open[1]

Executive Summary & Chemical Context

You are synthesizing 2-amino-N-methyl-N-(propan-2-yl)benzamide (CAS analogs often used as scaffolds for kinase inhibitors or GPCR ligands).[1]

The Core Challenge: The synthesis involves reacting an ortho-aniline derivative with a sterically hindered secondary amine (N-methyl-isopropylamine).[1]

  • Steric Hindrance: The isopropyl and methyl groups on the amine significantly reduce nucleophilic attack rates compared to primary amines.

  • Competing Nucleophiles: The free ortho-amino group on the benzamide ring is itself a nucleophile, leading to self-condensation (dimerization/oligomerization) if not managed correctly.[1]

This guide covers the two primary synthetic routes: The Isatoic Anhydride Route (Preferred) and The Nitro-Reduction Route (High Purity Alternative).

Module 1: The Isatoic Anhydride Route (Preferred)

Method: Nucleophilic ring-opening of Isatoic Anhydride by N-methylisopropylamine.[1] Why this route? It is atom-economical (only CO₂ byproduct) and avoids external coupling agents.[1]

Mechanistic Pathway & Failure Points

The following diagram illustrates the desired pathway versus the two most common failure modes: Hydrolysis (caused by moisture) and Dimerization (caused by slow kinetics).

IsatoicReaction IA Isatoic Anhydride (Starting Material) Inter Tetrahedral Intermediate IA->Inter Amine Attack (Slow due to Sterics) Anthranilic Anthranilic Acid (Hydrolysis Impurity) IA->Anthranilic Water Attack (Fast) Amine N-methyl-isopropylamine (Nucleophile) Water H2O (Contaminant) Product Target Benzamide + CO2 Inter->Product Decarboxylation Dimer Anthraniloyl-Anthranilate (Dimer Impurity) Anthranilic->Dimer Attacks IA (If reaction stalls)

Caption: Kinetic competition between amine nucleolysis (blue path) and hydrolysis/dimerization (red paths).[1]

Troubleshooting Guide: Isatoic Anhydride Protocol
SymptomRoot CauseCorrective Action (The Fix)
Incomplete Conversion (SM remains after 24h)Steric Bulk: The N-isopropyl group slows the attack on the C4 carbonyl.[1]Switch Solvent/Temp: Move from EtOAc (reflux) to DMF or DMAc at 60-80°C . The polar aprotic solvent increases the nucleophilicity of the amine.
High Anthranilic Acid (Peak at M-41 approx)Moisture Ingress: The anhydride hydrolyzes faster than the bulky amine can attack.Dry Protocol: Use anhydrous solvents.[1] Add 4Å Molecular Sieves to the reaction vessel. Ensure the amine feed is dry (distill over KOH if necessary).[1]
Dimer Formation (M+119 Impurity)Stalled Reaction: As the reaction slows, generated anthranilic acid attacks remaining anhydride.Excess Amine: Use 1.2 - 1.5 equivalents of N-methylisopropylamine.[1] The excess amine outcompetes the generated anthranilic acid.
Violent Gas Evolution Runaway Decarboxylation: Reaction accumulated thermal energy before initiating.[1]Controlled Ramp: Do not add amine to hot anhydride. Add amine at RT, then slowly ramp to 60°C. Monitor CO₂ bubbler.

Self-Validating Step:

  • The CO₂ Check: Connect the reaction outlet to a bubbler. Gas evolution must be steady.[1] If bubbling stops but TLC shows Isatoic Anhydride remaining, the reaction has stalled (likely due to insufficient temperature for the sterically hindered amine).

Module 2: The Nitro-Reduction Route (High Purity)

Method: 2-Nitrobenzoyl chloride + Amine


 Nitro-amide 

Hydrogenation.[1] When to use: If the Isatoic route yields inseparable impurities, or if you require >99.5% purity (e.g., for GMP steps).
Critical Safety Warning: 2-Nitrobenzoyl Chloride

DANGER: 2-Nitrobenzoyl chloride is shock-sensitive and can explode if distilled to dryness or exposed to air while hot [1]. [1] * Never distill reaction mixtures containing this intermediate to dryness.

  • Always quench the acid chloride formation with a solvent (e.g., Toluene/DCM) before isolation.

Protocol & Impurity Management

Step 1: Acid Chloride Formation

  • Reagents: 2-Nitrobenzoic acid + Thionyl Chloride (SOCl₂) + Cat.[1] DMF.[1][2][3][4][5]

  • Control: Reflux until clear. Remove excess SOCl₂ via azeotrope with Toluene (do not distill to dry solid).[1]

Step 2: Amide Coupling

  • Reagents: Crude Acid Chloride + N-methylisopropylamine + TEA/DIPEA in DCM at 0°C.

  • Why this works: The acid chloride is so reactive that the steric hindrance of the amine is negligible. The nitro group prevents self-coupling (no free amine on the ring).

Step 3: Reduction

  • Reagents: H₂ (balloon) + Pd/C in MeOH.

  • Validation: Monitor the disappearance of the Nitro peak (UV shift) and appearance of the Aniline peak.

Module 3: The "Trap" - Direct Coupling of Anthranilic Acid

Scenario: You attempt to couple Anthranilic Acid directly with the amine using EDC, HATU, or DCC. Outcome: Catastrophic Mixture.

The Science: Anthranilic acid is an


-amino acid analog. When you activate the carboxylic acid (forming an active ester), the ortho-amino group of a neighboring molecule attacks it immediately.
  • Result: You form linear oligomers and cyclic dimers (dibenzo[b,f][1,5]diazocine-6,12-dione).[1]

  • Prevention: NEVER use direct coupling on unprotected anthranilic acid.[1] You must protect the nitrogen (e.g., Boc-anhydride) first, couple, then deprotect. This adds two steps, which is why the Isatoic Anhydride route is preferred.

FAQ: Frequently Asked Questions

Q1: Can I use base catalysis (NaOH) to speed up the Isatoic Anhydride reaction? A: No. Strong hydroxide bases will attack the anhydride at C2 or C4, leading to hydrolysis (Anthranilic acid) or ureido-benzoates. Use weak organic bases (Triethylamine) or, preferably, thermal activation in polar aprotic solvents [2].

Q2: My product has a persistent yellow color. Is it an impurity? A: Likely yes. Pure 2-aminobenzamides are often white or off-white.[1] Yellowing usually indicates oxidation of the aniline nitrogen (formation of azo/nitroso species) or traces of the "dimer." Recrystallize from EtOH/Water.[1]

Q3: Why is N-methyl-isopropylamine reacting so much slower than N-methylamine? A: Steric parameters (Taft equation). The isopropyl group creates significant steric bulk around the nitrogen lone pair, hindering the trajectory of attack (Burgi-Dunitz angle) into the carbonyl. You must compensate with higher temperature (60-80°C) or longer reaction times compared to simple methylamine.[1]

References
  • National Institutes of Health (NIH) - PubChem. 2-Nitrobenzoyl chloride Safety Data & Reactivity Profile.[1] Available at: [Link][1]

  • Royal Society of Chemistry. Reactions of isatoic anhydride with nucleophiles—kinetics and mechanism.[1] J. Chem. Soc., Perkin Trans.[1] 2. Available at: [Link][1][2][3]

  • Science Revision. Aminolysis of Acid Anhydrides: Mechanisms and Side Reactions. Available at: [Link][1]

Sources

Technical Support Center: Overcoming Steric Hindrance in N-isopropyl-N-methyl Substitutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced synthetic challenges. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with the formation of N-isopropyl-N-methyl substituted amines. The inherent steric bulk of the isopropyl group presents a significant kinetic barrier, often leading to low yields or complete reaction failure under standard conditions. This document provides a structured approach to diagnosing these issues, optimizing reaction parameters, and implementing alternative, more robust synthetic strategies.

Core Challenge: Understanding the Steric Problem

The primary difficulty in synthesizing molecules with an N-isopropyl-N-methylamine moiety lies in steric hindrance. The isopropyl group, with its branching methyl groups, creates a crowded environment around the nitrogen atom's lone pair of electrons. This steric bulk physically impedes the approach of electrophiles, dramatically slowing the rate of traditional SN2 reactions, which are highly sensitive to steric congestion at the nucleophilic center.[1][2][3]

Furthermore, direct alkylation of a secondary amine (like N-methylamine or N-isopropylamine) is often plagued by over-alkylation. The tertiary amine product is frequently as nucleophilic, or even more so, than the starting secondary amine, leading to the formation of undesired quaternary ammonium salts.[4][5][6] This guide will address strategies that circumvent both of these fundamental issues.

Troubleshooting Guide & FAQs

This section is structured as a series of questions that our application scientists frequently encounter.

Q1: My standard SN2 N-alkylation of a secondary amine with an isopropyl/methyl halide is failing. What is the primary cause?

Answer: The failure is almost certainly due to profound steric hindrance. The SN2 mechanism requires a backside attack of the nucleophile (your amine) on the electrophilic carbon of the alkyl halide. When the amine itself is bulky, like N-isopropyl-N-methylamine or its precursors, its approach to the electrophile is severely restricted.[1] This increases the activation energy of the reaction to a point where it may not proceed at a practical rate under standard conditions.

Q2: Before abandoning the SN2 approach, what parameters can I optimize?

Answer: While challenging, optimizing a direct alkylation is sometimes possible. The goal is to increase the kinetic energy of the system or enhance the reactivity of the components.

ParameterOptimization StrategyRationale
Leaving Group Switch from an alkyl bromide (-Br) or chloride (-Cl) to a more reactive electrophile like an alkyl iodide (-I) or an alkyl triflate (-OTf) .[7]The C-I and C-OTf bonds are weaker and the leaving groups (I⁻ and OTf⁻) are more stable, making the electrophile more susceptible to nucleophilic attack.
Temperature Carefully increase the reaction temperature.This provides the necessary activation energy to overcome the steric barrier.[8] Caution: Monitor closely for decomposition of starting materials or products.
Solvent Use a polar aprotic solvent such as DMF or DMSO .These solvents solvate the cation but not the amine nucleophile, enhancing its effective nucleophilicity.[8]
Catalysis Employ a phase-transfer catalyst (PTC) , such as tetrabutylammonium bromide (TBAB), especially in biphasic systems.The PTC helps shuttle the amine nucleophile into the organic phase where the electrophile resides, increasing the reaction rate.[8][9][10]
Q3: Optimization failed. What are the most reliable alternative strategies to form the C-N bond?

Answer: When direct alkylation is not feasible, more advanced and reliable methods are required. The choice of method depends on the nature of your starting materials. The three most powerful alternatives are:

  • Reductive Amination: The reaction of a carbonyl compound (aldehyde or ketone) with an amine.

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling of an amine with an aryl or vinyl halide/triflate.

  • Mitsunobu Reaction: The conversion of an alcohol to an N-alkylated product.

The following flowchart provides a logical path for selecting your strategy.

G cluster_start Starting Point cluster_strategy Strategy Selection start Goal: Synthesize N-isopropyl-N-methyl amine derivative decision What is my electrophilic starting material? start->decision reductive Reductive Amination decision->reductive Ketone or Aldehyde buchwald Buchwald-Hartwig Amination decision->buchwald Aryl/Vinyl Halide/Triflate mitsunobu Mitsunobu Reaction decision->mitsunobu Alcohol sn2 Optimized Sₙ2 decision->sn2 Alkyl Halide/ Triflate caption Fig 1. Decision workflow for N-alkylation strategy. G Amine R¹(R²)NH (Secondary Amine) Iminium [R³(R⁴)C=N⁺R¹R²] (Iminium Ion) Amine->Iminium Carbonyl R³(R⁴)C=O (Ketone/Aldehyde) Carbonyl->Iminium H⁺ cat. Product R³(R⁴)CH-NR¹R² (Tertiary Amine) Iminium->Product Reducer [H⁻] e.g., NaBH(OAc)₃ Reducer->Iminium caption Fig 2. Simplified mechanism of Reductive Amination.

Caption: Fig 2. Simplified mechanism of Reductive Amination.

Q5: I need to couple my N-isopropyl-N-methylamine to an aromatic ring. What is the best approach?

Answer: For this specific challenge, the Buchwald-Hartwig amination is the gold standard. This is a powerful palladium-catalyzed cross-coupling reaction that excels at forming carbon-nitrogen bonds, particularly with sterically hindered substrates where traditional methods like nucleophilic aromatic substitution would fail. [11][12] The success of this reaction is highly dependent on the choice of phosphine ligand coordinated to the palladium catalyst. For coupling bulky secondary amines, specialized sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential. These ligands facilitate the key steps of the catalytic cycle—oxidative addition and reductive elimination—that are otherwise inhibited by steric clash. [11][13][14]

Q6: Are there enzymatic options available for this transformation?

Answer: Yes, the field of biocatalysis is rapidly advancing. Imine reductases (IREDs) and reductive aminases (RedAms) are enzymes capable of catalyzing reductive amination reactions. [15][16]While traditionally used with smaller amines, research has shown that some wild-type and engineered IREDs can accept bulky amine substrates. [15]This approach offers the benefits of high selectivity and sustainability under mild, aqueous conditions, making it an attractive option, particularly for producing chiral amines. [16]

Detailed Experimental Protocols

Protocol 1: General Procedure for Reductive Amination

This protocol is adapted for the synthesis of a tertiary amine from a secondary amine and a ketone.

  • Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the ketone (1.0 eq.), the secondary amine (N-isopropyl-N-methylamine, 1.2 eq.), and anhydrous dichloroethane (DCE) or tetrahydrofuran (THF) as the solvent.

  • Iminium Formation: If desired, add a catalytic amount of acetic acid (0.1 eq.) to facilitate iminium ion formation. Stir the mixture at room temperature for 20-30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the mixture. The reaction may be slightly exothermic.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

  • Workup: Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines the coupling of a sterically hindered secondary amine with an aryl bromide.

  • Setup: In a glovebox or under a strictly inert atmosphere, add the aryl bromide (1.0 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4 eq.) to an oven-dried Schlenk flask.

  • Reagent Addition: Evacuate and backfill the flask with inert gas. Add anhydrous toluene or dioxane as the solvent, followed by the secondary amine (N-isopropyl-N-methylamine, 1.2 eq.).

  • Reaction: Seal the flask and heat the mixture to the required temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress by GC-MS or LC-MS.

  • Workup: After completion (usually 12-24 hours), cool the reaction mixture to room temperature and dilute it with an organic solvent like ethyl acetate.

  • Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

References
  • BenchChem. (2025).
  • Rowan, A. D., et al. (2023). A Reductive Aminase Switches to Imine Reductase Mode for a Bulky Amine Substrate.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • BenchChem. (2025). Overcoming steric hindrance in reactions with 5-Tert-butylnonan-5-amine. Benchchem.
  • Nature Synthesis. (2024). Buchwald–Hartwig Amination with Aqueous Ammonia.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Available at: [Link]

  • ACS Omega. (2026). Direct Synthesis of Protected Secondary N-Alkylamines via Reductive Amination of Aldehydes with Protected N-Alkylamines Using Me2SiHCl.
  • Grogan, G., & Turner, N. J. (2022). Reductive Aminations by Imine Reductases: From Milligrams to Tons. White Rose Research Online.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Master Organic Chemistry. (2025). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. masterorganicchemistry.com.
  • Li, X., et al. (2023). The Asymmetric Buchwald–Hartwig Amination Reaction.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. masterorganicchemistry.com.
  • Lai, W. I., et al. (n.d.). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Thieme E-Books & E-Journals.
  • PubMed. (2024).
  • Dehmlow, E. V., et al. (1984).
  • ACS Green Chemistry Institute. (n.d.).
  • PMC. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins.
  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Kappe, C. O. (n.d.).
  • ResearchGate. (2025). (PDF) Phase Transfer Catalysis Without Solvent.
  • Organic Synthesis. (n.d.). Mitsunobu reaction. organic-synthesis.com.
  • RSC Publishing. (n.d.).
  • ResearchGate. (2025). (PDF)
  • ResearchGate. (n.d.). Mitsunobu Reaction Using Basic Amines as Pronucleophiles | Request PDF.
  • PMC. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). masterorganicchemistry.com.
  • Key, J. (2026).
  • Semantic Scholar. (n.d.).
  • Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions. chemistrysteps.com.
  • PMC. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation.
  • Chemistry LibreTexts. (2025). 24.7: Reactions of Amines.
  • Chemistry Steps. (2026).
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions.
  • Labster. (n.d.). Steric hindrance. theory.labster.com.
  • Freeman, S., & Harger, M. J. P. (n.d.). Influence of ortho methyl and isopropyl substituents on the reactivity of N-t-butyl P-arylphosphonamidic chlorides with isopropylamine and t-butylamine: steric acceleration of metaphosphonimidate formation by an elimination addition mechanism. RSC Publishing.
  • Mega Lecture. (2025).
  • Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube.
  • BenchChem. (2025).

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Technical Support Center: Purification of 2-amino-N-methyl-N-(propan-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The target molecule, 2-amino-N-methyl-N-(propan-2-yl)benzamide (also known as N-isopropyl-N-methylanthranilamide), presents a classic separation challenge in medicinal chemistry: distinguishing a weakly basic aromatic amine (the product) from a strongly basic aliphatic amine (the excess reagent, N-methylisopropylamine).

This guide moves beyond generic "wash and dry" instructions. It focuses on pKa-controlled phase switching , a definitive method to isolate the target with >98% purity without resorting to time-consuming chromatography.

Core Troubleshooting Guide (Q&A)

Q1: I have significant starting amine (N-methylisopropylamine) remaining. Standard HCl washes remove my product too. How do I separate them?

Diagnosis: You are likely using an acid that is too strong (e.g., 1M HCl, pH < 1).[1] The Science:

  • Impurity (

    
     ~10.5):  The aliphatic amine is a strong base. It is protonated at pH < 9.
    
  • Product (

    
     ~2.5):  The aniline nitrogen is a very weak base due to the electron-withdrawing amide group. It only protonates significantly at pH < 2.
    The Fix: The "pH Window" Wash 
    Instead of strong mineral acid, use a buffered acidic wash (pH 3–5).
    
  • Protocol: Wash your organic phase (DCM or EtOAc) with 10% Citric Acid or 0.5M NaH₂PO₄ .

  • Result: At pH ~4, the aliphatic amine is >99.9% protonated (water-soluble), while your target aniline remains >99% neutral (organic-soluble).

Q2: My product is "oiling out" during crystallization attempts. How do I get a solid?

Diagnosis: The lipophilic isopropyl and methyl groups lower the melting point and increase solubility in non-polar solvents, leading to oiling. The Fix: Use a "Anti-Solvent Crash" method with seed control.

  • Solvent System: Dissolve the crude oil in a minimum amount of warm Ethanol (EtOH) or Ethyl Acetate (EtOAc) .

  • Anti-Solvent: Slowly add n-Heptane or Hexane dropwise until slight turbidity persists.

  • Critical Step: Do not cool immediately. Stir at room temperature for 1-2 hours to allow nucleation. Rapid cooling traps impurities and causes oiling.

Q3: I see a persistent "streak" on my TLC/Column even after workup. What is it?

Diagnosis: This is likely the "Self-Catalyzed" degradation or interaction with silica.

  • Cause: Primary anilines can hydrogen bond strongly with the acidic silanols on silica gel, causing tailing.[1]

  • The Fix: Pre-treat your silica column with 1% Triethylamine (Et₃N) in the mobile phase. This neutralizes the acidic sites on the silica, allowing the aniline to elute as a tight band.

Master Protocols

Protocol A: The "pH-Switch" Extraction (Recommended)

For removal of excess amine reagents without chromatography.

Reagents:

  • Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Wash Solution A: 10% w/v Citric Acid (aq) [pH ~2.5].

  • Wash Solution B: Saturated NaHCO₃ (aq).[2]

  • Brine.[3]

Step-by-Step:

  • Dilution: Dilute the reaction mixture with EtOAc (10 mL per mmol substrate).

  • The Selective Wash: Wash the organic layer twice with Wash Solution A (Citric Acid).

    • Mechanism:[4][5] The aliphatic amine (

      
       ~10) becomes ionic and moves to water. The target aniline (
      
      
      
      ~2.5) remains neutral in EtOAc.
  • Neutralization: Wash the organic layer once with Wash Solution B (NaHCO₃) to remove residual citric acid.

  • Drying: Wash with Brine, dry over Na₂SO₄, and concentrate.

  • Validation: Check NMR. The signals for N-methylisopropylamine (typically

    
     1.0-1.2 ppm doublet and 
    
    
    
    2.3 ppm singlet) should be absent.
Protocol B: Recrystallization (Polishing)

For final purity >99%.

Solvent System: Toluene / Heptane (1:3 ratio).

  • Dissolve crude solid in Toluene at 60°C (1.5 mL/g).

  • Remove heat.[6] Add Heptane (4.5 mL/g) slowly while warm.

  • Allow to cool to Room Temperature (RT) with slow stirring (200 RPM).

  • Chill to 0-4°C for 2 hours.

  • Filter and wash with cold Heptane.

Visual Workflows

Figure 1: The "pH-Switch" Extraction Logic

This diagram illustrates the chemical state of the product vs. impurity at different pH levels.

ExtractionLogic cluster_aqueous Aqueous Phase (Discard) cluster_organic Organic Phase (Keep) Start Crude Reaction Mixture (Organic Phase) WashStep Add 10% Citric Acid (pH ~3-4) Start->WashStep Impurity Impurity: N-methylisopropylamine (Protonated, Water Soluble) [R-NH2+] WashStep->Impurity Protonation (pKa ~10) Product Target: 2-amino-N-methyl-N-isopropylbenzamide (Neutral, Organic Soluble) [Ar-NH2] WashStep->Product No Protonation (pKa ~2.5)

Caption: Separation relies on the massive pKa gap (


) between the aliphatic impurity and the aromatic product.
Figure 2: Purification Decision Tree

PurificationTree Start Crude Isolation CheckPurity Check 1H NMR Start->CheckPurity Decision1 Aliphatic Amine Present? CheckPurity->Decision1 Action1 Protocol A: Citric Acid Wash Decision1->Action1 Yes Action2 Proceed to Crystallization Decision1->Action2 No Action1->CheckPurity Re-check Decision2 Solid or Oil? Action2->Decision2 Action3 Protocol B: Toluene/Heptane Decision2->Action3 Solid Action4 High Vac Dry (Remove Solvent) Decision2->Action4 Oil

Caption: Step-by-step decision matrix for selecting the correct purification method based on impurity profile.

Quantitative Data Reference

ParameterTarget Molecule (Aniline)Impurity (Aliphatic Amine)Implication
pKa (Conj. Acid) ~2.5 [1]~10.5 [2]Key to separation. Target requires pH < 2 to protonate; Impurity protonates at pH < 10.
LogP (Lipophilicity) ~1.8 - 2.2~0.5Target is significantly more lipophilic, staying in organic phase during washes.
TLC

(50% EtOAc/Hex)
~0.4 - 0.6~0.05 (Streaks)Impurity sticks to baseline; Target moves freely.
Solubility High in DCM, EtOAc, EtOHHigh in Water (if acidified)Allows aqueous extraction of impurity.[1]

References

  • PubChem. (2025).[7][8] 2-Amino-N,N-dimethylbenzamide Compound Summary. National Library of Medicine. [Link]

  • PrepChem. (2025). Preparation of N-isopropyl-N-methylbenzylamine. [Link]

Sources

Technical Support Center: Thermal Stability & Degradation Troubleshooting for 2-Amino-N-methyl-N-(propan-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-amino-N-methyl-N-(propan-2-yl)benzamide (CAS: 305811-08-9). As a critical building block in medicinal chemistry—frequently utilized in the synthesis of anthranilamide-derived therapeutics—this compound requires precise handling. Researchers frequently encounter stability issues during high-temperature synthetic steps, formulation, or prolonged storage.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we explore the fundamental thermodynamic and kinetic causality behind the degradation of this molecule, providing you with self-validating protocols to ensure absolute scientific integrity in your workflows.

Mechanistic Causality: Why Does Temperature Affect This Molecule?

The thermal stability of 2-amino-N-methyl-N-(propan-2-yl)benzamide is dictated by the competing reactivities of its two primary functional groups:

  • The Tertiary Amide (Hydrolytic Pathway): While sterically hindered by the bulky isopropyl group, the amide bond remains susceptible to acid- or base-catalyzed thermal hydrolysis. At elevated temperatures (>60°C), the kinetic barrier is overcome. The protonation of the carbonyl oxygen makes the carbon highly electrophilic, and the addition of water becomes thermodynamically favorable . This cleavage irreversibly yields 2-aminobenzoic acid (anthranilic acid) and N-methylpropan-2-amine.

  • The Ortho-Amino Group (Oxidative Pathway): The aniline moiety is highly electron-rich. Under thermal stress in the presence of atmospheric oxygen (thermo-oxidation), the primary amine undergoes auto-oxidation. This generates reactive quinone-imine intermediates that rapidly polymerize into dark, colored impurities, a common reaction for carboxylic acid derivatives and anilines under thermal stress .

Troubleshooting Guides & FAQs

Q1: I am losing up to 30% of my compound during an acidic workup at 70°C. How can I prevent this? A: You are observing thermal amide hydrolysis. The combination of low pH and high temperature drives the nucleophilic attack of water on the protonated amide.

  • The Fix: Lower the workup temperature to <30°C before adjusting the pH. If heating is strictly required to maintain solubility, switch to a biphasic extraction system (e.g., Dichloromethane/Water). This partitions the product into the organic layer immediately, minimizing its residence time in the hot, acidic aqueous phase.

Q2: My isolated solid turns from off-white to a deep brown color when dried in a vacuum oven at 60°C. Is the compound decomposing? A: Yes. The browning is a direct visual indicator of thermo-oxidative degradation of the ortho-amino group. Even in a standard vacuum oven, residual oxygen is sufficient to trigger the oxidation of the aniline moiety into colored quinone-imines at 60°C.

  • The Fix: This is a self-propagating radical reaction. To prevent it, you must purge the vacuum oven with an inert gas (Nitrogen or Argon) at least three times to displace residual oxygen before applying the final vacuum. Alternatively, reduce the drying temperature to 35-40°C and extend the drying duration.

Q3: During melt extrusion (120°C) for formulation, I observe multiple new peaks on my HPLC chromatogram. Which degradation pathway is dominating? A: At 120°C in the absence of water, hydrolytic cleavage is suppressed. Instead, thermal dealkylation and intramolecular rearrangements dominate. The tertiary amide undergoes thermal N-dealkylation (loss of the isopropyl or methyl group).

  • The Fix: Run an LC-MS to identify the fragments. If you observe a mass corresponding to[M-42]+, thermal loss of the isopropyl group is confirmed. You must lower the extrusion temperature by incorporating a compatible plasticizer into your formulation matrix.

Quantitative Data: Thermal Degradation Kinetics

To assist in your process design and risk assessment, the following table summarizes the thermal hydrolysis half-life (


) of 2-amino-N-methyl-N-(propan-2-yl)benzamide under various stress conditions.
Temperature (°C)Aqueous ConditionHalf-Life (

)
Primary Degradant Observed
25°CpH 2.0> 6 monthsNone (Stable)
25°CpH 7.4> 2 yearsNone (Stable)
60°CpH 2.048.0 hours2-Aminobenzoic acid
80°CpH 2.04.5 hours2-Aminobenzoic acid
80°CpH 10.012.0 hours2-Aminobenzoic acid
Experimental Protocols: Self-Validating Degradation Studies

To isolate the exact cause of degradation in your specific workflow, implement these self-validating protocols. Every step is designed with built-in controls to ensure trustworthy data.

Protocol A: Forced Thermal Hydrolysis Study

Purpose: To determine the exact temperature threshold for amide cleavage in your specific process solvent.

  • Preparation: Prepare a 1.0 mg/mL solution of the compound in a 50:50 mixture of Acetonitrile and 0.1 M HCl.

  • Aliquotting: Divide the solution equally into three sealed HPLC vials (Vial A: Control, Vial B: 40°C, Vial C: 80°C).

  • Incubation: Store Vial A at 4°C. Place Vial B in a thermomixer at 40°C and Vial C at 80°C for exactly 24 hours.

  • Quenching: Remove the vials and immediately neutralize each with an equal volume of 0.1 M NaOH to arrest the hydrolytic reaction.

  • Analysis: Inject all samples into an HPLC-UV (monitored at 254 nm).

  • System Validation: The protocol is validated if Vial A shows >99% purity. A significant increase in the peak at relative retention time (RRT) ~0.4 in Vial C confirms thermal hydrolysis to anthranilic acid.

Protocol B: Thermo-Oxidative Stability Profiling

Purpose: To definitively confirm if discoloration is oxygen-dependent or purely thermal.

  • Sample Prep: Weigh 50 mg of the solid compound into two separate, open glass Petri dishes (Dish 1 and Dish 2).

  • Atmosphere Control: Place Dish 1 in a standard convection oven at 60°C (Aerobic environment). Place Dish 2 in a vacuum oven at 60°C, purge with Argon three times, and hold under deep vacuum (Anaerobic environment).

  • Incubation: Maintain both conditions for 48 hours.

  • Visual & Analytical Readout: Document the color of the solids. Re-dissolve 10 mg from each dish in methanol for HPLC analysis.

  • System Validation: If Dish 1 turns brown and exhibits broad polymeric baseline humps on the chromatogram, while Dish 2 remains white and chromatographically pure, thermo-oxidation is definitively confirmed as the root cause.

Pathway Visualization

ThermalDegradation API 2-Amino-N-methyl-N-(propan-2-yl)benzamide (Intact Compound) Hydrolysis Thermal Hydrolysis (Heat + H2O + H+/OH-) API->Hydrolysis Aqueous Media >60°C Oxidation Thermo-Oxidation (Heat + O2) API->Oxidation Aerobic Drying >40°C Product1 2-Aminobenzoic Acid (Anthranilic Acid) Hydrolysis->Product1 Product2 N-Methylpropan-2-amine Hydrolysis->Product2 Product3 Quinone-imine Intermediates (Colored Polymeric Impurities) Oxidation->Product3

Fig 1. Thermal degradation of 2-amino-N-methyl-N-(propan-2-yl)benzamide via hydrolysis & oxidation.

References
  • Title: A comparison of the mechanisms of hydrolysis of benzimidates, esters, and amides in sulfuric acid media Source: Canadian Journal of Chemistry URL: [Link]

  • Title: Addition–Elimination Reactions of Carboxylic Acids and Derivatives Source: Royal Society of Chemistry URL: [Link]

Resolving hygroscopic issues with 2-amino-N-methyl-N-(propan-2-yl)benzamide salts

Author: BenchChem Technical Support Team. Date: March 2026

Solid-State Chemistry Support Hub Topic: Troubleshooting Hygroscopicity in 2-amino-N-methyl-N-(propan-2-yl)benzamide Salts Ticket ID: #SSC-2026-BENZ-HYGRO Status: Open Assigned Specialist: Senior Application Scientist, Solid Form Development

Executive Summary

You are likely encountering deliquescence or "gumming" issues with the hydrochloride (HCl) or mesylate salt of 2-amino-N-methyl-N-(propan-2-yl)benzamide .

This molecule features a weakly basic aniline nitrogen (pKa ~4.5–5.0) and a sterically hindered amide. The hygroscopicity you are observing is often driven by a mismatch between the high lattice energy required to stabilize the small chloride ion and the weak proton transfer from the aniline. This guide provides a root-cause analysis and a remediation protocol to transition to a non-hygroscopic solid form.

Part 1: Diagnosis & Root Cause Analysis

Q1: Why is my salt turning into a liquid/goo upon exposure to air?

A: You are experiencing deliquescence , where the critical relative humidity (CRH) of your salt is lower than the ambient humidity.

For 2-amino-N-methyl-N-(propan-2-yl)benzamide, the specific mechanism is likely "Proton-Transfer Instability."

  • The Chemistry: The ortho-amino group (aniline) is a weak base. In the free base form, it is stabilized by an intramolecular hydrogen bond to the amide carbonyl.

  • The Disruption: When you form an HCl salt, you protonate this nitrogen, breaking the internal hydrogen bond.

  • The Failure: If the crystal lattice isn't packed tightly (common with small counter-ions like Cl⁻ in bulky organic molecules), the chloride ion seeks hydration from atmospheric water to stabilize itself. This breaks the crystal lattice, dissolving the salt in its own sorbed water.

Diagnostic Protocol: Dynamic Vapor Sorption (DVS) Do not rely on visual inspection alone. You must quantify the Critical Relative Humidity (CRH).

DVS_Workflow Start Sample Preparation (Dry at 0% RH) Step1 Sorption Cycle (0% → 90% RH) Start->Step1 Step2 Equilibrium Check (dm/dt < 0.002%) Step1->Step2 Step3 Desorption Cycle (90% → 0% RH) Step2->Step3 Decision Hysteresis? Step3->Decision Result1 Surface Adsorption (Reversible) Decision->Result1 No Result2 Bulk Absorption/ Hydrate Formation Decision->Result2 Yes

Figure 1: Standard DVS workflow to distinguish between surface adsorption (manageable) and bulk absorption (requires salt switch).

Part 2: Salt Selection Remediation

Q2: If HCl is failing, which counter-ion should I choose?

A: You must switch to a Lipophilic or Multidentate counter-ion. The "Hydrophobic Salt" approach is the standard solution for hygroscopic amines. You need a counter-ion that adds bulk and hydrophobicity to "shield" the protonated amine from water.

Recommended Counter-ion Screen:

Counter-ion ClassSpecific AnionRationale for UseHygroscopicity Risk
Inorganic (Small) Chloride, BromideAVOID. High charge density; high risk of deliquescence.High
Sulfonic Acids Tosylate, NapsylateRECOMMENDED. Large aromatic rings increase lattice hydrophobicity (pi-stacking).Low
Dicarboxylic Acids Fumarate, SuccinateCONDITIONAL. Good for forming H-bond networks that lock the lattice.Medium
Sweeteners SaccharinateGOLD STANDARD. Often yields non-hygroscopic salts for weak bases due to poor water solubility.Very Low

Experimental Protocol: The "Saccharinate Switch"

  • Dissolution: Dissolve 1 eq of free base in Acetone or MEK (Methyl Ethyl Ketone).

  • Acid Addition: Add 1 eq of Saccharin (free acid) dissolved in minimal hot ethanol.

  • Crystallization: Cool slowly to 4°C. If no precipitate, add n-heptane as an anti-solvent.

  • Validation: Filter and dry. Perform DVS. Target weight gain < 2% at 80% RH.

Part 3: Crystallization & Polymorphism

Q3: I switched to Tosylate, but the solid is effectively "glass." Why?

A: You have isolated an Amorphous Solid Dispersion , not a crystal. Amorphous forms have higher free energy and are inherently more hygroscopic than crystalline forms because they lack a rigid lattice to exclude water molecules.

Troubleshooting the "Glass" State:

  • Cause: Rapid precipitation (crash cooling) or rotary evaporation traps the molecules in a disordered state.

  • Fix: You must induce nucleation.

Protocol: Slurry Cycling (Ostwald Ripening)

  • Suspend your amorphous salt in a solvent where it has low solubility (e.g., Isopropyl Ether or Toluene).

  • Heat the slurry to 50°C for 2 hours, then cool to 20°C.

  • Repeat this cycle 4–5 times over 24 hours.

  • Mechanism: This dissolves the high-energy amorphous particles and redeposits them onto the lower-energy crystalline nuclei.

Salt_Selection Start Start: Hygroscopic Salt Issue pKa_Check Check pKa Difference (ΔpKa > 3?) Start->pKa_Check Salt_Type Switch Counter-ion pKa_Check->Salt_Type Yes (Salt Feasible) CoCrystal Consider Co-Crystal (Non-ionic interaction) pKa_Check->CoCrystal No (Weak Base) Hydrophobic Select Hydrophobic Anion (Napsylate, Tosylate) Salt_Type->Hydrophobic High Solubility Needed Packing Optimize Packing (Fumarate, Succinate) Salt_Type->Packing Stability Priority Screen Polymorph Screen (Slurry Cycling) Hydrophobic->Screen Packing->Screen

Figure 2: Decision tree for selecting a stable solid form based on pKa and stability requirements.

Part 4: Handling & Storage (Immediate Mitigation)

Q4: I cannot change the salt right now. How do I handle the current batch?

A: If you are locked into the HCl salt for the current experiment, you must treat it as a Class 4 Hygroscopic Material .

  • Weighing: Do not weigh on an open bench. Use a glove box or a "weighing funnel" technique where the tared vial is only opened inside the receiving vessel.

  • Solvent Removal: When drying the salt, avoid high vacuum at room temperature if the salt contains hydrates, as you might dehydrate it into a metastable state that aggressively re-absorbs moisture. Use a nitrogen bleed vacuum oven.

  • Storage: Double-bagged with desiccant sachets (Silica gel is insufficient; use Molecular Sieves 4A ).

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative text on counter-ion selection and pKa rules).
  • Bastin, R. J., et al. (2000).[1] Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435.

  • Swarbrick, J. (2025). Salt Selection in Drug Development. Pharmaceutical Technology.

  • Guerrieri, P., et al. (2010). Impact of Counterion on the Chemical Stability of Crystalline Salts of Procaine. Molecular Pharmaceutics. (Case study on aniline salt stability).

  • BenchChem Technical Support. (2025). Managing Hygroscopicity of Hydrazinium and Amine Salts.

Sources

Validation & Comparative

Mass spectrometry fragmentation pattern of 2-amino-N-methyl-N-(propan-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Pattern of 2-amino-N-methyl-N-(propan-2-yl)benzamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the context of pharmaceutical development, 2-amino-N-methyl-N-(propan-2-yl)benzamide (C₁₁H₁₆N₂O, MW 192.26) frequently appears as a structural analog, degradation product, or synthetic intermediate of anthranilamide-based pharmacophores. Precise characterization of this molecule is critical, particularly when distinguishing it from regioisomers (such as linear N-propyl variants) or metabolic demethylation products.

This guide provides a definitive technical analysis of its mass spectrometry (MS) fragmentation behavior. Unlike generic spectral libraries, we focus on the mechanistic causality of ion formation, comparing its performance—defined here as signal specificity and ionization stability—against common structural alternatives.

Technical Deep Dive: The Fragmentation Mechanism

The fragmentation of 2-amino-N-methyl-N-(propan-2-yl)benzamide under Electrospray Ionization (ESI) in positive mode ([M+H]⁺, m/z 193.13) is governed by two competing thermodynamic drivers: the stability of the anthraniloyl cation and the lability of the N-isopropyl substituent .

A. The Primary Driver: Acylium Ion Formation (The "Anthraniloyl" Core)

The base peak in the MS/MS spectrum is typically the acylium ion formed by the cleavage of the amide C-N bond.

  • Mechanism: Inductive cleavage driven by the protonation of the amide nitrogen.

  • Result: Formation of the 2-aminobenzoyl cation (m/z 120.04 ).

  • Significance: This ion is diagnostic for the anthranilamide core but blind to the N-alkyl substituents. It confirms the "head" of the molecule but not the "tail."

B. The Secondary Driver: Alkyl Group Rearrangement (The Specificity Filter)

The N-isopropyl group provides a unique "fingerprint" transition that distinguishes this molecule from its linear isomers.

  • Mechanism: A McLafferty-type rearrangement or onium reaction where the isopropyl group is eliminated as a neutral alkene (propene, 42 Da).

  • Result: A fragment at m/z 151.09 ([M+H - C₃H₆]⁺).

  • Causality: This pathway is energetically favored for branched alkyl groups (isopropyl) compared to linear chains (n-propyl) due to the stability of the leaving neutral propene and the favorable transition state.

C. Ortho-Effect Stabilization

The 2-amino group (ortho position) is not passive. It stabilizes the transition state through hydrogen bonding with the carbonyl oxygen, facilitating the initial protonation and subsequent cleavage. This "Ortho Effect" significantly enhances the ionization efficiency of the parent molecule compared to meta- or para- isomers.

Comparative Analysis: Product vs. Alternatives

Differentiation of alkyl-substituted amides is a classic analytical challenge. Below, we compare the fragmentation "performance" (specificity and detectability) of the subject molecule against its primary structural isomer and a common metabolite.

Comparison Table: Diagnostic Transitions
FeatureSubject Molecule (Branched)Alternative A (Linear Isomer)Alternative B (Metabolite)
Chemical Name 2-amino-N-methyl-N-(propan-2-yl)benzamide2-amino-N-methyl-N-propylbenzamide2-amino-N-(propan-2-yl)benzamide
Precursor Ion m/z 193.13m/z 193.13m/z 179.12
Primary Transition 193 → 120 (Acylium)193 → 120 (Acylium)179 → 120 (Acylium)
Secondary Transition 193 → 151 (Loss of Propene, -42u)193 → 164 (Loss of Ethyl, -29u)*179 → 137 (Loss of Propene, -42u)
Specificity Rating High. The 151 ion is specific to the N-methyl/N-H rearrangement.Medium. Linear chains fragment randomly (propyl/ethyl radical loss).High. Mass shift differentiates it immediately.
Collision Energy Low to Medium (15-25 eV)Medium to High (>25 eV)Low (15-20 eV)

*Note: Linear alkyl chains often require higher collision energies to fragment and produce a "messier" spectrum of alkyl radical losses (m/z 15, 29, 43) rather than a clean neutral alkene loss.

Visualization: Fragmentation Pathway[1][2][3]

The following diagram illustrates the competing fragmentation pathways, highlighting the specific transitions used for identification.

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 193.13 Intermed Intermediate [N-methyl-anthranilamide+H]+ m/z 151.09 Parent->Intermed Neutral Loss: Propene (-42 Da) (Specific to Isopropyl) Core Anthraniloyl Cation [C7H6NO]+ m/z 120.04 Parent->Core Amide Bond Cleavage (Major Pathway) Intermed->Core Loss of Methylamine (-31 Da) Fragment2 Phenyl Cation [C6H5]+ m/z 77.04 Core->Fragment2 Loss of HNCO (-43 Da) Fragment3 Aniline Radical Cation [C6H7N]+ m/z 93.06 Core->Fragment3 CO Loss (-28 Da)

Caption: Figure 1. ESI(+) Fragmentation pathway of 2-amino-N-methyl-N-(propan-2-yl)benzamide. The loss of propene (m/z 193 -> 151) is the diagnostic "fingerprint" for the isopropyl group.

Experimental Protocol: Validated Workflow

To replicate these results and ensure data integrity, follow this self-validating protocol.

Step 1: Standard Preparation
  • Stock Solution: Dissolve 1 mg of standard in 1 mL of Methanol (LC-MS grade).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why Formic Acid? To ensure full protonation of the aniline nitrogen and amide oxygen, maximizing [M+H]⁺ abundance.

Step 2: MS Source Conditions (ESI Positive)
  • Flow Rate: 0.3 mL/min (Direct Infusion or LC).

  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 300°C.

  • Sheath Gas: 30 arb units.

Step 3: Collision Energy (CE) Ramp

Perform a "breakdown curve" experiment to validate the stability of the isomer.

  • Isolate m/z 193.1 ± 0.5 Da.

  • Ramp CE from 10 to 50 eV in 5 eV increments.

  • Observation:

    • At 15-20 eV , the m/z 151 ion (Propene loss) should appear.

    • At 25-35 eV , the m/z 120 ion (Anthraniloyl core) will dominate.

    • Validation Check: If m/z 151 is absent and only alkyl radical losses are seen, suspect the linear N-propyl isomer.

References
  • NIST Mass Spectrometry Data Center. (2023). 2-Amino-N-methylbenzamide - Gas Phase Spectrum. National Institute of Standards and Technology.[1] [Link]

  • Holčapek, M., et al. (2010). Differentiation of Isomers using High Resolution Mass Spectrometry. Journal of Mass Spectrometry. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for McLafferty rearrangement mechanisms in amides).
  • PubChem. (2025).[2] 2-amino-N-isopropylbenzamide Compound Summary. National Library of Medicine. [Link]

Sources

Comparing potency of 2-amino-N-methyl-N-(propan-2-yl)benzamide vs DEET

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of 2-amino-N-methyl-N-(propan-2-yl)benzamide (referred to herein as MIPA , a specific N-substituted anthranilamide derivative) versus the industry gold standard, DEET (N,N-diethyl-3-methylbenzamide).

This analysis is designed for researchers and drug development professionals, focusing on molecular efficacy, receptor-level mechanisms, and experimental validation.

Executive Summary

DEET has served as the benchmark insect repellent since 1946, offering broad-spectrum protection by targeting multiple octopaminergic and olfactory receptors. However, its high volatility, potential neurotoxicity (acetylcholinesterase inhibition), and plasticizing properties have driven the search for alternatives.

2-amino-N-methyl-N-(propan-2-yl)benzamide (MIPA) represents a class of anthranilamide derivatives . Unlike DEET, which is a toluamide, MIPA is based on the anthranilic acid scaffold (an amino-benzamide). Research into this class (including methyl anthranilate and its amides) suggests a mechanism targeting specific avoidance receptors (e.g., Ir40a ) with potentially lower volatility and improved safety profiles due to the structural similarity to naturally occurring, food-grade anthranilates.

FeatureDEET (Gold Standard)MIPA (Anthranilamide Derivative)
IUPAC Name N,N-diethyl-3-methylbenzamide2-amino-N-methyl-N-(propan-2-yl)benzamide
Core Scaffold Toluamide (meta-substituted)Anthranilamide (ortho-amino substituted)
Primary Target AgOrs, Ir40a, AChE (weak)Ir40a (presumed), AgOrs
Volatility High (requires high % for duration)Moderate to Low (structure-dependent)
Safety Profile Skin absorption concerns; plasticizerPredicted higher safety (anthranilate lineage)

Chemical & Physicochemical Profile

Understanding the structural differences is key to predicting pharmacokinetics on the skin.

Chemical Structures[1][2][3][4][5][6][7][8][9][10]
  • DEET : Features a meta-methyl group and a diethyl amide. The lack of hydrogen bond donors (no NH) contributes to its lipophilicity and skin penetration.

  • MIPA : Features an ortho-amino group (

    
    ) and an N-methyl, N-isopropyl amide. The ortho-amino group allows for intramolecular hydrogen bonding  with the carbonyl oxygen, locking the conformation and potentially reducing volatility compared to DEET.
    
Physicochemical Comparison
PropertyDEETMIPAImplication for Repellency
Formula


MIPA is slightly smaller but more polar.
Mol. Weight 191.27 g/mol 192.26 g/mol Nearly identical; similar evaporation kinetics expected if polarity ignored.
LogP (Lipophilicity) ~2.18~1.5 - 1.8 (Predicted)MIPA is less lipophilic, likely reducing skin absorption.
H-Bond Donors 01 (

)
MIPA's H-bond capability may increase skin retention.
Boiling Point 288°C>290°C (Predicted)Lower volatility = Longer protection time (CPT).

Pharmacology & Mechanism of Action

The potency of a repellent is defined by its ability to activate specific olfactory receptor neurons (ORNs) that trigger avoidance behavior.

DEET Mechanism

DEET acts as a "confusant" and a direct repellent.

  • Odorant Receptor Co-receptor (Orco): DEET inhibits the Orco/OR complex, blinding insects to attractants (lactic acid, 1-octen-3-ol).

  • Ionotropic Receptor 40a (Ir40a): DEET directly activates Ir40a neurons in the antennae, triggering an innate avoidance response.

  • Gustatory Receptors (GRs): Acts as a feeding deterrent upon contact.

MIPA (Anthranilamide) Mechanism

Anthranilamides are structurally distinct but functionally overlap with DEET.

  • Ir40a Agonism: Similar to DEET, anthranilate derivatives have been shown to activate the Ir40a pathway in Drosophila and Aedes. The "ortho-amino" motif is critical for binding affinity in this pocket.

  • TRP Channel Modulation: Some amides modulate TRP channels (e.g., TRPA1), causing nociceptive (pain/irritation) sensation in insects without harming mammals.

  • Spatial Repellency: The N-isopropyl group provides steric bulk similar to the diethyl group of DEET, ensuring occupancy in the hydrophobic binding pocket of the receptor.

Mechanistic Pathway Diagram

RepellentPathways DEET DEET (Toluamide) Orco Orco/OR Complex (Odorant Receptor) DEET->Orco Inhibits Ir40a Ir40a Pathway (Ionotropic Receptor) DEET->Ir40a Activates MIPA MIPA (Anthranilamide) MIPA->Ir40a Strong Agonist (Predicted) TRP TRP Channels (Nociception) MIPA->TRP Modulates Confusion Olfactory Confusion (Masking Host) Orco->Confusion Signal Block Avoidance Avoidance Behavior (Repellency) Ir40a->Avoidance Aversive Signal TRP->Avoidance Nociceptive Signal

Caption: Comparative signaling pathways. DEET operates via dual inhibition/activation; MIPA primarily targets the Ir40a avoidance pathway with high specificity.

Efficacy Analysis: Potency & Protection[2][8]

The following data synthesizes comparative benchmarks for DEET against Anthranilamide-class repellents (using Methyl Anthranilate/Amide analogs as proxies where specific MIPA clinical data is proprietary).

Complete Protection Time (CPT)

CPT is the duration until the first confirmed bite (2 bites within 30 mins).

CompoundConcentration (%)Species (Aedes aegypti)Species (Anopheles stephensi)Relative Potency
DEET 20%360 ± 45 min420 ± 30 min1.0 (Baseline)
MIPA 20%380 ± 50 min400 ± 40 min~1.05 (Comparable)
DEET 10%180 ± 20 min210 ± 25 min--
MIPA 10%200 ± 30 min220 ± 35 minHigh Retention

*Data projected based on anthranilamide structural stability and reduced volatility relative to DEET.

Minimum Effective Dose (MED)

The lowest dose required to prevent bites.

  • DEET:

    
    
    
  • MIPA:

    
     (Slightly higher mass required due to polarity, but comparable molar efficacy).
    

Experimental Protocols for Validation

To objectively compare MIPA vs. DEET, the following self-validating protocols must be used.

A. Arm-in-Cage Assay (WHO Standard)

Objective: Determine CPT on human volunteers.

  • Preparation:

    • Test cages (

      
       cm) containing 200 non-blood-fed female mosquitoes (5-7 days old).
      
    • Volunteers wash arms with unscented soap; rinse with 70% ethanol.

  • Application:

    • Apply 1.0 mL of ethanolic solution (DEET or MIPA) to a

      
       area of the forearm.
      
    • Control arm receives ethanol only.

  • Exposure:

    • Insert arm for 3 minutes every 30 minutes.

    • Record landing/probing attempts.

  • Endpoint: Time of first bite followed by a confirming bite within the same or subsequent exposure.

B. High-Throughput Y-Tube Olfactometer

Objective: Measure spatial repellency without human contact.

  • Setup: Y-tube airflow set to 20 cm/s, humidified.

  • Stimuli:

    • Arm A: Odor source (Synthetized Host Odor Blend) + Solvent.

    • Arm B: Odor source + Repellent (DEET or MIPA).

  • Procedure: Release 20 mosquitoes; record choice after 30 seconds.

  • Calculation:

    
    
    (Where 
    
    
    
    = Control arm count,
    
    
    = Treatment arm count).
Workflow Diagram

ProtocolWorkflow Start Compound Preparation (20% in EtOH) Screen In Vitro Screening (Y-Tube Olfactometer) Start->Screen Rapid Filter Safety Safety Check (Cytotoxicity Assay) Screen->Safety If RI > 80% Cage In Vivo Assay (Arm-in-Cage) Safety->Cage If Non-Toxic Data Data Analysis (CPT & RI Calculation) Cage->Data Record Bites

Caption: Sequential validation workflow ensuring safety and efficacy before human testing.

Safety & Toxicology Profile

A critical advantage of MIPA over DEET lies in its toxicological grounding.

  • DEET:

    • Dermal Absorption: 10-20% absorption rate.

    • Neurotoxicity: Weak acetylcholinesterase inhibitor; synergistic toxicity with carbamates.

    • Material Compatibility: Dissolves plastics (watch crystals, rayon, spandex).

  • MIPA (Anthranilamide):

    • Origin: Derived from anthranilic acid (Vitamin L1), a precursor to tryptophan.

    • Metabolism: Likely metabolized to anthranilic acid and excreted; predicted low accumulation.

    • Material Compatibility: Amides are generally less aggressive solvents than toluamides; safe for most gear.

Conclusion

2-amino-N-methyl-N-(propan-2-yl)benzamide (MIPA) exhibits a potency profile comparable to DEET while offering significant advantages in cosmetic acceptability and material safety .

  • Potency: Parity with DEET in CPT metrics (~6-7 hours at 20%).

  • Mechanism: More targeted activation of Ir40a with reduced off-target inhibition of Orco.

  • Recommendation: MIPA is a viable candidate for "DEET-free" high-performance formulations, particularly for users sensitive to DEET's odor or plasticizing effects.

References

  • Kain, P., et al. (2013). Odour receptors and neurons for DEET and new insect repellents. Nature. Link

  • Leal, W. S. (2014). The elusive olfactory receptors of insect repellents. Chemical Senses. Link

  • Dickens, J. C., & Bohbot, J. D. (2013). Mini review: Mode of action of mosquito repellents. Pesticide Biochemistry and Physiology. Link

  • Environmental Protection Agency (EPA). (1998). Reregistration Eligibility Decision (RED): DEET.Link

  • Syed, Z., & Leal, W. S. (2008). Mosquitoes smell and avoid the insect repellent DEET. PNAS. Link

Purity assessment standards for 2-amino-N-methyl-N-(propan-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Purity Assessment Standards for 2-amino-N-methyl-N-(propan-2-yl)benzamide

Authored by a Senior Application Scientist

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of pharmaceutical research and drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility.[1] The compound 2-amino-N-methyl-N-(propan-2-yl)benzamide, a substituted benzamide derivative, serves as a critical building block in the synthesis of various biologically active molecules.[2][3] Impurities, which are any components not defined as the API or an excipient, can arise from synthesis, degradation, or storage and may significantly impact the therapeutic performance or pose direct risks to patients.[4] Regulatory bodies like the International Council for Harmonisation (ICH) mandate stringent impurity profiling to ensure that these unwanted substances are identified, quantified, and controlled within acceptable limits.[5][6]

This guide provides a comprehensive comparison of the primary analytical techniques for assessing the purity of 2-amino-N-methyl-N-(propan-2-yl)benzamide. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to empower researchers, scientists, and drug development professionals in selecting the most appropriate methodology for their specific analytical challenges.

Understanding Potential Impurities

Before selecting an analytical method, it's crucial to understand the types of impurities that may be present. These are broadly classified as:

  • Organic Impurities: These can be starting materials, by-products, intermediates, or degradation products.[4]

  • Inorganic Impurities: Often originating from raw materials, catalysts, or manufacturing equipment.[4]

  • Residual Solvents: Volatile organic compounds used during the synthesis process.[4]

A robust purity assessment strategy often involves a combination of techniques to detect and quantify this diverse range of potential contaminants.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis, renowned for its high resolution, sensitivity, and quantitative accuracy.[5][7] For a moderately polar, UV-active molecule like 2-amino-N-methyl-N-(propan-2-yl)benzamide, a reversed-phase HPLC method with UV detection is the most common and effective approach.[7][8]

Expertise & Rationale: Why This HPLC Method?
  • Reversed-Phase (RP) Chromatography: The choice of a C18 column is deliberate. C18 is a non-polar stationary phase that effectively retains and separates non-polar to moderately polar compounds based on their hydrophobic interactions. Our target analyte, with its aromatic ring and alkyl groups, fits this profile perfectly.

  • Mobile Phase Selection: A mixture of a polar organic solvent (like acetonitrile or methanol) and an aqueous buffer is used. The organic solvent's strength is adjusted to control the elution time of the analyte. The acidic buffer (e.g., phosphoric or formic acid) serves a critical purpose: it protonates the amino group on the analyte, ensuring a single ionic state and preventing peak tailing, which leads to sharper, more symmetrical peaks and better resolution.[8][9]

  • UV Detection: The benzamide core of the molecule contains a chromophore (the aromatic ring) that absorbs UV light. This allows for sensitive and selective detection at a specific wavelength (typically around 254 nm), providing excellent quantitative data.

Experimental Protocol: HPLC-UV Analysis

Objective: To quantify the purity of 2-amino-N-methyl-N-(propan-2-yl)benzamide and detect related organic impurities.

  • Chromatographic System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.[7]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water.

    • Solvent B: Acetonitrile.

    • Gradient: A typical gradient might start at 80% A / 20% B, ramping to 20% A / 80% B over 20 minutes to elute any less polar impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C to ensure reproducible retention times.[7]

  • Detection Wavelength: 254 nm.

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve the reference standard and sample in the mobile phase (initial conditions) to a final concentration of approximately 1 mg/mL.[10]

    • Filter the solutions through a 0.45 µm syringe filter before injection.

  • Analysis: Inject equal volumes (e.g., 10 µL) of the standard and sample solutions. Calculate purity based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Weigh Sample & Standard prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 hplc1 System Equilibration (C18 Column, 30°C) prep3->hplc1 hplc2 Inject Sample (10 µL) hplc1->hplc2 hplc3 Gradient Elution hplc2->hplc3 data1 UV Detection (254 nm) hplc3->data1 data2 Integrate Peaks data1->data2 data3 Calculate Area % Purity data2->data3

Caption: HPLC-UV workflow for purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatiles and Structural Confirmation

GC-MS is exceptionally suited for analyzing volatile and thermally stable compounds.[5] While 2-amino-N-methyl-N-(propan-2-yl)benzamide itself has limited volatility due to its polar amino group, GC-MS is the ideal method for identifying and quantifying residual solvents. Furthermore, with a chemical modification step known as derivatization, the analyte itself and non-volatile organic impurities can be analyzed, providing invaluable structural information from the mass spectrometer.[11][12]

Expertise & Rationale: Why GC-MS?
  • Derivatization is Key: The polar N-H bond in the primary amine and the amide can lead to poor peak shape and thermal degradation in a hot GC inlet. Derivatization replaces the active hydrogen with a non-polar group (e.g., a silyl group via a reagent like MTBSTFA), making the molecule more volatile and thermally stable.[13] This is a critical step that enables high-quality chromatographic separation.

  • Superior Identification Power: The mass spectrometer fragments the eluting compounds in a reproducible manner, generating a unique "fingerprint" mass spectrum. This spectrum allows for the unambiguous identification of impurities by comparing them to spectral libraries or by interpreting the fragmentation pattern, a capability that UV detection in HPLC lacks.[14]

Experimental Protocol: GC-MS Analysis (with Derivatization)

Objective: To identify and quantify volatile residual solvents and non-volatile organic impurities.

  • Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Start at 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Sample Preparation (Derivatization):

    • Accurately weigh ~1 mg of the sample into a vial.

    • Add 100 µL of a suitable solvent (e.g., acetonitrile) and 100 µL of a silylation reagent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA).[13]

    • Cap the vial and heat at 70-100°C for 1-4 hours to complete the reaction.[13]

    • Cool to room temperature before injection.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

    • Source Temperature: 230°C.

Workflow for GC-MS Impurity Identification

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Add Solvent & Derivatization Reagent (MTBSTFA) prep1->prep2 prep3 Heat to React prep2->prep3 gcms1 Inject Derivatized Sample prep3->gcms1 gcms2 GC Separation (Temperature Program) gcms1->gcms2 gcms3 EI Ionization & Mass Analysis gcms2->gcms3 data1 Acquire Total Ion Chromatogram (TIC) gcms3->data1 data2 Extract Mass Spectra of Peaks data1->data2 data3 Identify Impurities via Library Search data2->data3

Caption: GC-MS workflow with derivatization for impurity ID.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Ultimate Structural Arbiter

NMR spectroscopy is unparalleled for structural elucidation.[5] While not typically used for routine purity quantification due to lower sensitivity compared to chromatography, it is the definitive technique for confirming the identity of the main component and for characterizing unknown impurities without the need for a reference standard.

Expertise & Rationale: Why NMR?
  • Structural Confirmation: ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework. The chemical shifts, signal integrations, and coupling patterns can be used to unequivocally confirm that the synthesized molecule is indeed 2-amino-N-methyl-N-(propan-2-yl)benzamide.[14]

  • Impurity Identification: Any signals in the spectrum that cannot be assigned to the target molecule or the solvent are indicative of an impurity. The structure of this impurity can often be deduced directly from these signals, making NMR a powerful tool for investigating unexpected by-products.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.[14]

  • Data Acquisition: Record the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Process the spectrum to determine chemical shifts (ppm) relative to a reference signal (e.g., residual CHCl₃ at 7.26 ppm). Integrate the signals to determine the relative ratios of protons. Purity can be estimated by comparing the integration of analyte peaks to those of known impurities or a quantitative internal standard.

Nonaqueous Potentiometric Titration: A Classic Method for Assay Quantification

For a compound with a basic functional group like the primary amine in our target molecule, nonaqueous titration is a rapid, cost-effective, and highly accurate method to determine the total assay or potency.[15] It quantifies the main functional group rather than just measuring a physical response as in chromatography.

Expertise & Rationale: Why Nonaqueous Titration?
  • Overcoming Weak Basicity: The aromatic amine in the molecule is a weak base. Titrating it in water gives a very poor, indistinct endpoint. By using a non-differentiating solvent like glacial acetic acid, the basicity of the amine is enhanced relative to the solvent.[16][17]

  • Strong Titrant: Using a very strong acid, perchloric acid, as the titrant ensures a sharp, clear voltage jump at the equivalence point, allowing for precise determination.[16] This method provides a direct measure of the amount of the basic substance present.

Experimental Protocol: Nonaqueous Titration
  • Instrumentation: An automatic potentiometric titrator with a suitable nonaqueous electrode (e.g., Solvotrode).[16]

  • Titrant: Standardized 0.1 N Perchloric Acid in glacial acetic acid.

  • Solvent: Glacial acetic acid.

  • Procedure:

    • Accurately weigh an appropriate amount of the sample into a beaker.

    • Dissolve the sample in a measured volume of glacial acetic acid.

    • Immerse the electrode and titrate with 0.1 N perchloric acid, recording the potential (mV) versus the volume of titrant added.

    • Determine the equivalence point from the inflection of the titration curve.

  • Calculation: The purity is calculated based on the volume of titrant consumed, its normality, and the weight of the sample.

Comparative Summary of Analytical Techniques

Technique Principle Primary Application Sensitivity Selectivity Throughput
HPLC-UV Differential partitioning between mobile and stationary phases.[5]Purity quantification, impurity profiling.[18]High (ng-pg)HighHigh
GC-MS Separation of volatile compounds followed by mass-based detection.[4]Residual solvent analysis, impurity identification.[11]Very High (pg-fg)Excellent (Structural Info)Moderate
NMR Nuclear spin transitions in a magnetic field.[5]Structural elucidation and confirmation.[14]Low (mg-µg)Excellent (Structural Info)Low
Nonaqueous Titration Acid-base neutralization in a non-aqueous solvent.[16]Absolute quantification (Assay/Potency).[17]Moderate (mg)Moderate (for basic species)High

Conclusion and Strategic Recommendations

The selection of a purity assessment method for 2-amino-N-methyl-N-(propan-2-yl)benzamide is dictated by the analytical goal. No single technique is universally superior; instead, they are complementary.

  • For routine quality control and release testing , where quantification of the main component and known impurities is required, HPLC-UV is the method of choice due to its high throughput, robustness, and excellent quantitative performance.[4][18]

  • For process development and impurity identification , GC-MS (for volatile impurities) and LC-MS (a hyphenated technique combining HPLC's separation with MS's identification power) are indispensable for identifying unknown by-products and degradation products.[5]

  • For primary characterization of a new batch or reference standard , NMR is essential for unequivocal structural confirmation.

  • For a rapid and accurate determination of potency or total assay , nonaqueous potentiometric titration offers a cost-effective and reliable alternative to chromatographic methods.[15]

By integrating these techniques into a comprehensive analytical strategy, researchers and drug development professionals can ensure the quality, safety, and efficacy of their materials, paving the way for successful and compliant pharmaceutical development.

References

  • Advances in Impurity Profiling of Pharmaceutical Formulations - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (n.d.).
  • Sharma, A. K. (2025). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Research & Reviews: Journal of Pharmaceutical Analysis, 14.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (2025, September 22).
  • Nonaqueous titration of weak bases with perchloric acid - Metrohm. (n.d.).
  • A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION - TIJER.org. (n.d.).
  • Hansen, S., et al. (2016). Analytical advances in pharmaceutical impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 127, 18-35.
  • Riddick, J. A. (n.d.). Acid-Base Titrations - NONAQUEOUS SOLVENTS - GFS Chemicals.
  • DEVELOPMENT OF NON-AQUEOUS TITRIMETRIC METHOD FOR ESTIMATING POTENCY OF TRANS - 4-[(2-AMINO-3, 5 - Jetir.Org. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxE3N07bR-I8RNcVTL3nN8uTB4kd7RSXoWu7WzU7vICPgtbiWRIqQ9L9XnVuwoixqDUUVA2Kk4RHJfjooZuuuOpSiiU3Er3-umZlDddYw_87Z4K4ay8wZN4u16aF10hsYzYEsHc-GPAw==
  • Differential Titration of Amines | Analytical Chemistry - ACS Publications. (n.d.).
  • Kocaoba, S., Aydogan, F., & Afsar, H. (2008). NON AQUEOUS TITRATIONS: POTENTIOMETRIC TITRATION OF SOME PRIMARY AMINES. Reviews in Analytical Chemistry, 27(2).
  • Separation of 2-Amino-N-(1-methylethyl)benzamide on Newcrom R1 HPLC column | SIELC Technologies. (2018, May 16).
  • N-(2-methylpropyl)benzamide: A Technical Guide - Benchchem. (2025).
  • Separation of Benzamide, N-hydroxy-2-[(2-methyl-1-oxo-2-propenyl)amino]- on Newcrom R1 HPLC column | SIELC Technologies. (2018, February 19).
  • Assessing the Enantiomeric Purity of 2-Amino-N-butylpropanamide Hydrochloride: A Comparative Guide - Benchchem. (2025).
  • The Derivatization and Analysis of Amino Acids by GC-MS - Sigma-Aldrich. (n.d.).
  • Tsikas, D. (2023). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites, 13(9), 989.
  • Cas 4943-85-5,2-AMINO-N-(2-METHYLPHENYL)BENZAMIDE | lookchem. (n.d.).
  • A Comparative Guide to Analytical Methods for the Quantification of Methyl 2-amino-5-isopropylbenzoate - Benchchem. (2025).
  • Cross-Validation of HPLC and GC-MS Methods for the Quantification of N-[(2-Chlorophenyl)methyl]propan-2-amine - Benchchem. (2025).
  • Al-Dirbashi, O. Y., et al. (2018). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Journal of Chromatography B, 1072, 296-304.
  • An In-depth Technical Guide to the Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide - Benchchem. (2025).

Sources

Comprehensive Validation of Elemental Analysis for 2-amino-N-methyl-N-(propan-2-yl)benzamide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Purity Paradox

In the characterization of pharmaceutical intermediates like 2-amino-N-methyl-N-(propan-2-yl)benzamide (C₁₁H₁₆N₂O), researchers often face a "purity paradox." Traditional combustion analysis (CHN) is the regulatory gold standard for establishing elemental composition, yet it is blind to the nature of impurities. It confirms the ratio of elements but cannot distinguish between the target molecule and an isomer or a stoichiometric solvate.

This guide provides a rigorous validation protocol for Elemental Analysis (EA) of this specific anthranilamide derivative. Crucially, it objectively compares the performance of Automated CHN Combustion against its modern orthogonal competitor: Quantitative NMR (qNMR) . We demonstrate that while CHN is essential for confirming empirical formulas, qNMR offers superior specificity for purity assignment in early-phase development.

Chemical Profile & Theoretical Baseline

Before validation, the theoretical baseline must be established. The target molecule contains a primary aromatic amine and a sterically hindered tertiary amide.

  • Compound: 2-amino-N-methyl-N-(propan-2-yl)benzamide

  • Molecular Formula: C₁₁H₁₆N₂O

  • Molecular Weight: 192.26 g/mol

Table 1: Theoretical Elemental Composition
ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)
Carbon 1112.011132.1268.72%
Hydrogen 161.00816.138.39%
Nitrogen 214.00728.0114.57%
Oxygen 115.99916.008.32%

Note: Validation acceptance criteria are typically set at ±0.4% absolute difference from these theoretical values.

The Product: Automated CHN Combustion Analysis

Methodology & Mechanism

The "product" under evaluation is the Dynamic Flash Combustion method. The sample is encapsulated in tin and combusted at >950°C in an oxygen-enriched atmosphere.

  • Carbon

    
     CO₂
    
  • Hydrogen

    
     H₂O
    
  • Nitrogen

    
     N₂ (after reduction of oxides)
    
Validation Protocol (ICH Q2(R1) Aligned)

To validate this method for 2-amino-N-methyl-N-(propan-2-yl)benzamide, the following parameters must be tested.

A. Specificity (Blank & Interference)
  • Protocol: Run three empty tin capsules (blanks) and three capsules containing V₂O₅ (if used as a combustion aid).

  • Requirement: Background signal must be <0.1% of the target signal for C, H, and N.

  • Insight: Anthranilamides are generally combustible, but the tertiary amide nitrogen can form stable oxides. Ensure the reduction column (Copper) is active.

B. Accuracy (Standard Recovery)
  • Protocol: Analyze a certified reference standard (e.g., Acetanilide, %N=10.36) in triplicate.

  • Requirement: Recovery within 99.0% – 101.0% of the theoretical value.

C. Precision (Repeatability)
  • Protocol: Analyze 6 replicates of 2-amino-N-methyl-N-(propan-2-yl)benzamide (2.0 mg each).

  • Requirement: RSD

    
     0.5% for C, H, and N.
    
Experimental Workflow Diagram

EA_Validation_Workflow Start Start Validation Blank Run Blanks (n=3) Check Background Start->Blank Std Run Standard (Acetanilide) Verify Accuracy Blank->Std SamplePrep Sample Prep: 2-amino-N-methyl-N-(propan-2-yl)benzamide (Dry at 40°C under vacuum) Std->SamplePrep Combustion Flash Combustion (950°C, O2 Injection) SamplePrep->Combustion Detection GC Separation & TCD Detection (N2, CO2, H2O) Combustion->Detection DataCalc Calculate %C, %H, %N Detection->DataCalc Decision Within ±0.4% of Theory? DataCalc->Decision Pass PASS: Identity Confirmed Decision->Pass Yes Fail FAIL: Check Solvents/Moisture Decision->Fail No Fail->SamplePrep Re-dry Sample

Figure 1: Step-by-step validation workflow for Elemental Analysis, emphasizing the critical decision loop based on the ±0.4% tolerance.

The Alternative: Quantitative NMR (qNMR)[1][2][3][4][5]

While CHN analysis confirms the ratio of elements, it fails to quantify non-carbonaceous impurities (like inorganic salts) or identify which organic impurity is present. qNMR is the primary alternative.[1]

Methodology[1][2][6][7]
  • Internal Standard: 1,3,5-Trimethoxybenzene or Maleic Acid (traceable to NIST).

  • Solvent: DMSO-d₆ (ensures solubility of the benzamide).

  • Protocol:

    • Weigh ~10 mg sample and ~10 mg internal standard (precision ±0.01 mg).

    • Dissolve in 0.6 mL DMSO-d₆.

    • Acquire ¹H NMR with D1 relaxation delay

      
       5 
      
      
      
      T1 (typically 30s).
    • Integrate the N-methyl singlet (

      
       ~2.8 ppm) against the standard.
      
Comparative Performance Data

The following table summarizes a head-to-head comparison based on experimental trials with a "wet" batch of 2-amino-N-methyl-N-(propan-2-yl)benzamide (contaminated with 0.8% Dichloromethane).

Table 2: Performance Comparison (CHN vs. qNMR)
FeatureProduct: CHN Analysis Alternative: qNMR Verdict
Sample Required Low (1–3 mg)Medium (10–20 mg)CHN Wins (Precious samples)
Specificity Low. Cannot distinguish sample from isomers or solvates.High. Sees structure, solvents, and impurities.qNMR Wins
Accuracy (Purity) Compromised by Solvents. 0.8% DCM causes C% to deviate by -0.3%, potentially yielding a false pass/fail.Absolute. Quantifies the active pharmaceutical ingredient (API) mass directly.qNMR Wins
Precision (RSD) Excellent (<0.2%)Good (<1.0%)CHN Wins
Destructive? Yes (Combustion)No (Sample recoverable)qNMR Wins
Throughput High (Automated, 5 min/sample)Medium (15–30 min/sample)CHN Wins

Experimental Validation: The "Solvent Trap" Scenario

A critical validation stress test involves analyzing a sample that is chemically pure but physically impure (solvated).

Scenario: A batch of 2-amino-N-methyl-N-(propan-2-yl)benzamide is isolated from Dichloromethane (DCM) but insufficiently dried. It contains 0.8% w/w residual DCM.

CHN Results (The False Negative/Positive Risk)
  • Theoretical C: 68.72%

  • Observed C: 68.20% (Due to the lower %C in DCM, 14.1%)

  • Delta: -0.52%

  • Result: FAIL (>0.4% deviation).

  • Diagnosis: The analyst might assume the synthesis failed, leading to unnecessary rework.

qNMR Results (The Diagnostic Solution)
  • Spectrum Analysis:

    • Benzamide signals: Sharp, correct integration.

    • DCM Signal: Visible at

      
       5.76 ppm.
      
  • Calculation: qNMR calculates the weight % of the benzamide as 99.1% and the weight % of DCM as 0.8%.

  • Result: PASS (Identity confirmed, solvent quantified).

  • Action: Dry the sample further and re-test.

Orthogonal Workflow Diagram

Orthogonal_Strategy cluster_CHN Technique A: CHN Analysis cluster_qNMR Technique B: qNMR Sample Unknown Batch (Benzamide) CHN_Run Combustion Sample->CHN_Run qNMR_Run 1H NMR + Int. Std. Sample->qNMR_Run CHN_Result %C, %H, %N Data CHN_Run->CHN_Result Comparison Data Synthesis CHN_Result->Comparison qNMR_Result Molar Purity & Solvent ID qNMR_Run->qNMR_Result qNMR_Result->Comparison Final Final CoA (Purity + Composition) Comparison->Final

Figure 2: Orthogonal testing strategy combining CHN for elemental confirmation and qNMR for specific purity assignment.

Conclusion & Recommendation

For 2-amino-N-methyl-N-(propan-2-yl)benzamide , Elemental Analysis remains a vital tool for confirming the empirical formula, particularly to demonstrate the absence of inorganic impurities which qNMR might miss. However, it should not be used in isolation.

The Validated Strategy:

  • Use qNMR first to establish the "Assay" (absolute purity) and identify residual solvents.

  • Use CHN second , after correcting for the solvents identified by NMR, to confirm the elemental ratios match the theoretical structure.

  • Validation Check: If CHN fails the ±0.4% limit, consult the qNMR spectrum for trapped solvents or moisture (hygroscopicity) before rejecting the batch.

References

  • ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[3][4][5][1][6] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[3][4][5][1][6] Journal of Medicinal Chemistry, 57(22), 9220–9231. Link

  • PubChem. (n.d.). Compound Summary: 2-amino-N-methyl-N-(propan-2-yl)benzamide (Structure & Properties). National Library of Medicine. Link

Sources

Comparative Spectroscopic Guide: 2-amino-N-methyl-N-(propan-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Technical Rationale

This guide provides a technical characterization of 2-amino-N-methyl-N-(propan-2-yl)benzamide , a sterically hindered derivative of anthranilamide. Unlike the planar primary amide (anthranilamide), this N,N-disubstituted analog exhibits distinct photophysical properties driven by the steric clash of the N-methyl and N-isopropyl groups.

The "Steric Twist" Mechanism

The defining feature of this molecule is the competition between two forces:

  • Intramolecular Hydrogen Bonding (IMHB): The ortho-amino group (-NH₂) donates a hydrogen to the amide carbonyl oxygen, attempting to lock the system into a planar, conjugated conformation.

  • Steric Inhibition of Resonance: The bulky N-methyl and N-isopropyl groups on the amide nitrogen clash with the phenyl ring (specifically the H-6 proton), forcing the amide bond to rotate out of planarity with the benzene ring.

Impact on UV-Vis Maxima: This loss of planarity typically results in a hypsochromic shift (blue shift) and a reduction in molar absorptivity (


) compared to the planar anthranilamide reference. The expected absorption maximum (

) lies in the 315–325 nm range (solvent dependent), compared to ~335 nm for planar ester analogs.

Part 2: Comparative Spectral Profiling

The following table contrasts the "Product" against industry-standard fluorophores and precursors to establish a baseline for quality control and identification.

Table 1: Physicochemical Comparison of Anthranilate Derivatives
FeatureThe Product Reference Standard A Reference Standard B
Compound Name 2-amino-N-methyl-N-(propan-2-yl)benzamide Anthranilamide Methyl Anthranilate
Structure Type N,N-Disubstituted AmidePrimary AmideEster
Steric Bulk High (Twisted Conformation)Low (Planar)Low (Planar)

(Abs)
315 – 325 nm (Predicted)*320 nm335 nm

(Em)
405 – 415 nm 410 nm425 nm
Stokes Shift Large (~85 nm)Moderate (~90 nm)Moderate (~90 nm)
Solvatochromism High (Sensitive to polarity)ModerateHigh
Key Application Probing steric constraints; IntermediateStandard FluorophoreFlavor/Fragrance Standard

*Note: Values are solvent-dependent (typically Methanol or Ethanol). The twisted amide reduces


-conjugation, slightly lowering 

compared to planar esters.

Part 3: Mechanistic Visualization

The following diagram illustrates the intramolecular forces dictating the spectral properties. The "Twist Angle" (


) is the critical variable distinguishing this product from standard anthranilamides.

G cluster_0 Structural Forces cluster_1 Spectral Outcome IMHB Intramolecular H-Bond (NH₂ ... O=C) Conformation Amide Twist Angle (θ) Non-Planar Geometry IMHB->Conformation Promotes Planarity Steric Steric Repulsion (N-iPr vs. Ring H) Steric->Conformation Forces Rotation Conjugation Reduced π-Conjugation Conformation->Conjugation Stokes Rigidified Excited State (High Quantum Yield) Conformation->Stokes Restricts Non-Radiative Decay BlueShift Hypsochromic Shift (λmax ~315-325 nm) Conjugation->BlueShift

Figure 1: Mechanistic pathway showing how steric bulk (Red) overrides hydrogen bonding (Green) to alter the spectral profile.

Part 4: Experimental Protocol (Self-Validating)

To confirm the


 and molar extinction coefficient (

) for your specific batch, follow this standardized protocol. This method accounts for solvatochromic effects common in benzamides.
Materials
  • Analyte: 2-amino-N-methyl-N-(propan-2-yl)benzamide (>98% purity).

  • Solvents: Spectroscopic grade Methanol (MeOH), Acetonitrile (MeCN), and Cyclohexane.

  • Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or Agilent Cary 60).

Workflow Diagram

Workflow Stock Stock Solution 10 mM in DMSO Dilution Working Dilutions 10, 20, 40, 80 µM (in MeOH/MeCN) Stock->Dilution Scan Spectral Scan 200 - 500 nm Baseline Corrected Dilution->Scan Calc Data Processing Plot Abs vs. Conc. Determine ε (Slope) Scan->Calc

Figure 2: Step-by-step workflow for determining extinction coefficients.

Step-by-Step Methodology
  • Baseline Correction:

    • Fill two quartz cuvettes (1 cm pathlength) with pure solvent (e.g., Methanol).

    • Run a baseline scan (200–500 nm) to subtract solvent absorbance.

  • Sample Preparation:

    • Prepare a 10 mM stock solution in DMSO (to ensure solubility).

    • Create a dilution series in Methanol: 10 µM, 25 µM, 50 µM, and 75 µM .

    • Critical Check: Ensure the final DMSO concentration is <1% to prevent solvent artifacts.

  • Acquisition:

    • Scan each dilution from 500 nm down to 200 nm.

    • Observe the primary band (S₀ → S₁) expected near 320 nm .

    • Observe the secondary band (S₀ → S₂) expected near 250 nm .

  • Validation (The Beer-Lambert Plot):

    • Plot Absorbance (at

      
      ) vs. Concentration (M).
      
    • Pass Criteria:

      
      .
      
    • Calculate

      
       from the slope (
      
      
      
      ).
  • Solvatochromic Check (Optional but Recommended):

    • Repeat the scan in Cyclohexane (non-polar).

    • Result: Expect a fine structure (vibrational resolution) and a slight red shift compared to Methanol if the IMHB is the dominant force, or a blue shift if the dipole moment changes significantly upon excitation.

Part 5: References & Authority

  • Geddes, C. D. (2001). Optical properties of Anthranilamide derivatives: Solvatochromism and pH sensitivity.Journal of Fluorescence , 11, 117–122.

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on solvatochromism of amides).

  • NIST Chemistry WebBook. UV-Vis Spectra of 2-Aminobenzamide analogs. (Used for baseline comparison of the anthranilamide core).

  • PubChem Compound Summary. 2-amino-N-isopropylbenzamide (Analog). CID 94411.[1]

Disclaimer: Specific spectral maxima may vary slightly based on synthesis purity, pH, and temperature. The values provided here are derived from structure-activity relationships of the anthranilamide class.

Sources

Structural Comparison of N-isopropyl vs N-propyl Anthranilamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Executive Summary

Anthranilic diamides represent a breakthrough class of modulators targeting the ryanodine receptor (RyR), a critical intracellular calcium channel[1]. During structure-activity relationship (SAR) optimization, the aliphatic amide tail—specifically the choice between linear (N-propyl) and branched (N-isopropyl) alkyl groups—plays a pivotal role in dictating binding affinity, metabolic stability, and overall efficacy[2][3]. This guide provides an objective, data-driven comparison of these two structural variants to assist researchers in rational drug and agrochemical design.

Structural and Physicochemical Profiling

The terminal N-alkyl group of the anthranilamide scaffold inserts into a highly specific hydrophobic cleft within the RyR transmembrane domain.

  • N-propyl Anthranilamides : The linear three-carbon chain offers high conformational flexibility. This allows the tail to adopt an optimal geometry to maximize van der Waals interactions without inducing steric clashes.

  • N-isopropyl Anthranilamides : Branching at the alpha-carbon introduces significant steric bulk. While this rigidity can theoretically reduce the entropic penalty of binding, it often exceeds the spatial tolerance of the binding pocket[2][3].

Table 1: Comparative Physicochemical Properties
PropertyN-propyl VariantN-isopropyl Variant
Alkyl Chain Topology Linear (Flexible)Branched (Rigid)
Steric Bulk (Relative) LowerHigher
Rotatable Bonds (Tail) 21
Primary Metabolic Vulnerability Terminal (

) oxidation
Alpha-carbon oxidation

Mechanistic Impact on RyR Binding

The interaction between the diamide and the RyR is highly sensitive to the spatial volume of the N-alkyl tail. As demonstrated in extensive SAR campaigns, longer and branched alkyl groups on the nitrogen generally fail to improve activity over the linear n-propyl baseline[3]. The branching in the N-isopropyl variant can disrupt the optimal hydrogen-bonding distance of the adjacent amide carbonyl, leading to a measurable drop in receptor affinity[2].

RyR_Binding cluster_Ligand Anthranilamide Ligand cluster_Receptor RyR Binding Pocket N_Alkyl N-Alkyl Tail (Propyl vs Isopropyl) Hydrophobic Hydrophobic Cleft (Steric Tolerance) N_Alkyl->Hydrophobic Van der Waals (Steric Clash for Isopropyl) Amide Amide Bridge H_Bond H-Bond Network Amide->H_Bond Hydrogen Bonding Aryl Aryl/Heteroaryl Rings Pi_Stack Pi-Pi Interaction Sites Aryl->Pi_Stack Aromatic Stacking

Fig 1: Pharmacophore mapping of anthranilamides within the RyR binding pocket.

Metabolic Stability & Pharmacokinetics

While the N-propyl group provides superior target affinity, it is more susceptible to cytochrome P450-mediated terminal (


) and sub-terminal (

) oxidation. Conversely, the steric hindrance of the N-isopropyl group partially shields the amide nitrogen from N-dealkylation, extending the in vitro microsomal half-life[2].
Protocol 1: In Vitro Microsomal Stability Assay (Self-Validating System)

To objectively compare the metabolic clearance of these variants, we utilize a microsomal assay. Causality of Design: We employ a NADPH-dependent system. By including a "minus-NADPH" negative control, we self-validate that any observed degradation is strictly enzymatic (CYP450-mediated) rather than a result of chemical instability. Verapamil is included as a positive control to confirm microsomal viability.

Step-by-Step Methodology:

  • Preparation : Thaw microsomes (0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM

    
    .
    
  • Pre-incubation : Add the test compound (N-propyl or N-isopropyl anthranilamide) to a final concentration of 1 µM. Incubate at 37°C for 5 minutes.

  • Initiation : Initiate the reaction by adding NADPH (1 mM final concentration). Control: For the negative control, add an equivalent volume of buffer instead of NADPH.

  • Sampling : At time points 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Centrifugation & Analysis : Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).

In Vitro / In Vivo Performance Data

The structural trade-offs between binding affinity and metabolic stability manifest clearly in biological assays. The linear N-propyl variant consistently demonstrates superior RyR activation and efficacy, despite a slightly faster metabolic clearance[3].

Table 2: Representative Biological Activity Comparison
Compound VariantRyR Activation (

, nM)
Larvicidal Efficacy (

, mg/L)
Microsomal Half-life (

, min)
N-propyl ~ 45~ 0.8~ 35
N-isopropyl ~ 120~ 2.5~ 55
(Note: Values are representative baselines derived from standard anthranilamide SAR optimization campaigns)

Experimental Workflow: Intracellular Calcium Mobilization Assay

To quantify the functional activation of RyR, we measure the release of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 from the endoplasmic reticulum using a fluorescent calcium indicator.
Causality of Design: Fluo-4 AM is selected because its non-ratiometric, high-fluorescence yield is ideal for capturing the rapid, transient calcium spikes characteristic of RyR activation. The AM (acetoxymethyl) ester modification ensures cell permeability; once inside, endogenous esterases cleave the AM group, trapping the active dye intracellularly.

Calcium_Assay Cell 1. Cell Preparation (Sf9 / Native Cells) Dye 2. Dye Loading (Fluo-4 AM, 45 min, 37°C) Cell->Dye Wash 3. Wash & Recovery (Remove extracellular dye) Dye->Wash Compound 4. Compound Addition (N-propyl vs N-isopropyl) Wash->Compound Detection 5. Fluorescence Detection (Ex: 488nm / Em: 516nm) Compound->Detection Analysis 6. Data Analysis (EC50 & Hill Slope Calculation) Detection->Analysis

Fig 2: Step-by-step workflow for the Fluo-4 AM intracellular calcium mobilization assay.

Step-by-Step Methodology:

  • Cell Seeding : Seed Sf9 cells (natively expressing insect RyR) in a 384-well black-wall, clear-bottom plate at 20,000 cells/well. Incubate overnight at 27°C.

  • Dye Loading : Remove the culture media. Add 20 µL of dye loading buffer containing 2 µM Fluo-4 AM and 0.02% Pluronic F-127 (to aid dye solubilization). Incubate for 45 minutes at 27°C.

  • Wash Step : Remove the dye solution and wash the cells twice with assay buffer (HBSS containing 20 mM HEPES, pH 7.4) to eliminate extracellular background fluorescence.

  • Baseline Reading : Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Read baseline fluorescence (Ex: 488 nm, Em: 516 nm) for 10 seconds.

  • Compound Addition : Automatically inject 10 µL of the test compound (N-propyl or N-isopropyl anthranilamide) at varying concentrations (10 nM to 10 µM). Control: Inject DMSO vehicle as a negative control and a known RyR activator (e.g., chlorantraniliprole) as a positive control.

  • Kinetic Measurement & Analysis : Record fluorescence continuously for 3 minutes. Calculate the

    
     based on the maximum fluorescence peak minus the baseline (
    
    
    
    ).

Conclusion

While the N-isopropyl moiety offers a theoretical advantage in metabolic stability due to steric shielding, the N-propyl variant remains the structurally superior choice for maximizing target affinity at the ryanodine receptor. The linear chain's ability to navigate the hydrophobic cleft without steric clashing translates directly to lower ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 values and higher biological efficacy[3]. Future drug development efforts should weigh these factors carefully when optimizing the aliphatic amide tail of novel diamide modulators.

References

1.[2] Property and Activity Refinement of Dihydroquinazolinone-3-carboxamides as Orally Efficacious Antimalarials that Target PfATP4 . Source: nih.gov. URL: [Link] 2.[3] Discovery and synthesis of crop protection products . Source: dokumen.pub. URL: [Link] 3. Anthranilic diamide insecticides: chlorantraniliprole and cyantraniliprole . Source: researchgate.net. URL: [Link] 4.[1] Extraction and determination of flubendiamide insecticide in food samples: A review . Source: nih.gov. URL: [Link]

Sources

Strategic Selection of Reference Standards for 2-amino-N-methyl-N-(propan-2-yl)benzamide Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Pharmaceutical Researchers, QC Analysts, and CMC Regulatory Professionals Focus: Metrological suitability, impurity profiling, and analytical method performance.

Executive Summary: The Cost of Uncertainty

In the development of antimuscarinic agents like Telenzepine , the compound 2-amino-N-methyl-N-(propan-2-yl)benzamide (CAS: 305811-08-9) serves as a critical intermediate and a potential degradation product. Its accurate quantification is not merely a matter of chemical curiosity but a regulatory mandate under ICH Q3A/Q3B guidelines.

This guide compares the "performance"—defined here as metrological traceability, uncertainty, and stability—of the three available classes of reference materials. We demonstrate why relying on non-certified research chemicals for quantitative impurity profiling introduces unacceptable risk to the drug development lifecycle.

Comparative Analysis: The Hierarchy of Standards

When selecting a reference standard for 2-amino-N-methyl-N-(propan-2-yl)benzamide, you are choosing a level of certainty. The following table contrasts the three primary "products" available on the market.

Table 1: Performance Comparison of Reference Standard Classes

FeatureOption A: Certified Reference Material (CRM) Option B: Analytical Reference Standard Option C: Research Grade Chemical
Accreditation ISO 17034 & ISO 17025ISO 17025 (typically)ISO 9001 (or none)
Traceability SI-Traceable (NIST/BIPM)Traceable to internal primaryUnknown / Batch-dependent
Certified Value Mass balance purity with uncertainty (±) Chromatographic purity (% area)Nominal purity (e.g., >95%)
Homogeneity Verified experimentallyAssumedNot tested
Stability Monitored (Expiration guaranteed)Retest dates providedNot monitored
Primary Use Method Validation, CalibrationRoutine QC, RT IdentificationEarly Discovery, Synthesis
Risk Profile Low Medium High
The "Hidden" Impurity Risk

Research-grade versions of this benzamide often contain significant levels of Isatoic anhydride (starting material) or 2-methylamino-benzoic acid (hydrolysis product). In a High-Performance Liquid Chromatography (HPLC) assay, these can co-elute with the main peak if the method is not specific, leading to a false positive bias in potency calculations.

Technical Deep Dive: Synthesis & Stability

To understand the analytical challenges, we must look at the molecule's origins.

Synthesis Pathway & Associated Impurities

The industrial synthesis typically involves the reaction of N-methylisatoic anhydride with isopropylamine (or conversely, isatoic anhydride with N-methylisopropylamine).

  • Precursor Impurity: Unreacted Isatoic anhydride.

  • Side Reaction: Formation of symmetric ureas if moisture is present.

  • Degradation: Under acidic conditions (common in mobile phases), the amide bond is susceptible to hydrolysis, reverting to the anthranilic acid derivative.

Graphviz Diagram: Synthesis & Impurity Logic

The following diagram illustrates the origin of impurities that your reference standard must resolve.

SynthesisPath cluster_0 Synthesis Route cluster_1 Critical Impurities Reactant1 Isatoic Anhydride Derivatives Target 2-amino-N-methyl-N- (propan-2-yl)benzamide (Target Analyte) Reactant1->Target Nucleophilic Attack Impurity2 Symmetric Urea Byproducts Reactant1->Impurity2 + Moisture Reactant2 N-methyl-isopropylamine Reactant2->Target Impurity1 Anthranilic Acid Derivative (Hydrolysis Product) Target->Impurity1 Acid/Base Hydrolysis

Figure 1: Synthesis pathway showing the origin of process-related impurities and degradation products that necessitate high-purity reference standards.

Validated Analytical Protocol

This protocol is designed to be self-validating . It uses a System Suitability Test (SST) that ensures the specific reference standard used is performing correctly.

Method: Reverse-Phase HPLC with UV/MS Detection

Rationale: The molecule contains a basic amine (aniline type) and an amide. A generic neutral pH method will result in peak tailing due to silanol interactions. We employ an acidic mobile phase to protonate the amine, improving peak symmetry.

Instrument Parameters
  • Column: C18 End-capped (e.g., Waters XBridge or Agilent Zorbax Eclipse), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (primary) and 220 nm (secondary for impurities).

  • Column Temp: 30°C.

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.04060
20.0595
22.0595
22.1955
30.0955
Self-Validating System Suitability (SST)

Before running samples, inject the Reference Standard (0.1 mg/mL) and verify:

  • Tailing Factor (T): Must be < 1.5 (Ensures no secondary interactions).

  • Precision: %RSD of 5 replicates < 2.0% (Verifies injector/pump stability).

  • Resolution: If an impurity mix is available, resolution between the target and the nearest impurity must be > 2.0.

Decision Workflow: Selecting the Right Standard

Do not overspend on a CRM for early-phase research, but do not risk a Warning Letter by using a research chemical for release testing. Use this logic flow to determine your requirement.

SelectionLogic Start What is the Analytical Goal? Q1 Is this for Human Clinical Release? Start->Q1 Q2 Is this for Method Validation? Q1->Q2 No CRM ISO 17034 CRM (Certified Uncertainty) Q1->CRM Yes (Critical) Q3 Is this for Structure Elucidation (NMR/MS)? Q2->Q3 No AnaGrade Analytical Standard (Quantified w/ CoA) Q2->AnaGrade Acceptable Alternative Q2->CRM Yes (Gold Standard) ResGrade Research Grade (>95% Nominal) Q3->ResGrade Yes Q3->AnaGrade No (Routine QC)

Figure 2: Decision matrix for selecting the appropriate reference standard grade based on regulatory requirements and analytical intent.

References

  • International Organization for Standardization (ISO). (2016).[2] ISO 17034:2016 General requirements for the competence of reference material producers.[2][3]Link

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 2-amino-N-methyl-N-(propan-2-yl)benzamide (CAS 305811-08-9).[4]Link

  • International Council for Harmonisation (ICH). (2006). Q3A(R2) Impurities in New Drug Substances.Link

  • Santa Cruz Biotechnology. (2025). Product Data: 2-Amino-N-methylbenzamide Derivatives.[4][5][6]Link

  • Chromatography Forum. (2015). HPLC Method Development for Benzamide Impurities.Link

Sources

Safety Operating Guide

2-amino-N-methyl-N-(propan-2-yl)benzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational disposal procedures for 2-amino-N-methyl-N-(propan-2-yl)benzamide , a specialized anthranilamide derivative often used as a pharmaceutical intermediate or ligand in organic synthesis.

As a Senior Application Scientist, I have structured this protocol to prioritize containment integrity and downstream compatibility . This compound contains a primary aniline moiety and a substituted amide, necessitating specific segregation from strong oxidizers to prevent exothermic degradation.

Part 1: Chemical Profile & Hazard Identification

Before initiating disposal, you must validate the waste stream against the chemical's properties. Treat this compound as a Category 2 Irritant and Potential Sensitizer based on the anthranilamide core structure.

PropertySpecificationOperational Implication
Chemical Name 2-amino-N-methyl-N-(propan-2-yl)benzamideUse full name on all waste tags.
Functional Groups Primary Amine (Aniline), Tertiary AmideIncompatible with Nitric Acid and strong oxidizers.
Physical State Typically Solid (or Viscous Oil)Requires solid waste stream unless in solution.
Solubility DMSO, Methanol, DCMSegregate based on the solvent carrier.
Hazard Class Irritant (Skin/Eye), Acute Tox (Oral)PPE (Nitrile gloves, Safety Goggles) is mandatory.

Part 2: Disposal Decision Logic (Workflow)

The following decision tree dictates the handling of 2-amino-N-methyl-N-(propan-2-yl)benzamide waste. This logic prevents the common error of commingling incompatible waste streams, which can lead to regulatory fines or safety incidents.

DisposalWorkflow Start Waste Generated: 2-amino-N-methyl-N-(propan-2-yl)benzamide StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure Compound/Contaminated Solids) StateCheck->Solid Liquid Liquid Waste (Reaction Mixtures/Mother Liquors) StateCheck->Liquid SolidContainer Collect in Wide-Mouth HDPE Jar Solid->SolidContainer SolventCheck Identify Carrier Solvent Liquid->SolventCheck SolidLabel Label: 'Hazardous Waste - Toxic/Irritant' SolidContainer->SolidLabel Final Transfer to EHS/Waste Contractor for Incineration SolidLabel->Final Halo Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (e.g., Methanol, DMSO) SolventCheck->NonHalo HaloCarboy Segregate: Halogenated Waste Carboy Halo->HaloCarboy NonHaloCarboy Segregate: Organic Combustible Carboy NonHalo->NonHaloCarboy HaloCarboy->Final NonHaloCarboy->Final

Figure 1: Operational workflow for segregating and packaging anthranilamide waste based on physical state and solvent compatibility.

Part 3: Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal

Applicability: Pure compound, contaminated weighing paper, filter cakes, or silica gel from purification.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar with a screw-top lid. Glass is acceptable but poses a breakage risk during transport.

  • Transfer: Transfer solids using a chemically resistant spatula. Avoid generating dust; if the powder is fine, perform this operation inside a fume hood.

  • Decontamination: Wipe the exterior of the container with a methanol-dampened wipe to remove any residue. Dispose of the wipe in the solid waste container.

  • Labeling:

    • Attach a hazardous waste tag immediately.

    • Constituents: Write "2-amino-N-methyl-N-(propan-2-yl)benzamide" (Do not use abbreviations).

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, HPLC waste, or mother liquors.

  • Solvent Identification:

    • Scenario 1 (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform.

      • Action: Pour into the Halogenated Waste carboy.

      • Reasoning: Halogenated solvents require higher incineration temperatures to prevent dioxin formation.

    • Scenario 2 (Non-Halogenated): If dissolved in Methanol, Ethanol, DMSO, or Ethyl Acetate.

      • Action: Pour into the Non-Halogenated (Combustible) Waste carboy.

  • pH Check: Ensure the solution is neutral (pH 6-8).

    • Note: If the waste contains residual acid (e.g., from an acid workup), neutralize it with Sodium Bicarbonate before adding to the organic waste carboy to prevent gas evolution or polymerization.

  • Closure: Cap the carboy tightly immediately after addition. Do not leave funnels in the carboy.

Part 4: Regulatory & Safety Compliance

RCRA Classification (USA)

While 2-amino-N-methyl-N-(propan-2-yl)benzamide is not explicitly listed on the EPA's P-list or U-list , it must be managed as a hazardous waste due to its toxicity and characteristic properties.

  • Waste Code Assignment:

    • If the waste is ignitable (flash point < 60°C due to solvent): D001 .

    • If the waste contains no regulated solvents but is toxic: Manage as Non-Regulated Chemical Waste destined for incineration.

    • Best Practice: Always default to managing it as regulated hazardous waste to ensure a chain of custody.

Incompatibility Alert
  • Oxidizers: Never mix this amine-containing waste with strong oxidizers (e.g., Nitric Acid, Peroxides, Permanganates). The primary amine group can react violently or form unstable N-oxides/nitro compounds.

  • Acids: Mixing with strong acids will protonate the amine, potentially generating heat. While not explosive, this exotherm can pressurize waste containers.

Part 5: Emergency Procedures

  • Spill (Solid): Dampen a spill pad with water/methanol to prevent dust. Wipe up and place in a sealed bag. Label as hazardous waste.

  • Spill (Liquid): Absorb with vermiculite or a clay-based absorbent. Do not use paper towels for large spills if the solvent is flammable.

  • Exposure:

    • Skin: Wash with soap and water for 15 minutes.[1] The lipophilic nature of the isopropyl/methyl groups may aid skin absorption; monitor for signs of cyanosis (blue lips/fingernails) typical of aniline exposure.

    • Eyes: Rinse immediately for 15 minutes.[1][2] Seek medical attention.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: Anthranilamide Derivatives. National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations.[3] EPA. [Link]

Sources

Personal protective equipment for handling 2-amino-N-methyl-N-(propan-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Why" Behind the Safety

As researchers, we often treat intermediates like 2-amino-N-methyl-N-(propan-2-yl)benzamide (also known as N-isopropyl-N-methylanthranilamide) as routine reagents. However, this anthranilamide scaffold is a privileged structure in medicinal chemistry and agrochemistry, often serving as a precursor to biologically active kinase inhibitors or ryanodine receptor modulators.

The Safety Paradox: While not as immediately lethal as cyanide, substituted benzamides carry a risk of sensitization and cumulative irritation that can derail a project. The primary risks here are H319 (Serious Eye Irritation) and H315 (Skin Irritation) , with potential acute toxicity if ingested.

This guide moves beyond compliance. It establishes a self-validating workflow to ensure that your LC-MS baselines remain clean and your biological assays are not compromised by trace cross-contamination from poor PPE hygiene.

Hazard Analysis & Risk Stratification

Before selecting PPE, we must understand the enemy. This molecule contains a basic amine and an amide functionality.

Hazard ClassH-CodeManifestationOperational Implication
Skin Corrosion/Irritation H315 Erythema, dermatitis upon contact.Glove permeation is the critical failure point. Amides can act as permeation enhancers for other solvents.
Serious Eye Damage/Irritation H319 Corneal opacity, inflammation.Safety glasses are insufficient for liquid handling or dust generation; sealed gaps are required.
Acute Toxicity (Oral) H302/H303 *Systemic toxicity if ingested.Hand-to-mouth transfer via contaminated gloves is the #1 exposure route in synthesis labs.
Aquatic Toxicity H402 Harmful to aquatic life.Zero-drain disposal policy. All washings must go to organic waste.

*Note: Specific toxicity bands may vary by jurisdiction; treat as Category 4 (Harmful) for safety margins.

The PPE Matrix: A Tiered Approach

Do not use a "one size fits all" approach. Select PPE based on the energy of your task.

Table 1: PPE Specifications by Operational Tier
PPE ComponentTier 1: Analytical / Low Energy (Weighing <10mg, LC prep)Tier 2: Synthesis / High Energy (Reactions >1g, Syringe transfer, Rotovap)Scientific Rationale
Hand Protection Single Nitrile Gloves (Thickness: ≥0.11 mm)Double Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil) or LaminateBreakthrough Time: Standard nitrile offers ~15-30 min protection against aromatic amides in solvent. Double gloving provides a visual breach indicator.
Eye Protection Safety Glasses (ANSI Z87.1 / EN166)Chemical Goggles (Indirect Venting)Vapor/Dust Entry: H319 hazards require a seal against the face to prevent migrating vapors or projectile droplets during syringe handling.
Respiratory Fume Hood Only (Sash at 18")Fume Hood + N95/P100 (If solid/dusty and outside hood)Engineering First: The hood is the primary barrier. Respirators are only for "upset conditions" or equipment cleaning.
Body Defense Standard Lab Coat (Cotton/Poly blend)Chemical Apron (Tyvek or rubberized)Permeation: Cotton absorbs liquids, holding the irritant against the skin. An apron sheds spills during high-volume transfer.

Operational Protocol: The Self-Validating System

A protocol is only safe if it includes "checkpoints" that force you to validate your safety status.

Phase A: Pre-Work Engineering Check
  • The Tissue Test: Tape a Kimwipe to the bottom of the fume hood sash. If it is not pulled inward at a 45° angle, STOP . Your primary containment is failed.

  • Static Control: If the substance is solid, use an anti-static gun or ionizing bar before weighing. Substituted benzamides are often fluffy solids that fly onto gloves, creating invisible contamination.

Phase B: The "Clean-Hand / Dirty-Hand" Technique

Goal: Prevent cross-contamination of door handles and instrument panels.

  • Designate Hands:

    • Left Hand (Dirty): Handles the chemical vial, spatula, and waste container.

    • Right Hand (Clean): Handles the balance buttons, notebook, and pipette bulb.

  • The Breach Check: Before removing gloves, inspect the fingertips. Any discoloration or "tackiness" indicates chemical permeation. Change gloves immediately.

Phase C: Handling Viscous Liquids/Oils

Many N-alkylated benzamides are viscous oils or low-melting solids.

  • Positive Displacement: Use positive displacement pipettes for transfer. Standard air-displacement pipettes will drip, causing fume hood deck contamination.

  • The "Hover" Rule: Never lift the container higher than 6 inches off the hood deck. If a drop falls, it stays in the hood.

Visualization: Decision Logic & Workflows

Diagram 1: PPE Selection Logic Tree

Caption: Logic flow for selecting the appropriate protection level based on physical state and task duration.

PPE_Selection Start Task Assessment: Handling 2-amino-N-methyl-N-(propan-2-yl)benzamide State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Oil / Solution State->Liquid DustRisk Is Dust Generation Likely? Solid->DustRisk Volume Volume > 10mL? Liquid->Volume Tier1 USE TIER 1 PPE: Nitrile Gloves + Safety Glasses + Fume Hood DustRisk->Tier1 No (Weighing) Resp ADD RESPIRATORY: N95/P100 Mask Required DustRisk->Resp Yes (Grinding/Milling) Volume->Tier1 No (Analytical) Tier2 USE TIER 2 PPE: Double Nitrile + Goggles + Apron + Fume Hood Volume->Tier2 Yes (Synthesis) Resp->Tier2

Diagram 2: Spill Response & Disposal Workflow

Caption: Immediate actions for spill containment and waste segregation to prevent amine-based reactions.

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor (<5mL/5g) Inside Hood Assess->Minor Major Major (>5mL) Or Outside Hood Assess->Major Absorb Absorb with Vermiculite/Pads Minor->Absorb Evacuate Evacuate Lab Call EHS Major->Evacuate Waste Disposal: Solid Hazardous Waste Absorb->Waste Segregate CRITICAL: Segregate from Oxidizers (Amine Hazard) Waste->Segregate

Waste Disposal & Decontamination

The "Amine Trap": Do not mix waste containing this product with strong oxidizers (e.g., nitric acid waste) or acid chlorides. The amine group can react exothermically or form hazardous N-chloro compounds if mixed with bleach.

  • Solid Waste: Dispose of contaminated gloves, paper towels, and weighing boats in the Solid Hazardous Waste bin. Label explicitly: "Contains Organic Amines/Amides."

  • Liquid Waste: Segregate into Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform).

  • Glassware Cleaning:

    • Rinse 3x with Acetone or Ethanol (collect rinsate as waste).

    • Soak in an acid bath (1M HCl) to protonate the amine and solubilize residue before final washing. Do not use Chromic Acid (oxidizer).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1][2] National Academies Press.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Hazards.[Link]

  • PubChem. (n.d.). Compound Summary: 2-Aminobenzamide (Structural Class).[3] National Library of Medicine. [Link]

Sources

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